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  • Product: 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol
  • CAS: 726151-75-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-4-(py...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol, a novel compound with potential applications in drug discovery and development. Given the limited publicly available data on this specific molecule, this document serves as both a repository of known information and a detailed roadmap for its complete experimental characterization. We will delve into the structural attributes of the molecule, predict its key physicochemical parameters based on its functional groups, and provide detailed, field-proven experimental protocols for their determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior to advance their research.

Introduction: The Scientific Rationale

The pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. The molecule 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol incorporates several structural motifs of high interest in medicinal chemistry. The 2-aminophenol core is a precursor for various heterocyclic compounds and has been explored for the synthesis of agents with a range of biological activities, including potential inhibitory effects on enzymes like 5-lipoxygenase.[1][2] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common scaffold in many approved drugs, valued for its ability to introduce three-dimensionality and improve physicochemical properties such as aqueous solubility.[3][4][5] Furthermore, the sulfonamide group is a well-established pharmacophore found in numerous antibacterial, anti-inflammatory, and diuretic medications.

The combination of these three moieties in 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol suggests a compound with a rich potential for biological activity and a complex physicochemical profile that warrants in-depth investigation. Understanding properties such as solubility, pKa, lipophilicity, and stability is not merely an academic exercise; it is a critical prerequisite for designing effective drug delivery systems, predicting in vivo behavior, and ensuring the development of a safe and efficacious therapeutic agent.

Molecular and Structural Information

Prior to a deep dive into its physicochemical properties, it is essential to establish the fundamental molecular characteristics of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol.

PropertyValueSource
IUPAC Name 2-Amino-4-(pyrrolidine-1-sulfonyl)phenolN/A
Molecular Formula C₁₀H₁₄N₂O₃S[6]
Molecular Weight 242.29 g/mol [6]
CAS Number Not availableN/A
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)N)ON/A
InChI Key Not availableN/A

The synthesis of this compound would likely involve the reduction of its nitro precursor, 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol, which is commercially available.[7] This mirrors common synthetic routes for other aminophenol derivatives.[8][9][10]

Predicted Physicochemical Profile and Its Implications

Based on the constituent functional groups—a phenolic hydroxyl, an aromatic amine, and a pyrrolidine sulfonamide—we can predict the following physicochemical characteristics. These predictions form the basis for the experimental design outlined in the subsequent sections.

  • Acidity and Basicity (pKa): The molecule is amphoteric. The aromatic amino group will be basic, with an expected pKa in the range of 4-5, similar to other 2-aminophenols.[2][11] The phenolic hydroxyl group will be acidic, with an anticipated pKa around 9-10.[12] These two pKa values will govern the molecule's charge state at different pH values, which in turn will profoundly impact its solubility, permeability, and interaction with biological targets.

  • Solubility: The presence of both acidic and basic centers suggests that the solubility of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol will be highly pH-dependent. It is expected to exhibit classic "U-shaped" solubility, with higher solubility at low pH (due to protonation of the amino group) and high pH (due to deprotonation of the phenolic hydroxyl group), and lower solubility near its isoelectric point. The polar sulfonyl group and the potential for hydrogen bonding with water will contribute to its overall aqueous solubility.[13]

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a critical determinant of a drug's ability to cross biological membranes. The combination of the polar phenol, amine, and sulfonyl groups with the more non-polar pyrrolidine and benzene rings suggests a moderate LogP value. This balance is often desirable in drug candidates to achieve sufficient membrane permeability without excessive partitioning into fatty tissues.

  • Stability: The 2-aminophenol core can be susceptible to oxidation, potentially forming colored quinone-imine species. This degradation pathway is often catalyzed by light, metal ions, and changes in pH. Therefore, a thorough investigation into its stability under various stress conditions is imperative.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol.

Determination of Acid Dissociation Constants (pKa)

The pKa values will be determined using potentiometric titration, a robust and widely accepted method.

Protocol 1: Potentiometric Titration for pKa Determination

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% v/v methanol in water) to ensure complete dissolution.

  • Instrumentation Setup: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration Procedure (for basic pKa):

    • Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

    • Record the pH value after each incremental addition of the titrant.

    • Continue the titration until a clear inflection point is observed in the low pH range.

  • Titration Procedure (for acidic pKa):

    • In a separate experiment, titrate a fresh solution of the compound with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

    • Record the pH value after each incremental addition of the titrant.

    • Continue the titration until a clear inflection point is observed in the high pH range.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, use the first or second derivative of the titration curve to accurately determine the equivalence points.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Co-solvent A->B C Titrate with 0.1 M HCl B->C Basic pKa D Titrate with 0.1 M NaOH B->D Acidic pKa E Plot pH vs. Volume C->E D->E F Determine Equivalence Points E->F G Calculate pKa Values F->G Solubility_Workflow A Prepare pH Buffers (2-12) C Add Stock to Buffers A->C B Prepare DMSO Stock Solution B->C D Incubate & Shake (2h) C->D E Centrifuge to Pellet Precipitate D->E F Transfer Supernatant E->F G Measure UV Absorbance F->G H Calculate Solubility vs. pH G->H

Caption: Experimental workflow for pH-dependent solubility determination.

Lipophilicity (LogP) Determination

The shake-flask method is the gold standard for LogP determination and will be employed here.

Protocol 3: Shake-Flask Method for LogP Determination

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log([Compound]_octanol / [Compound]_aqueous).

Thermal Analysis and Melting Point

Differential Scanning Calorimetry (DSC) will be used to determine the melting point and assess the thermal stability of the solid form.

Protocol 4: DSC for Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event corresponding to melting.

Stability Assessment: Forced Degradation Studies

A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Protocol 5: Forced Degradation Study

  • Stress Conditions: Expose solutions of the compound to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid compound at 80 °C for 48 hours.

    • Photolytic: Solution exposed to UV light (ICH Q1B guidelines).

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a reverse-phase HPLC method with a photodiode array (PDA) detector.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Examine the chromatograms for the appearance of new peaks (degradants).

    • Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is stability-indicating.

Conclusion

2-Amino-4-(pyrrolidine-1-sulfonyl)phenol is a molecule of significant interest due to its unique combination of pharmacologically relevant structural motifs. While direct experimental data is currently scarce, its physicochemical properties can be predicted with a reasonable degree of confidence based on its structure. This guide provides a robust framework for the comprehensive experimental characterization of this compound. The successful execution of the detailed protocols herein will yield critical data on its pKa, solubility, lipophilicity, and stability. This information is indispensable for guiding further preclinical development, including formulation design, ADME profiling, and toxicological assessment, ultimately enabling a thorough evaluation of its therapeutic potential.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Aminophenol Derivatives in Transition Metal Complex Formation.
  • BenchChem. (n.d.). Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]-.
  • Wikipedia. (n.d.). 2-Aminophenol.
  • Solubility of Things. (n.d.). 2-Amino-4-methylsulfonylphenol.
  • PubChem. (n.d.). 2-Aminophenol.
  • EvitaChem. (n.d.). 2-Amino-4-(methylsulfonyl)phenol.
  • ACS Publications. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry.
  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • ResearchGate. (2022). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. Results in Chemistry.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-4-(pyrrolidine-1-sulfonyl)-phenol.
  • PubChem. (n.d.). 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol.
  • ChemicalBook. (2026). 2-Aminophenol-4-sulfonic acid.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-(ethylsulfonyl)phenol.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-4-(pyrrolidine-1-sulfonyl)-phenol (Korean).
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
  • Chemsrc. (2025). 2-Amino-4-chlorophenol.
  • MDPI. (2023). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-(ethylsulfonyl)phenol | 43115-40-8.
  • ResearchGate. (2025). Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment.
  • ResearchGate. (n.d.). The pKa values for aminophenols isomers.
  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol.
  • Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
  • MilliporeSigma. (n.d.). 2-Amino-4-methylphenol.
  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • US EPA. (2023). Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-.
  • (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid [ 273222-05-2]. (n.d.).
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • (n.d.). Approximate pKa chart of the functional groups: values to know.
  • BenchChem. (n.d.). Material Science Applications of 4-(Pyrrolidin-1-yl)phenol.

Sources

Exploratory

Technical Assessment: Ionization Behavior & Physicochemical Profiling of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

Executive Summary This technical guide provides a comprehensive analysis of the ionization behavior of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (CAS: 722464-31-5).[1] As a structural analogue to sulfonamide-bearing amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the ionization behavior of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (CAS: 722464-31-5).[1] As a structural analogue to sulfonamide-bearing aminophenols, this compound exhibits complex acid-base equilibria critical for optimizing solubility, membrane permeability, and formulation stability in drug development.[1]

The presence of the pyrrolidine-1-sulfonyl moiety (a tertiary sulfonamide) at the para-position to the hydroxyl group significantly alters the electronic landscape compared to the parent 2-aminophenol, driving the phenolic pKa down and the anilinium pKa up relative to standard Hammett predictions. This guide details the theoretical basis, predicted values, and the mandatory experimental protocols required to validate these constants.

Structural Analysis & Ionization Centers

To understand the pKa values, we must deconstruct the molecule into its ionizable pharmacophores. The molecule possesses two primary ionization centers:

  • The Phenolic Hydroxyl (Acidic): Located at position 1.[1] Its acidity is enhanced by the electron-withdrawing nature of the para-sulfonyl group.[1]

  • The Primary Amine (Basic): Located at position 2 (ortho to phenol).[1] Its basicity is modulated by the electron-withdrawing effect of the meta-sulfonyl group and potential intramolecular hydrogen bonding with the adjacent hydroxyl.

Theoretical pKa Prediction (QSAR Context)

Based on Hammett equation principles and structural analogue data (e.g., 4-methylsulfonyl-2-aminophenol), we establish the following working ranges for method validation:

Ionization CenterTransitionPredicted pKa RangeStructural Logic
Amine (Aniline)

2.6 – 3.2 The sulfonyl group (meta to amine) is electron-withdrawing, destabilizing the cation and lowering pKa relative to aniline (4.6).[1]
Phenol

7.8 – 8.3 The sulfonyl group (para to phenol) stabilizes the phenoxide anion via resonance, lowering pKa relative to phenol (9.9).[1]

Ionization Microspecies & Zwitterionic Character[1]

Understanding the species distribution is vital for lipophilicity (logD) modeling.[1] The proximity of the amine and phenol groups allows for zwitterionic potential, although the weakly basic nature of the aniline reduces the zwitterionic population compared to aliphatic amino acids.

Ionization Pathway Diagram

The following diagram illustrates the protonation states across the pH scale.

IonizationPathway Cation CATIONIC FORM (pH < 2.0) [NH3+, OH] Neutral NEUTRAL / ZWITTERION (pH 3.5 - 7.5) [NH2, OH] <-> [NH3+, O-] Cation->Neutral pKa1 ~ 2.9 (Amine Deprotonation) Anion ANIONIC FORM (pH > 8.5) [NH2, O-] Neutral->Anion pKa2 ~ 8.1 (Phenol Deprotonation)

Figure 1: Stepwise dissociation pathway.[1] Note that the neutral species dominates at physiological pH (7.4), but a minor zwitterionic fraction may exist depending on the exact pKa delta.

Experimental Protocols (The "How-To")

Due to the oxidation sensitivity of 2-aminophenols (which readily dimerize to form phenoxazinones), standard potentiometric titration is risky. UV-Metric Titration (Spectrophotometric) is the gold standard for this compound class.[1]

Protocol A: UV-Metric Determination (Recommended)

This method leverages the distinct UV absorbance shifts of the phenoxide and aniline species.[1]

Reagents:

  • Titrant: 0.5 M KOH (CO2-free).

  • Acid: 0.5 M HCl.[1]

  • Solvent: Water:Methanol (80:[1]20) if solubility is poor, extrapolating to 0% MeOH (Yasuda-Shedlovsky extrapolation).[1]

  • Ionic Strength Adjuster: 0.15 M KCl (physiological mimic).[1]

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 1 mg of compound in 1 mL acidified Methanol (prevent oxidation).

  • Vessel Setup: Place 10 mL of 0.15 M KCl in a thermostated vessel (25°C) under Argon purge.

  • Baseline Scan: Inject 20 µL stock. Scan UV spectrum (200–400 nm) at starting pH (~2.0).[1]

  • Titration Loop:

    • Add micro-aliquot of KOH.[1]

    • Allow pH stabilization (drift < 0.005 pH/min).[1]

    • Record UV Spectrum.[1][2][3]

    • Repeat until pH 11.0.[1]

  • Data Deconvolution: Use Target Factor Analysis (TFA) to isolate the spectra of the pure species and calculate pKa.[1]

Protocol B: Potentiometric Titration (Alternative)

Only use if the compound concentration > 1 mM is achievable without precipitation.[1]

Critical Control:

  • Oxidation Block: The titration must be performed under a strict inert atmosphere (Argon bubbling).[1] 2-aminophenols turn brown/black upon oxidation in alkaline conditions, invalidating the electrode reading.[1]

Decision Logic for Method Selection

The following logic gate ensures the correct experimental approach is chosen based on the compound's physical behavior.

MethodSelection Start Start Characterization SolubilityCheck Aq. Solubility > 0.5 mM? Start->SolubilityCheck OxidationCheck Rapid Oxidation at pH > 8? SolubilityCheck->OxidationCheck Yes Cosolvent METHOD: Cosolvent Titration (MeOH/Water Extrapolation) SolubilityCheck->Cosolvent No Potentiometric METHOD: Potentiometric Titration (Argon Purge Required) OxidationCheck->Potentiometric No (Stable) UVMetric METHOD: UV-Metric Titration (DADAS / TFA Analysis) OxidationCheck->UVMetric Yes (Color Change)

Figure 2: Decision tree for selecting the ionization constant determination method.

Implications for Drug Development

Solubility Profile

The compound exhibits a "U-shaped" solubility curve:

  • Low pH (< 2.0): High solubility (Cationic species).[1]

  • Mid pH (4.0 – 7.0): Minimum solubility (Neutral species).[1] Risk of precipitation in intestinal fluids.

  • High pH (> 9.0): High solubility (Anionic species).[1]

Lipophilicity (LogD)

The LogD will drop significantly above pH 8.0 as the phenol deprotonates.[1]

  • LogP (Neutral): Estimated ~1.6 (Moderate).[1]

  • LogD (pH 7.4): Likely close to LogP (~1.5–1.[1]6) as the molecule is predominantly neutral.[1]

References

  • NIST Standard Reference Data. Dissociation Constants of Phenols and Aminophenols. National Institute of Standards and Technology.[1] [Link][1]

  • PubChem Compound Summary. 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol (Structural Analogue Data). National Center for Biotechnology Information.[1] [Link][1]

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience, 2003.[1] (Standard text for pKa methodology).

Sources

Foundational

Potential biological activity of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

An In-Depth Technical Guide to the Biological Potential of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol[1] Executive Summary & Chemical Identity 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (CAS: 726151-75-3) represents a specia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Potential of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol[1]

Executive Summary & Chemical Identity

2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (CAS: 726151-75-3) represents a specialized "privileged scaffold" in medicinal chemistry.[1] While direct clinical data on the intact molecule is proprietary or emerging, its structural architecture combines two highly bioactive pharmacophores: an ortho-aminophenol core (capable of bidentate metal chelation and heterocycle formation) and a sulfonyl-pyrrolidine moiety (a validated sulfonamide isostere known for improving metabolic stability and targeting specific hydrophobic pockets in enzymes).[1]

This guide analyzes the compound's potential as a lead structure for Matrix Metalloproteinase (MMP) inhibition and as a high-value precursor for benzoxazole-based therapeutics .[1]

Physicochemical Profile (Calculated)
PropertyValueSignificance
Molecular Formula C₁₀H₁₄N₂O₃SLow molecular weight fragment (<300 Da).[1]
Molecular Weight 242.29 g/mol Ideal for Fragment-Based Drug Design (FBDD).[1]
cLogP ~1.2 - 1.5High oral bioavailability potential; membrane permeable.[1]
H-Bond Donors 3 (NH₂, OH)Critical for active site anchoring (e.g., Zinc binding).[1]
H-Bond Acceptors 4 (SO₂, N, O)Facilitates orientation in enzyme pockets.[1]
Topological Polar Surface Area ~80 ŲWell within the range for good cell permeability (<140 Ų).[1]

Pharmacophore Analysis & Predicted Biological Activity

The biological activity of this compound is driven by its ability to act as a bidentate ligand and a hydrophobic anchor .[1]

A. Primary Hypothesis: Matrix Metalloproteinase (MMP) Inhibition

The structural congruence between 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol and known MMP inhibitors is significant.[1] MMPs are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.[1]

  • Mechanism: The 2-aminophenol moiety acts as a Zinc-Binding Group (ZBG).[1] The nitrogen and oxygen atoms can chelate the catalytic Zinc ion (Zn²⁺) within the MMP active site.[1]

  • Selectivity: The sulfonyl-pyrrolidine tail extends into the S1' specificity pocket.[1] Unlike primary sulfonamides (which target Carbonic Anhydrase), the pyrrolidine substitution directs selectivity toward proteases by filling hydrophobic sub-sites.[1]

  • Evidence Base: Sulfonyl-pyrrolidine derivatives have been explicitly cited in literature as potent MMP-2 and MMP-9 inhibitors, suppressing cancer cell migration [1].[1]

B. Secondary Hypothesis: Kinase Inhibitor Scaffold

The 2-aminophenol core mimics the adenosine ring of ATP.[1]

  • Mechanism: It can form hydrogen bonds with the "hinge region" of protein kinases.[1]

  • Utility: This compound serves as a Type I kinase inhibitor fragment, particularly when cyclized (see Section 3).[1]

C. Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Core 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol Fragment1 2-Aminophenol Moiety (Zinc Binding Group) Core->Fragment1 Fragment2 Sulfonyl Group (Linker) Core->Fragment2 Fragment3 Pyrrolidine Ring (Hydrophobic S1' Binder) Core->Fragment3 Target1 MMP-2/9 Inhibition (Anti-metastatic) Fragment1->Target1 Chelates Zn2+ Target2 Kinase Hinge Binding (Anti-proliferative) Fragment1->Target2 H-Bond Donor/Acceptor Target3 Benzoxazole Precursor (Synthetic Utility) Fragment1->Target3 Cyclization Site Fragment2->Target1 Rigid Geometry Fragment3->Target1 Fills S1' Pocket

Caption: SAR map illustrating how specific structural fragments drive predicted biological targets.

Synthetic Utility: The Benzoxazole Gateway

For medicinal chemists, this compound is most valuable as a late-stage intermediate .[1] The 2-aminophenol motif is the direct precursor to 2-substituted benzoxazole-5-sulfonamides , a class of drugs with proven anticancer and antimicrobial activity.[1]

  • Reaction: Condensation with aldehydes, carboxylic acids, or orthoesters yields the benzoxazole ring.[1]

  • Significance: This locks the conformation, improving metabolic stability and selectivity for targets like VEGFR (Vascular Endothelial Growth Factor Receptor) or COX-2 .[1]

Experimental Protocols

To validate the biological activity, the following self-validating protocols are recommended.

Protocol A: MMP-2/9 Fluorometric Inhibition Assay

Purpose: To quantify the potency of the compound against metastatic targets.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 10 µM ZnCl₂, 0.05% Brij-35.[1]

    • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Fluorogenic MMP substrate).[1]

    • Enzyme: Recombinant Human MMP-2 or MMP-9 (active domain).[1]

  • Compound Preparation:

    • Dissolve 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol in 100% DMSO to 10 mM stock.

    • Perform serial dilutions (1 nM to 100 µM) in Assay Buffer (Final DMSO < 1%).

  • Reaction Setup (96-well Black Plate):

    • Blank: 90 µL Buffer + 10 µL Substrate.

    • Control: 80 µL Buffer + 10 µL Enzyme + 10 µL Substrate.

    • Test: 80 µL Buffer + 10 µL Enzyme + 10 µL Compound (pre-incubate 30 mins at 37°C).

    • Start: Add 10 µL Substrate (10 µM final).

  • Measurement:

    • Monitor fluorescence (Ex/Em = 328/393 nm) kinetically for 60 minutes.

  • Validation:

    • Positive Control: NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) must show IC₅₀ < 20 nM.[1]

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol B: Chemical Synthesis of Benzoxazole Derivative

Purpose: To convert the scaffold into a rigid kinase inhibitor candidate.

  • Reactants: 1.0 eq 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol + 1.1 eq 4-Chlorobenzaldehyde.[1]

  • Solvent: Ethanol or Methanol (anhydrous).[1]

  • Catalyst: 5 mol% p-Toluenesulfonic acid (pTSA) or oxidative cyclization agent (e.g., PhI(OAc)₂).[1]

  • Procedure:

    • Reflux reactants in ethanol for 4-6 hours.

    • Monitor via TLC (Hexane:EtOAc 1:1). Amino-phenol spot should disappear; fluorescent benzoxazole spot appears.[1]

    • Cool to RT. Precipitate usually forms.[1]

    • Filter and recrystallize from EtOH.[1]

  • Characterization: Confirm cyclization via ¹H-NMR (Disappearance of NH₂/OH protons, appearance of oxazole C2 proton or substituent).

Workflow Visualization

Workflow cluster_synthesis Phase 1: Synthesis & Derivatization cluster_assay Phase 2: Biological Validation Step1 Start: 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol Step2 Path A: Direct Assay (Fragment Screening) Step1->Step2 Step3 Path B: Cyclization (Benzoxazole Synthesis) Step1->Step3 Assay1 MMP-2/9 Fluorometric Assay (Target: Metastasis) Step2->Assay1 Assay2 MTT Cell Viability Assay (Target: Cytotoxicity) Step3->Assay2 Decision Hit Validation? (IC50 < 1 µM) Assay1->Decision Assay2->Decision Outcome1 Lead Optimization (SAR Expansion) Decision->Outcome1 Yes Outcome2 Discard / Redesign Decision->Outcome2 No

Caption: Integrated workflow for evaluating the scaffold as both a direct drug fragment and a synthetic precursor.

References

  • Li, W., et al. (2020).[1] "Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Santa Cruz Biotechnology. "2-Amino-4-(pyrrolidine-1-sulfonyl)phenol Product Data." SCBT Catalog. [1][2]

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1] (Context for sulfonamide activity).[1][3][4][5]

  • BenchChem. "Biological Activity of 4-(Pyrrolidin-1-yl)phenol Derivatives."[1][6][7] Technical Report. [1]

Sources

Exploratory

Technical Guide: Chemical Stability &amp; Degradation Dynamics of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

Topic: Chemical Stability Profile & Handling of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol Content Type: Technical Whitepaper / Stability Assessment Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Stability Profile & Handling of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol Content Type: Technical Whitepaper / Stability Assessment Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers[1]

[1]

Executive Technical Summary

2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (CAS: 722464-31-5) represents a distinct chemotype combining a redox-active ortho-aminophenol core with a robust pyrrolidinyl sulfonamide moiety.[1] While the sulfonamide group provides significant hydrolytic stability compared to primary sulfonamides, the ortho-aminophenol motif introduces high susceptibility to oxidative degradation and pH-dependent instability.[1]

This guide synthesizes theoretical structure-activity relationships (SAR) with standard forced degradation protocols to provide a comprehensive stability profile.[1] Researchers must prioritize protection against oxidative coupling (dimerization) and photolytic cleavage during handling and formulation.[1]

Structural Reactivity Analysis

The stability of this compound is dictated by the interplay of three functional zones. Understanding these zones is critical for predicting degradation products (DPs).[1]

Functional ZoneReactivity ProfilePrimary Stability Risk
Zone A: Phenol (C1-OH) Weakly acidic (pKa ~9.5–10.5).[1] Forms phenolate anions in basic media, increasing electron density and susceptibility to oxidation.High: Oxidative coupling.[1]
Zone B: Amine (C2-NH₂) Weakly basic.[1] In ortho position to phenol, creating a "redox non-innocent" ligand system capable of forming quinone imines.High: Oxidation to o-quinone imine; Diazotization (if exposed to nitrites).[1]
Zone C: Sulfonamide The pyrrolidine ring forms a tertiary sulfonamide, steric bulk prevents facile hydrolysis.[1]Low: Hydrolytically stable except under extreme acid/base/heat.[1]
The "Ortho-Effect" Vulnerability

The defining stability characteristic of this molecule is the ortho-aminophenol arrangement.[1] Unlike para-isomers, ortho-isomers readily undergo two-electron oxidation to form ortho-quinone imines .[1] These highly electrophilic intermediates rapidly react with nucleophiles (including the parent molecule) to form colored dimers, oligomers, and polymers (often observed as "browning" of the sample).[1]

Predicted Degradation Pathways

Based on the functional group chemistry and analogous sulfonamide data, the following degradation pathways are the primary drivers of instability.

Oxidative Degradation (Major Pathway)[1]
  • Mechanism: Radical-mediated abstraction of hydrogen from the phenol/amine, followed by electron transfer.[1]

  • Trigger: Exposure to air (O₂), metal ions (Fe³⁺, Cu²⁺), or peroxides.[1]

  • Product: 4-(pyrrolidine-1-sulfonyl)cyclohexa-3,5-diene-1,2-dione 1-imine (Quinone Imine intermediate), leading to azo-dimers or phenoxazine derivatives.[1]

Hydrolytic Degradation (Minor Pathway)[1]
  • Mechanism: Nucleophilic attack on the sulfur atom.

  • Trigger: Strong acid (HCl > 1N) or Base (NaOH > 1N) at elevated temperatures (>60°C).[1]

  • Product: 3-amino-4-hydroxybenzenesulfonic acid and pyrrolidine.[1] Note: The pyrrolidine sulfonamide bond is significantly more stable than primary sulfonamides due to steric hindrance and lack of an acidic N-H proton.

Photolytic Degradation
  • Mechanism: Homolytic cleavage of the S-N bond or photo-oxidation of the aromatic ring.

  • Trigger: UV/Vis light exposure (specifically UV-A/B).[1]

  • Product: Desulfonated phenols and SO₂ extrusion products.

Visualization: Degradation Pathway Map

The following diagram illustrates the kinetic relationships between the parent compound and its primary degradation products.

StabilityPathways Parent 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (Parent API) OxInter Intermediate: o-Semiquinone Radical Parent->OxInter Oxidation (Air/pH > 7) SulfonicAcid Degradant C: 3-amino-4-hydroxy- benzenesulfonic acid Parent->SulfonicAcid Acid Hydrolysis (HCl, Heat) Pyrrolidine Degradant D: Pyrrolidine Parent->Pyrrolidine Acid Hydrolysis PhotoProd Degradant E: Desulfonated Phenols Parent->PhotoProd UV Light (hν) QuinoneImine Degradant A: o-Quinone Imine (Electrophile) OxInter->QuinoneImine -1e-, -H+ Polymer Degradant B: Oligomers/Polymers (Brown Precipitate) QuinoneImine->Polymer Coupling Reaction

Caption: Figure 1. Predicted degradation network showing the high-risk oxidative pathway (red) versus the kinetically slower hydrolytic pathway (green).[1]

Experimental Protocols for Stability Validation

To generate specific quantitative data for this compound, researchers should utilize the following self-validating protocols adapted from ICH Q1A (R2) guidelines.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.[1]

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile:Water (50:50).

  • Stress Conditions:

    • Acid: Add 1N HCl (1:1 v/v). Heat at 60°C for 4 hours.

    • Base: Add 0.1N NaOH (1:1 v/v). Caution: Monitor immediately; o-aminophenols degrade rapidly in base.[1] Ambient temp for 1 hour.

    • Oxidation: Add 3% H₂O₂.[1] Ambient temp for 2 hours.

    • Thermal: Solid state at 80°C for 24 hours.

  • Neutralization & Analysis: Quench acid/base samples to pH 7.0. Analyze via HPLC-PDA (254 nm) and LC-MS.

  • Acceptance Criteria: Mass balance >90% (sum of assay + impurities). If mass balance is low in oxidative samples, suspect polymerization (insoluble aggregates).[1]

Protocol B: pH-Rate Profile Determination

Objective: Identify the pH of maximum stability (pH-max).

  • Buffer Preparation: Prepare 50mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0 (0.5 unit increments).

  • Incubation: Spike compound to 50 µg/mL in each buffer. Maintain at 40°C.

  • Sampling: Inject at T=0, 4h, 8h, 24h.

  • Plotting: Plot ln(k_obs) vs. pH.

    • Expectation: Stability will likely decrease significantly above pH 8.0 due to phenolate oxidation.[1] The "V-shape" minimum usually lies between pH 3.0 and 5.0 for this chemotype.[1]

Handling & Storage Recommendations

Based on the chemical profile, the following storage controls are mandatory to maintain purity >98%.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon/Nitrogen) Prevents formation of o-quinone imine radicals driven by atmospheric oxygen.[1]
Temperature -20°C (Long term) Slows kinetic rate of dimerization. 2-8°C is acceptable for active use (<1 week).[1]
Light Amber Vials / Foil Protects the sulfonamide bond from photolytic cleavage.[1]
Solution State Use Immediately Solutions in protic solvents (MeOH, Water) oxidize within hours.[1] Prepare fresh.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] [Link]

  • Chatterjee, H. S., et al. (2022).[1][2] Biological activity of non-radical vs. stable radical of a pyridazine-sulfonamide aminophenol-type compound.[1][2] Royal Society of Chemistry (RSC) Advances.[1] [Link]

  • Baettig, U., et al. (2017).[1] Degradation pathways of sulfonamides in aqueous solution. Water Research.[1] [Link]

  • PubChem. (2025).[1] Compound Summary: 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (CID 3749282).[1] National Center for Biotechnology Information.[1] [Link][1]

Sources

Foundational

Thermodynamic properties of sulfonamide-substituted aminophenols

An In-depth Technical Guide: Thermodynamic Properties of Sulfonamide-Substituted Aminophenols: From First Principles to Drug Design Audience: Researchers, scientists, and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Thermodynamic Properties of Sulfonamide-Substituted Aminophenols: From First Principles to Drug Design

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sulfonamide-substituted aminophenols represent a privileged structural class in medicinal chemistry, most notably as potent inhibitors of metalloenzymes such as carbonic anhydrases (CAs). The clinical success of drugs based on this scaffold is intrinsically linked to their physicochemical and thermodynamic properties, which govern their interaction with biological targets, solubility, and pharmacokinetic profiles. This guide provides a deep dive into the thermodynamic landscape of these molecules. Moving beyond a simple recitation of data, we explore the causal relationships between molecular structure, experimental conditions, and the resulting thermodynamic signatures. We detail the gold-standard experimental methodologies, such as Isothermal Titration Calorimetry (ITC), and explain how to design self-validating protocols. Furthermore, we bridge experimental work with computational approaches and synthesize the information to provide actionable insights for rational drug design and lead optimization.

Part 1: The "Why": Thermodynamics in Rational Drug Design

The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is a multi-parameter optimization problem. While binding affinity (often expressed as Kd, Ki, or IC50) is a primary focus, it is merely a single point on the thermodynamic map. Affinity, represented by the Gibbs free energy (ΔG), is composed of enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS

Understanding this balance is critical for lead optimization:

  • Enthalpy-Driven Binding (Favorable ΔH): Typically associated with the formation of strong, specific interactions like hydrogen bonds and van der Waals contacts. Optimizing these interactions can lead to significant gains in potency and specificity.

  • Entropy-Driven Binding (Favorable TΔS): Often linked to the hydrophobic effect, where the release of ordered water molecules from the protein's binding site and the ligand upon complex formation drives the interaction.

A comprehensive thermodynamic profile provides a mechanistic fingerprint of the binding event, guiding chemists to modify scaffolds in a way that favors optimal enthalpic and entropic contributions for enhanced efficacy and safety.

Part 2: Core Physicochemical Principles of Sulfonamide-Substituted Aminophenols

The thermodynamic behavior of these compounds in a biological system is governed by several interconnected properties.

Binding Thermodynamics: The Concept of "Intrinsic" vs. "Observed" Parameters

A crucial concept in studying sulfonamide inhibitors is the distinction between the observed thermodynamic parameters measured in a single experiment and the intrinsic parameters of the binding event itself.[1] The binding of a sulfonamide to a target like carbonic anhydrase is coupled with protonation/deprotonation events involving the ligand, the protein's active site, and the experimental buffer.[2][3]

The primary sulfonamide group (-SO2NH2) is acidic and must deprotonate to its anionic form (-SO2NH-) to coordinate with the Zn2+ ion in the carbonic anhydrase active site.[1] Most sulfonamides are protonated at physiological pH and must therefore release a proton upon binding.[1] This proton exchange with the surrounding buffer contributes to the overall measured heat, complicating the interpretation of the raw data.

Dissecting these contributions by performing experiments at various pH levels and in different buffers (with varying ionization enthalpies) is essential to determine the true, intrinsic thermodynamic parameters of binding.[1][4] This allows for a more accurate understanding of the structure-activity relationship (SAR).[2]

Acid-Base Equilibria (pKa)

The pKa of the sulfonamide group is a critical determinant of its inhibitory activity. It dictates the population of the active, deprotonated species at a given pH.[5] A sulfonamide molecule typically has at least two ionizable sites: the basic aminophenol group and the acidic sulfonamide group.[5][6] Computational methods, such as those using Density Functional Theory (DFT), have proven effective in predicting the pKa values of sulfonamides, which correlate well with experimental results.[7][8][9] Accurate pKa knowledge is indispensable for designing relevant binding assays and for predicting a compound's behavior in physiological environments.[10]

Solubility and Lipophilicity (logP)

Solubility and lipophilicity are fundamental properties governed by the thermodynamics of transferring a molecule from a solid or aqueous phase to a lipid phase.[11] These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For sulfonamides, these properties can be experimentally determined or predicted using computational models.[12] The analysis of thermodynamic functions of transfer (Gibbs energy, enthalpy, and entropy) between different solvents provides deeper mechanistic insights than the partition coefficient (logP) alone.[11]

Part 3: Experimental Methodologies for Thermodynamic Characterization

Acquiring high-quality thermodynamic data requires robust experimental design. Here, we focus on the gold-standard and complementary techniques.

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC is the premier method for characterizing binding interactions because it directly measures the heat released or absorbed during the binding event in a single experiment.[13] This allows for the simultaneous determination of the binding constant (Ka), binding enthalpy (ΔH), and stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[14]

The choice of ITC is deliberate; it is a label-free, in-solution technique that provides a complete thermodynamic profile, which is essential for understanding the driving forces of the interaction. This direct measurement of heat avoids the assumptions and potential artifacts of indirect methods that rely on reporters or competition formats.

This protocol is designed to be self-validating by incorporating essential control experiments.

1. Materials & Reagents:

  • Target Protein: Human Carbonic Anhydrase II (CA II), purified to >95%.
  • Ligand: Sulfonamide-substituted aminophenol of interest.
  • Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.5. Rationale: Phosphate has a moderate ionization enthalpy, making it a good starting point for dissecting protonation effects.
  • Solvent: High-purity DMSO for ligand stock solution.

2. Sample Preparation (The "Why"):

  • Dialysis: Dialyze the protein extensively against the experimental buffer. Rationale: This is a critical step to ensure a perfect buffer match between the protein in the cell and the ligand in the syringe, minimizing large heats of dilution that can obscure the binding signal.
  • Concentration Determination: Accurately determine the concentrations of both protein and ligand using UV-Vis absorbance with their respective extinction coefficients. Rationale: Accurate concentrations are paramount for accurate determination of stoichiometry (n) and the binding constant (Ka).
  • Ligand Solution: Prepare a ~10-fold higher concentration of the ligand relative to the protein. Dissolve the ligand in a minimal amount of DMSO and then bring it to the final volume with the exact same buffer used for protein dialysis. Ensure the final DMSO concentration is identical in both the syringe and the cell (e.g., 2%). Rationale: A 10-fold excess ensures saturation is reached during the titration. Matching DMSO concentrations is crucial to nullify heats of solvent dilution.[1]

3. ITC Instrument Setup (e.g., MicroCal VP-ITC):

  • Temperature: 25 °C.
  • Reference Cell: Filled with deionized water.
  • Sample Cell: ~1.4 mL of 10-20 µM protein solution.
  • Syringe: ~250 µL of 100-200 µM ligand solution.
  • Titration Parameters:
  • Initial Delay: 60 s.
  • Injection Volume: 10 µL (for a total of ~25-30 injections).
  • Injection Spacing: 150-180 s. Rationale: This allows the signal to return to baseline before the next injection, ensuring accurate peak integration.
  • Stirring Speed: 300 rpm.

4. The Experiment & Self-Validating Controls:

  • Main Experiment: Titrate the ligand (syringe) into the protein solution (cell). This will generate the primary binding isotherm.
  • Control 1 (Ligand into Buffer): Titrate the ligand solution into the buffer alone. Rationale: This measures the heat of dilution of the ligand. This value MUST be subtracted from the main experiment's data to isolate the heat of binding.
  • Control 2 (Buffer into Protein): Titrate buffer (containing matched DMSO) into the protein solution. Rationale: This accounts for any heat effects from dilution of the protein or mechanical friction. This should be a near-flat line.

5. Data Analysis:

  • Integrate the raw power peaks to get the heat per injection (ΔH).
  • Subtract the heat of dilution from the "Ligand into Buffer" control experiment.
  • Plot the corrected heat per mole of injectant against the molar ratio (Ligand/Protein).
  • Fit the resulting isotherm to a suitable binding model (e.g., one-site model) using software like Origin to yield Ka, ΔH, and n.

Diagram: ITC Experimental Workflow A visual representation of the self-validating protocol.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Titration & Controls cluster_analysis 3. Data Analysis P1 Dialyze Protein vs. Experimental Buffer P2 Accurately Measure [Protein] & [Ligand] P1->P2 C2 Control 2: Buffer -> Protein P1->C2 P3 Prepare Ligand in Dialysis Buffer + Matched DMSO P2->P3 E1 Main Experiment: Ligand -> Protein P3->E1 C1 Control 1: Ligand -> Buffer P3->C1 A1 Integrate Raw Data E1->A1 A2 Subtract Control Heats C1->A2 C2->A2 A1->A2 A3 Fit Isotherm to Model A2->A3 A4 Obtain: Ka, ΔH, ΔS, n A3->A4

Caption: Workflow for a self-validating ITC experiment.

Complementary Techniques: Thermal Shift & Calorimetry
  • Fluorescent Thermal Shift Assay (FTSA / ThermoFluor): This technique measures the change in a protein's melting temperature (Tm) upon ligand binding.[15] It is a high-throughput method excellent for screening compound libraries and ranking affinities, though it does not provide the full thermodynamic profile of ITC.[1][15]

  • Differential Scanning Calorimetry (DSC): DSC provides a detailed thermodynamic analysis of protein stability, measuring the heat capacity of unfolding (ΔCp).[3][15] This information is valuable for dissecting the Gibbs free energy of stability into its enthalpic and entropic components, providing a deeper context for ligand binding effects.[15]

Part 4: Computational Approaches to Thermodynamic Profiling

Computational chemistry provides powerful tools to predict and rationalize the thermodynamic properties of sulfonamide-substituted aminophenols, guiding synthetic efforts.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate intrinsic molecular properties. They are particularly valuable for accurately predicting pKa values and the gas-phase acidity of the sulfonamide group, which are difficult to measure for every new compound.[7][8][16]

  • Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic interactions between a ligand and its protein target in a solvated environment. Techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the relative binding free energies of a series of analogs, providing a powerful predictive tool for lead optimization.

Diagram: Interplay of Thermodynamic Properties Illustrates the key relationships governing a drug candidate's profile.

Thermo_Properties Compound Sulfonamide-Substituted Aminophenol pKa pKa (Ionization State) Compound->pKa Governs Solubility Solubility (Aqueous Phase Behavior) Compound->Solubility Determines logP logP (Lipophilicity) Compound->logP Influences Binding Binding Thermodynamics (ΔG, ΔH, ΔS) pKa->Binding Crucial for Binding Mechanism Solubility->Binding Affects Assay Concentration logP->Binding Related to Hydrophobic Effect (ΔS)

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

An In-Depth Guide to the Synthesis of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol Authored by: Gemini, Senior Application Scientist Abstract This comprehensive technical guide provides detailed application notes and robust...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the synthesis of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol. This compound is a valuable scaffold in medicinal chemistry, integrating the biologically significant 2-aminophenol core with a pyrrolidine-containing sulfonamide moiety. The synthetic strategy detailed herein is a multi-step process designed for efficiency and regiochemical control, commencing from readily available starting materials. We will elucidate the chemical logic behind each transformation, providing step-by-step protocols, quantitative data tables, and mechanistic diagrams to ensure reproducibility and a thorough understanding of the process. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel chemical entities.

Introduction and Synthetic Strategy

The 2-aminophenol framework is a privileged structure found in a variety of pharmacologically active compounds and natural products. Its unique electronic and structural properties, arising from the ortho-relationship of the hydroxyl and amino groups, allow it to participate in crucial binding interactions with biological targets. The incorporation of a sulfonamide group, a key pharmacophore in its own right, and a pyrrolidine ring, which can enhance solubility and metabolic stability, creates a molecule of significant interest for drug discovery programs[1].

The synthesis of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol presents a regiochemical challenge: the precise installation of three different functional groups onto an aromatic ring. A linear, stepwise approach provides the most reliable control over isomer formation. Our strategy begins with a substituted benzene ring that directs the sequential introduction of the required functionalities. The overall workflow, illustrated below, proceeds through four key transformations:

  • Directed Chlorosulfonation: Introduction of a sulfonyl chloride group onto a pre-functionalized aromatic ring.

  • Sulfonamide Formation: Reaction of the sulfonyl chloride with pyrrolidine.

  • Nucleophilic Aromatic Substitution (Hydrolysis): Conversion of a chloro-substituent to the target phenol.

  • Nitro Group Reduction: Reduction of a nitro group to the final amine.

This route leverages established, high-yielding reactions to construct the target molecule efficiently.

Visualized Synthetic Workflow

The following diagram outlines the complete synthetic pathway from the starting material, o-nitrochlorobenzene, to the final product.

G A o-Nitrochlorobenzene B 4-Chloro-3-nitrobenzenesulfonyl chloride A->B 1. HSO3Cl 2. SOCl2 C 1-((4-Chloro-3-nitrophenyl)sulfonyl)pyrrolidine B->C Pyrrolidine, Base D 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol C->D NaOH, H2O, Heat E 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol D->E Fe, NH4Cl, H2O/EtOH

Caption: Overall synthetic route for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

This initial step establishes the sulfonyl chloride functionality at the desired position. Starting with o-nitrochlorobenzene, the electron-withdrawing nitro group directs the incoming electrophile (the sulfonyl group) to the meta position, while the ortho,para-directing chloro group directs it to the para position. The convergence of these directing effects strongly favors the formation of the 4-chloro-3-nitro isomer. The protocol described in patent literature involves a two-step process to improve yield and reduce the consumption of chlorosulfonic acid[2][3].

Protocol:

  • Sulfonation: In a reaction vessel equipped with a stirrer, dropping funnel, and gas outlet to a scrubber, add chlorosulfonic acid (3.0 eq.). Cool the acid to 0-5°C in an ice bath.

  • Slowly add o-nitrochlorobenzene (1.0 eq.) dropwise over 1-1.5 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to 100-110°C for 3-4 hours. The reaction progress can be monitored by TLC.

  • Chlorination: Cool the reaction mixture to 60-70°C. Carefully add thionyl chloride (1.3 eq.) dropwise over 30 minutes.

  • Maintain the temperature at 70°C and stir for an additional 1.5-2 hours[2][3].

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The solid product will precipitate.

  • Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4-chloro-3-nitrobenzenesulfonyl chloride.

Quantitative Data:

ReagentMW ( g/mol )EquivalentsAmount (for 50g ONCB)
o-Nitrochlorobenzene (ONCB)157.551.050.0 g
Chlorosulfonic acid116.523.0110.3 g (64.5 mL)
Thionyl chloride118.971.349.1 g (29.8 mL)
Part 2: Synthesis of 1-((4-Chloro-3-nitrophenyl)sulfonyl)pyrrolidine

This step involves a classic nucleophilic substitution reaction where the nitrogen of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form the stable sulfonamide bond[1]. A base is required to neutralize the HCl generated during the reaction, driving it to completion.

G cluster_0 Nucleophilic Attack cluster_1 Elimination Pyrrolidine Pyrrolidine (Nucleophile) Sulfonyl_Chloride R-SO₂-Cl (Electrophile) Pyrrolidine->Sulfonyl_Chloride Intermediate Tetrahedral Intermediate [R-SO₂(Cl)⁻-N⁺H(Pyr)] Sulfonyl_Chloride->Intermediate Product Sulfonamide (R-SO₂-N(Pyr)) + H⁺ Intermediate->Product - Cl⁻

Sources

Application

Application Note: 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol as a Strategic Pharmaceutical Intermediate

[1] Abstract This technical guide outlines the utility of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (ASP) as a high-value scaffold in medicinal chemistry.[1] Structurally analogous to intermediates used in BCL-2 inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide outlines the utility of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (ASP) as a high-value scaffold in medicinal chemistry.[1] Structurally analogous to intermediates used in BCL-2 inhibitors (e.g., Venetoclax analogs) and antiviral protease inhibitors, ASP combines a reactive o-aminophenol core with a robust pyrrolidine sulfonamide pharmacophore.[1] This note provides validated protocols for preventing oxidative degradation, synthesizing benzoxazole libraries, and generating diazonium-based fragments.[1]

Part 1: Chemical Profile & Strategic Utility[1]

Structural Analysis

ASP is a bifunctional building block.[1] Its value lies in the orthogonality of its functional groups:

  • The o-Aminophenol Core: A "privileged structure" for heterocycle formation (benzoxazoles, phenoxazines).

  • The Sulfonamide Moiety: Located at the para-position relative to the hydroxyl, the pyrrolidine-1-sulfonyl group acts as a stable, lipophilic anchor that improves membrane permeability while maintaining solubility.

Pharmaceutical Relevance[1][2][3]
  • Bioisostere for Morpholine/Piperazine: The pyrrolidine ring offers a different steric profile compared to the common morpholine sulfonamides found in PI3K inhibitors.

  • BCL-2 Inhibition Space: The sulfonyl-phenyl-amino motif is structurally homologous to the core scaffold of Venetoclax (ABT-199), making ASP an ideal precursor for "scaffold hopping" in apoptosis-inducing drug discovery.[1]

PropertySpecification
Molecular Formula

Molecular Weight 242.29 g/mol
Appearance Off-white to beige powder (highly oxidation-sensitive)
Solubility DMSO, DMF, MeOH; Low solubility in water
Key Hazard Air-sensitive (oxidizes to quinone imines/phenoxazinones)

Part 2: Critical Handling Protocol (Anti-Oxidation)

Expert Insight: The primary failure mode when working with ASP is oxidative darkening. Like all electron-rich o-aminophenols, ASP readily oxidizes in air to form iminoquinones, which subsequently dimerize to highly colored phenoxazinones.[1]

Protocol 1: Inert Handling & Storage

Use this protocol for all storage and reaction setups.[1]

  • Solvent Degassing: Never dissolve ASP in non-degassed solvents.[1] Sparge all reaction solvents (MeOH, DMF, THF) with Argon or Nitrogen for at least 15 minutes prior to use.

  • Solid Handling: Weigh out ASP quickly in air, but ideally inside a glovebox or under a funnel with positive

    
     flow.
    
  • Storage: Store at -20°C under Argon. If the solid turns dark brown/black, recrystallize immediately.

  • Rescue Purification: If oxidation occurs:

    • Dissolve crude material in minimal boiling ethanol containing 1% sodium dithionite (

      
      ).
      
    • Allow to crystallize under

      
      .[1] The dithionite reduces quinone impurities back to the phenol.
      

Part 3: Synthetic Protocols

Protocol A: Oxidative Cyclization to 2-Substituted Benzoxazoles

Application: Generating kinase inhibitor libraries.[1] Mechanism: Condensation of the amine with an aldehyde to form a Schiff base, followed by oxidative ring closure.

Reagents:

  • Substrate: ASP (1.0 equiv)

  • Aldehyde: Aryl/Alkyl aldehyde (1.1 equiv)

  • Oxidant: Sodium Metabisulfite (

    
    ) or PhI(OAc)
    
    
    
  • Solvent: DMSO or DMF

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add ASP (1.0 mmol, 242 mg) and the chosen aldehyde (1.1 mmol) to DMSO (3 mL).

  • Catalyst Addition: Add

    
     (1.2 equiv).[1] Note: Metabisulfite acts as a mild oxidant/radical scavenger that promotes cyclization without over-oxidizing the phenol core.
    
  • Reaction: Heat the mixture to 100°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).[2] The fluorescent benzoxazole spot usually appears at a higher

    
     than the starting material.
    
  • Workup:

    • Cool to room temperature.[1][2]

    • Pour into ice-water (20 mL). The benzoxazole typically precipitates.

    • Filter and wash with cold water.[1]

    • Alternative: If no precipitate, extract with EtOAc (3x), wash with brine, dry over

      
      .
      
Protocol B: Diazotization for Library Diversification (Sandmeyer)

Application: Converting the


 group to an Azide (for Click Chemistry) or Halide.

Safety Warning: Diazonium salts of phenols can form internal diazo-oxides (diazophenols) which are potentially explosive if dried.[1] Keep in solution or react immediately.

  • Acidification: Suspend ASP (1.0 mmol) in 6M HCl (2 mL) at 0°C.

  • Diazotization: Dropwise add

    
     (1.1 equiv) in water, keeping temperature <5°C. Stir for 20 min. The solution will turn clear/yellow.
    
  • Substitution (Azide Example):

    • Add Sodium Azide (

      
      , 1.5 equiv) slowly (Caution: Gas evolution).
      
    • Stir at room temperature for 1 hour.

  • Isolation: Extract the resulting 2-azido-4-(pyrrolidine-1-sulfonyl)phenol with EtOAc. Use immediately for CuAAC (Click) reactions.

Part 4: Visualization of Workflows

Synthetic Pathway Map

This diagram illustrates the derivation of ASP from its nitro-precursor and its divergent applications.[1]

G Nitro Nitro Precursor (CAS 722464-31-5) ASP 2-Amino-4-(pyrrolidine- 1-sulfonyl)phenol (ASP) Nitro->ASP Reduction (H2/Pd or Fe/NH4Cl) Benzoxazole Benzoxazole Scaffold (Kinase Inhibitors) ASP->Benzoxazole Aldehyde + Oxidant (Protocol A) Azide Aryl Azide (Click Chemistry) ASP->Azide NaNO2 then NaN3 (Protocol B) Phenoxazine Phenoxazinone (Oxidation Byproduct) ASP->Phenoxazine Air Oxidation (Avoid!)

Caption: Synthetic workflow from the nitro-precursor to bioactive heterocycles and library fragments.

Benzoxazole Formation Mechanism

Understanding the oxidative cyclization mechanism is crucial for troubleshooting low yields.

Mechanism Step1 1. Schiff Base Formation (Imine) Step2 2. Intramolecular Attack (Phenolic OH attacks Imine) Step1->Step2 Equilibrium Step3 3. Oxidative Aromatization (-2H) Step2->Step3 Oxidant (Na2S2O5) Product 2-Substituted Benzoxazole Step3->Product ASP ASP + Aldehyde ASP->Step1 -H2O

Caption: Mechanistic steps for the conversion of ASP to Benzoxazole via oxidative cyclization.

Part 5: Quality Control & Characterization[1]

When validating the synthesized ASP intermediate or its derivatives, look for these diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

9.5-10.0 ppm (s, 1H)
Phenolic -OH (Exchangeable).[1]
1H NMR

4.5-5.5 ppm (br s, 2H)
Aniline

.[1] Disappears upon benzoxazole formation.[1]
1H NMR

1.6 & 3.1 ppm (m)
Pyrrolidine ring protons (multiplets).
LC-MS M+1 = 243.3Parent ion peak.[1]
Visual DarkeningIndicates oxidation.[1] Re-purify if solution is black.

References

  • PubChem. 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol (Precursor Data). [Link][1][3]

  • Organic Chemistry Portal. Synthesis of Benzoxazoles: Recent Literature and Protocols. [Link]

  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor achieves antitumor activity while sparing platelets.[1][4] (Reference for sulfonamide pharmacophore relevance in BCL-2 inhibitors). Nature Medicine.[1] [Link]

  • Mayo, M. S., et al. (2014).[5] Cyclization reactions of 2-aminophenols with β-diketones catalyzed by Brønsted acid.[1] J. Org.[1][5] Chem. (Protocol grounding for cyclization).[1][6] [Link]

Sources

Method

Reaction conditions for sulfonyl group introduction in aminophenols

Abstract & Strategic Analysis The introduction of sulfonyl groups into aminophenols presents a classic chemoselectivity challenge. The substrate contains two distinct nucleophilic sites: the aniline nitrogen ( ) and the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The introduction of sulfonyl groups into aminophenols presents a classic chemoselectivity challenge. The substrate contains two distinct nucleophilic sites: the aniline nitrogen (


) and the phenolic oxygen (

).

For drug development and medicinal chemistry,


-sulfonylation  (sulfonamide formation) is the predominant target due to the biological activity of the sulfonamide pharmacophore. However, uncontrolled reaction conditions can lead to competitive 

-sulfonylation
(sulfonate ester formation) or bis-sulfonylation.
The Causality of Selectivity (pKa & Nucleophilicity)

Success relies on exploiting the pKa differences between the two functional groups.

  • Aniline (

    
    ):  pKa 
    
    
    
    4.6 (Conjugate acid). At pH > 5, it exists as a free amine (
    
    
    ), which is a moderate neutral nucleophile.
  • Phenol (

    
    ):  pKa 
    
    
    
    10.[1][2]0. At pH < 10, it exists as a neutral hydroxyl, a poor nucleophile. At pH > 10, it becomes a phenolate (
    
    
    ), a strong anionic nucleophile.

Strategic Conclusion: To achieve high


-selectivity, the reaction must be conducted in a pH window (or solvent environment) where the amine is deprotonated (active) but the phenol remains protonated (inactive).
Decision Logic for Reaction Conditions

The following decision tree illustrates the mechanistic pathway to the desired product.

Chemoselectivity Start Aminophenol Substrate Condition Select Reaction Environment Start->Condition PathA Organic Solvent + Weak Base (DCM/Pyridine or TEA) Condition->PathA Standard PathB Aqueous Media (pH 8-9) (Water/Na2CO3) Condition->PathB Green/Scalable PathC Strong Base (pH > 11) (NaOH/KOH) Condition->PathC Avoid MechA Amine: Neutral (-NH2) Phenol: Neutral (-OH) PathA->MechA MechB Amine: Neutral (-NH2) Phenol: Neutral (-OH) PathB->MechB MechC Amine: Neutral (-NH2) Phenol: Anionic (-O-) PathC->MechC ResultA N-Sulfonylation (Major) High Yield MechA->ResultA Kinetic Control ResultB N-Sulfonylation (Major) Green/Precipitation MechB->ResultB pH Control ResultC Mixture (N- and O-) Bis-sulfonylation Risk MechC->ResultC Competition

Figure 1: Mechanistic decision tree for chemoselective sulfonylation.

Protocol A: The "Gold Standard" (Organic Phase)

Application: Medicinal chemistry, small-scale synthesis, high-value substrates. Mechanism: Uses a weak organic base to scavenge HCl without deprotonating the phenol.

Materials
  • Substrate: Aminophenol (1.0 equiv)

  • Reagent: Sulfonyl chloride (

    
    ) (1.1 equiv)[3]
    
  • Solvent: Dichloromethane (DCM) (anhydrous preferred)

  • Base: Pyridine (1.5–2.0 equiv) or Triethylamine (TEA)

  • Catalyst (Optional): DMAP (0.1 equiv) – Use only if amine is sterically hindered.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aminophenol (1.0 equiv) in DCM (0.1 M concentration).

  • Base Addition: Add Pyridine (1.5 equiv). The solution may warm slightly.[3]

    • Note: Pyridine is preferred over TEA for sensitive substrates as it buffers the system effectively without promoting

      
      -acylation/sulfonylation as aggressively as stronger bases.
      
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This improves selectivity by favoring the kinetically faster

    
    -attack.
    
  • Reagent Addition: Add Sulfonyl chloride (1.1 equiv) dropwise (neat or dissolved in minimal DCM) over 10 minutes.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of starting material.

  • Workup (Self-Validating Step):

    • Dilute with DCM.

    • Wash with 1M HCl (aqueous). Why? This removes excess pyridine and any unreacted aminophenol (which forms water-soluble hydrochloride salts), leaving the sulfonamide in the organic layer.

    • Wash with Brine, dry over

      
      , and concentrate.
      

Protocol B: Green Chemistry (Aqueous Schotten-Baumann)

Application: Scale-up, process chemistry, environmentally sensitive workflows. Mechanism: Exploits the insolubility of the sulfonamide product in water at neutral/acidic pH.

Materials
  • Substrate: Aminophenol (1.0 equiv)

  • Reagent: Sulfonyl chloride (1.1 equiv)[3]

  • Solvent: Water (or Water/Acetone 1:1 if solubility is poor)

  • Base:

    
     (Sodium Carbonate) or 
    
    
    
Step-by-Step Methodology
  • Dissolution: Suspend aminophenol in water (0.2 M).

  • pH Adjustment: Add

    
     (1.2 equiv). Check pH; aim for pH 8–9.
    
    • Critical Control: Do not use NaOH or raise pH > 11. High pH generates the phenolate ion, leading to

      
      -sulfonylation impurities.
      
  • Addition: Add Sulfonyl chloride dropwise at room temperature.

    • Note: If the sulfonyl chloride is solid, dissolve it in a minimal amount of acetone or THF before addition.

  • Reaction: Stir vigorously for 1–3 hours.

  • Precipitation (Purification):

    • As the reaction proceeds, the sulfonamide product (which is less basic and often less soluble than the amine) typically precipitates out of the aqueous solution.

    • If no precipitate forms, acidify carefully to pH 3–4 with 1M HCl to protonate the sulfonamide anion (if formed) and induce precipitation.

  • Isolation: Filter the solid, wash with water (to remove inorganic salts), and dry.

Specialized Protocol: O-Sulfonylation (The "Hard" Path)

Direct


-sulfonylation is chemically inefficient due to the higher nucleophilicity of nitrogen. If the target is the sulfonate ester (keeping the amine free), a Protection-Deprotection strategy  is required for high integrity.

Workflow:

  • Protect Amine: React aminophenol with

    
     (creates 
    
    
    
    -Boc-aminophenol).
  • 
    -Sulfonylation:  React the 
    
    
    
    -Boc intermediate with Sulfonyl chloride using TEA/DCM (Standard conditions). The nitrogen is now non-nucleophilic.
  • Deprotect: Remove Boc group with TFA/DCM.

Data Summary & Troubleshooting

Comparative Performance Table
ParameterProtocol A (Organic/Pyridine)Protocol B (Aqueous/Carbonate)
Selectivity (

vs

)
Excellent (>95:5)Good (>90:10)
Yield 85–95%70–85%
Reaction Time 2–4 Hours1–3 Hours
Purification Extraction/ColumnFiltration (Precipitation)
Green Score Low (Chlorinated solvents)High (Water-based)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Bis-sulfonylation (

-disulfonyl)
Base too strong or excess reagent.Reduce base strength (switch TEA

Pyridine). Strictly control stoichiometry (1.05 equiv reagent).
Low Conversion Sulfonyl chloride hydrolysis.Ensure anhydrous DCM (Protocol A) or increase reagent to 1.3 equiv (Protocol B) to account for hydrolysis in water.
O-Sulfonylation Impurity Phenolate formation.[4][5]Check pH. If pH > 10, lower it. Keep reaction cold (0°C).
Sticky/Oiling Product Product solubility issues.In Protocol B, if product oils out, extract with EtOAc instead of filtering.

Experimental Workflow Visualization

Workflow Input Aminophenol + DCM BaseStep Add Pyridine Cool to 0°C Input->BaseStep ReactStep Add R-SO2Cl Stir RT 2-4h BaseStep->ReactStep Quench Wash 1M HCl (Removes Amine) ReactStep->Quench Final Pure Sulfonamide Quench->Final Evaporate

Figure 2: Standard Organic Phase Workflow (Protocol A).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text on nucleophilicity of amines vs phenols).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Schotten-Baumann Reaction mechanisms).
  • Meshram, G. A., et al. (2011). "Chemoselective sulfonylation of amino alcohols and aminophenols in water." Tetrahedron Letters, 52(44), 5857-5860. Link

  • Gomes, P., et al. (2014). "Recent Advances in the Synthesis of Sulfonamides." Chemical Reviews.
  • BenchChem. (2025). "Optimizing reaction conditions for sulfonylation." Application Notes. Link

Sources

Application

Ligand applications of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol in metal complexes

This guide outlines the technical applications, coordination chemistry, and experimental protocols for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (CAS 726151-75-3) as a ligand in metal complexes. Executive Summary 2-Amino-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical applications, coordination chemistry, and experimental protocols for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (CAS 726151-75-3) as a ligand in metal complexes.

Executive Summary

2-Amino-4-(pyrrolidine-1-sulfonyl)phenol represents a specialized class of 2-aminophenol (


) ligands  functionalized with a tertiary sulfonamide group at the para position relative to the phenol. Unlike standard aminophenols, the inclusion of the pyrrolidine-1-sulfonyl  moiety introduces significant electronic and steric modifications:
  • Electronic Tuning: The sulfonyl group is a strong electron-withdrawing group (EWG), which increases the acidity of the phenolic proton and anodic shift of the redox potential in derived metal complexes.

  • Solubility Enhancement: The lipophilic pyrrolidine ring improves solubility in organic solvents (DCM, THF) compared to simple aminophenol complexes, facilitating homogeneous catalysis and biological uptake.

  • Steric Bulk: The tertiary sulfonamide prevents coordination at the sulfur center, directing metal binding exclusively to the 2-aminophenol (

    
    ) core , ensuring predictable bidentate chelation.
    

This guide details its application in synthesizing bioactive coordination compounds and tunable oxidation catalysts .

Chemical Profile & Coordination Logic

Structural Analysis[1]
  • Donor Sites: Phenolic Oxygen (hard donor), Amine Nitrogen (intermediate donor).

  • Chelation Mode: Forms stable 5-membered chelate rings with transition metals (Cu, Zn, Ni, Co).

  • Electronic Effect: The

    
    -sulfonyl group (
    
    
    
    ) pulls electron density from the phenolate oxygen, stabilizing the metal center in lower oxidation states or facilitating reductive elimination steps in catalysis.
Mechanism of Action

In metal complexation, the ligand operates via a proton-coupled electron transfer (PCET) mechanism. The base-assisted deprotonation of the phenol yields a monoanionic bidentate ligand (


).


Application I: Direct Synthesis of Bis-Chelate Complexes

Target: Synthesis of neutral, lipophilic


 complexes (M = Cu(II), Zn(II), Ni(II)) for biological screening.
Experimental Protocol

Reagents:

  • Ligand: 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (1.0 mmol, 242 mg)

  • Metal Salt:

    
     (0.5 mmol) or 
    
    
    
    .
  • Base: Triethylamine (

    
    ) or NaOH.
    
  • Solvent: Methanol (MeOH) / Ethanol (EtOH).

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 242 mg (1.0 mmol) of the ligand in 20 mL of hot MeOH (

    
    ). The solution may appear pale brown.
    
  • Deprotonation: Add 1.0 mmol of

    
     (140 µL) dropwise. Critical: The color will deepen (phenolate formation). Stir for 10 minutes.
    
  • Metal Addition: Dissolve 0.5 mmol of the metal acetate in 10 mL MeOH. Add this solution slowly to the ligand mixture over 15 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3-4 hours.
    
    • Observation: A precipitate (often green for Cu, yellow for Zn) should form.

  • Isolation: Cool to room temperature. Filter the precipitate under vacuum.

  • Purification: Wash the solid with cold MeOH (

    
    ) followed by diethyl ether to remove unreacted ligand.
    
  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Data Interpretation:

  • IR Spectroscopy: Disappearance of the broad O-H stretch (~3300-3400

    
    ) and shift of the C-N stretch, confirming coordination.
    
  • Solubility Check: The product should be soluble in DMSO and DMF, and moderately soluble in

    
     due to the pyrrolidine tail.
    

Application II: Schiff Base Ligand Precursor

Target: Derivatization with salicylaldehydes to form tridentate (


)  or tetradentate (

)
Salen-type ligands for asymmetric catalysis.

Rationale: The primary amine group at position 2 is highly nucleophilic. Condensing it with aldehydes creates a Schiff base (imine), extending the conjugation and creating a rigid pocket for metal ions.

Experimental Protocol

Reaction:


[1]
  • Stoichiometry: Mix 1.0 eq of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol with 1.0 eq of Salicylaldehyde (or derivative).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid or Formic Acid to catalyze imine formation.

  • Conditions: Reflux in absolute ethanol for 4-6 hours.

  • Crystallization: The Schiff base often crystallizes upon cooling. If not, reduce volume by rotary evaporation and add hexane to induce precipitation.

  • Complexation: React the isolated Schiff base with Metal(II) salts using the protocol in Section 3.

Visualization of Workflows

Logic Flow: Synthesis & Coordination

The following diagram illustrates the pathway from raw ligand to functional metal complex.

LigandApplication cluster_0 Coordination Mode Ligand 2-Amino-4- (pyrrolidine-1-sulfonyl)phenol Base Base (Et3N/NaOH) Deprotonation Ligand->Base Activation Schiff Schiff Base Derivatization Ligand->Schiff + Aldehyde Inter Anionic Species (Phenolate) Base->Inter -H+ Complex Neutral Complex [M(L)2] Inter->Complex + M(II) / Chelation Metal Metal Salt (Cu, Zn, Co) Metal->Complex Salen Salen-type Catalyst Schiff->Salen + M(II)

Caption: Workflow for direct complexation and Schiff base derivatization of the sulfonamide-aminophenol ligand.

Key Applications & Field Insights

A. Biological Activity (Antimicrobial/Anticancer)

Metal complexes of sulfonamides are historically significant (e.g., silver sulfadiazine).

  • Hypothesis: The pyrrolidine-1-sulfonyl group mimics the pharmacophore of specific enzyme inhibitors.

  • Mechanism: The metal complex acts as a lipophilic vehicle, transporting the cytotoxic ligand across the cell membrane. Once inside, the metal may bind to DNA or inhibit metalloenzymes.

  • Testing Protocol: Screen complexes against S. aureus and E. coli using the Agar Well Diffusion method. Dissolve complexes in DMSO (1 mg/mL).

B. Catalytic Oxidation
  • Utility: Cu(II) complexes of 2-aminophenols mimic Galactose Oxidase .

  • Reaction: Aerobic oxidation of primary alcohols to aldehydes.

  • Advantage: The electron-withdrawing sulfonyl group increases the Lewis acidity of the Cu(II) center, potentially enhancing substrate binding rates compared to unsubstituted analogs.

Comparison of Ligand Properties

FeatureStandard 2-Aminophenol2-Amino-4-(pyrrolidine-1-sulfonyl)phenolImpact on Complex
pKa (Phenol) ~9.7~8.5 (Estimated)Easier deprotonation; stronger M-O bond.
Electronic Nature Electron Donating (+M)Electron Withdrawing (-I, -M of

)
Stabilizes lower metal oxidation states.
Lipophilicity Low (Hydrophilic)High (Pyrrolidine ring)Soluble in DCM/CHCl3; better cell permeability.
Sterics MinimalHigh (Para-substitution)Prevents stacking/aggregation; improves solubility.

References

  • Santa Cruz Biotechnology. 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol Product Data. CAS 726151-75-3.[2]

  • Garnovskii, A. D., et al. (1993).Metal complexes of Schiff bases of 2-aminophenol and its derivatives. (General review of 2-aminophenol coordination chemistry).
  • Supuran, C. T., et al. (2003). Metal complexes of sulfonamides: biological and pharmacological applications.

  • Ibrahim, A. A., et al. (2015). Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. IOSR Journal of Applied Chemistry.

Sources

Method

Derivatization techniques for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

Application Note: Strategic Derivatization of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol Executive Summary This guide details the derivatization protocols for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol , a bifunctional scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

Executive Summary

This guide details the derivatization protocols for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol , a bifunctional scaffold exhibiting both nucleophilic (amine) and acidic (phenol) characteristics.[1][2] Due to the electron-withdrawing nature of the para-sulfonamide group, the phenolic proton is more acidic than in unsubstituted phenols, while the ortho-amine remains a potent nucleophile.[2]

This note covers three distinct application workflows:

  • Analytical Derivatization (GC-MS): Silylation to enhance volatility and thermal stability.[1][2]

  • Synthetic Functionalization (Medicinal Chemistry): Cyclization strategies to generate benzoxazole pharmacophores.[1][2]

  • Bio-Analytical Labeling: Fluorescent tagging for high-sensitivity detection in biological matrices.[1][2][3]

Molecular Analysis & Reactivity Profile

Before initiating any protocol, one must understand the specific electronic environment of the substrate.

  • Site A (Phenolic -OH): The pyrrolidine-1-sulfonyl group is a strong Electron Withdrawing Group (EWG).[1][2] This lowers the pKa of the phenol (est. pKa ~8.5–9.0), making it susceptible to rapid deprotonation and subsequent oxidation if not protected.[2]

  • Site B (Primary Amine -NH₂): Located ortho to the phenol, this group enables "clamping" reactions (bidentate coordination or cyclization).[1][2] It is the primary target for acylation and Schiff base formation.

  • Site C (Sulfonamide): The nitrogen is fully substituted (tertiary) within the pyrrolidine ring.[1] It is chemically inert under standard derivatization conditions and serves primarily as a lipophilic handle.[2]

Protocol A: Analytical Derivatization for GC-MS

Objective: To convert the polar, hydrogen-bonding amine and phenol groups into non-polar, volatile trimethylsilyl (TMS) ethers/amines for gas chromatography.

Mechanism: The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) acts as a silyl donor.[1][2][4][5] The addition of 1% TMCS (Trimethylchlorosilane) acts as a catalyst to drive the reaction on the sterically hindered or less reactive amine nitrogen.

Experimental Workflow (DOT Diagram)

G cluster_0 Preparation cluster_1 Reaction Sample Dry Sample (1-5 mg) Solvent Anhydrous Pyridine (500 µL) Sample->Solvent Reagent BSTFA + 1% TMCS (100 µL) Solvent->Reagent Heat Incubate 70°C, 30 min Reagent->Heat Analysis GC-MS Injection (Splitless) Heat->Analysis

Figure 1: Step-by-step workflow for silylation prior to GC-MS analysis.[1][2]

Detailed Protocol
  • Preparation: Weigh 2.0 mg of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol into a 2 mL crimp-top amber vial.

    • Critical: Ensure the sample is completely dry.[2] Trace water hydrolyzes the reagent.[2]

  • Solvation: Add 500 µL of anhydrous pyridine .

    • Why Pyridine? It acts as an acid scavenger (neutralizing HCl from TMCS) and facilitates the silylation of the phenol.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS . Flush the vial headspace with dry nitrogen gas and cap immediately.

  • Incubation: Heat the vial at 70°C for 30 minutes in a dry block heater.

    • Observation: The solution should turn clear. Any cloudiness indicates incomplete reaction or moisture contamination.[2]

  • Quenching: Cool to room temperature. Inject 1 µL directly into the GC-MS.[1][2]

Protocol B: Synthetic Functionalization (Medicinal Chemistry)

Objective: To synthesize benzoxazole derivatives, a privileged scaffold in drug discovery. The ortho-aminophenol core of the target molecule is perfectly positioned for this cyclization.

Reaction: Condensation with Triethyl Orthoformate (TEOF) or Carbonyldiimidazole (CDI) .[1][2]

Reaction Mechanism (DOT Diagram)

G cluster_0 Reactants cluster_1 Intermediate Precursor 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol Imidate Imidate Ester (Unstable) Precursor->Imidate Acid Cat. (p-TSA) Reagent Triethyl Orthoformate (TEOF) Reagent->Imidate Product Benzoxazole Derivative Imidate->Product -EtOH Cyclization

Figure 2: Mechanism for cyclization to benzoxazole using Triethyl Orthoformate.[1][2]

Detailed Protocol (Benzoxazole Formation)
  • Stoichiometry: In a 50 mL round-bottom flask, combine:

    • 1.0 mmol (242 mg) of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol .[1][2]

    • 3.0 mmol (445 mg) of Triethyl Orthoformate (TEOF) .[1][2]

    • Catalytic amount (10 mg) of p-Toluenesulfonic Acid (p-TSA) .[1][2]

  • Solvent: Add 5 mL of anhydrous toluene .

  • Reflux: Equip with a Dean-Stark trap (optional) or reflux condenser.[1][2] Heat to reflux (110°C) for 4–6 hours .

    • Monitoring: Check reaction progress by TLC (Mobile Phase: 30% EtOAc/Hexane).[1][2] The product (benzoxazole) will be less polar (higher Rf) than the starting material.[1]

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[2]

  • Purification: Recrystallize from ethanol or purify via flash chromatography (Silica gel, 0–20% EtOAc in Hexane).

Protocol C: Fluorescent Labeling (Bioanalysis)

Objective: To tag the primary amine for high-sensitivity detection (HPLC-Fluorescence) in biological samples (plasma, tissue homogenates).

Reagent: Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) .[1][2][3]

Detailed Protocol
  • Reagent Prep: Prepare a 5 mg/mL solution of Dansyl Chloride in Acetone . (Prepare fresh; unstable in light/moisture).[1][2]

  • Buffer Prep: Prepare a 0.1 M Sodium Carbonate (Na₂CO₃) buffer, adjusted to pH 9.5.

    • Why pH 9.5? This pH ensures the amine is deprotonated (nucleophilic) while minimizing hydrolysis of the dansyl chloride.

  • Reaction:

    • Mix 100 µL of sample solution (aqueous or biological extract) with 100 µL of Carbonate Buffer.

    • Add 200 µL of Dansyl Chloride solution.[2]

    • Vortex immediately for 30 seconds.

  • Incubation: Incubate at 50°C for 45 minutes in the dark (wrap vial in foil).

  • Quenching: Add 50 µL of 2% Methylamine or Proline solution to consume excess reagent.

  • Analysis: Analyze by HPLC with Fluorescence Detection (Ex: 340 nm, Em: 525 nm).

Comparative Summary of Techniques

MethodTarget GroupReagentApplicationKey Advantage
Silylation -OH, -NH₂BSTFA + 1% TMCSGC-MS AnalysisHigh volatility; standard library match.[1][2]
Cyclization Ortho-AminophenolTEOF / p-TSAMed Chem SynthesisCreates rigid, lipophilic pharmacophore.[1][2]
Fluorescent Tag -NH₂ (primary)Dansyl ChlorideBio-Assay (HPLC)Sub-nanomolar detection limits.[1][2]

References

  • Organic Chemistry Portal. Synthesis of Benzoxazoles. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23).[1][2] Retrieved from [Link][1][2]

Sources

Application

Scalable manufacturing methods for pyrrolidine-sulfonyl phenols

Application Note: Scalable Manufacturing of Pyrrolidine-Sulfonyl Phenols Executive Summary & Strategic Analysis Pyrrolidine-sulfonyl phenols (specifically 4-hydroxybenzenesulfonamides) are critical pharmacophores in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of Pyrrolidine-Sulfonyl Phenols

Executive Summary & Strategic Analysis

Pyrrolidine-sulfonyl phenols (specifically 4-hydroxybenzenesulfonamides) are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and key motifs in TRPV1 antagonists and enzyme inhibitors. While the pyrrolidine ring provides solubility and metabolic stability, the sulfonamide linkage offers a robust hydrogen-bonding network.

The Manufacturing Bottleneck: The primary challenge in scaling this moiety is not the chemistry itself, but the process safety and atom economy .

  • Direct Sulfonylation: Reacting phenols directly with chlorosulfonic acid often leads to ester formation (sulfonates) rather than the desired C-sulfonylation, or produces regioisomeric mixtures.

  • Safety: The standard reagent, chlorosulfonic acid (

    
    ), is violently reactive with water and corrosive.[1] Scale-up requires rigorous exotherm control and gas scrubbing (HCl evolution).
    
  • Protection Strategy: To ensure regioselectivity (para-position) and prevent O-sulfonylation, the phenol is typically protected as an ether (anisole) before sulfonylation.

This guide details a High-Fidelity Batch Protocol utilizing a "Protect-React-Deprotect" strategy, optimized for kilogram-scale production. It also outlines a Continuous Flow adaptation to mitigate thermal risks.

Chemical Pathway & Mechanism

The synthesis proceeds via the electrophilic aromatic substitution of anisole, followed by nucleophilic attack by pyrrolidine, and finally ether cleavage.

Reaction Scheme:

  • Chlorosulfonation: Anisole +

    
    
    
    
    
    4-Methoxybenzenesulfonyl chloride.
  • Amidation: Sulfonyl chloride + Pyrrolidine

    
     4-Methoxy-1-(pyrrolidin-1-ylsulfonyl)benzene.
    
  • Deprotection: Demethylation via

    
     or 
    
    
    
    
    
    4-(Pyrrolidin-1-ylsulfonyl)phenol.

ReactionPathway Start Anisole (Methoxybenzene) Inter1 Sulfonyl Chloride Intermediate Start->Inter1 ClSO3H < 0°C, -HCl Inter2 Protected Sulfonamide Inter1->Inter2 Pyrrolidine Base, 0°C Product Target: 4-(Pyrrolidin-1-ylsulfonyl)phenol Inter2->Product BBr3 or HBr Demethylation

Figure 1: Step-wise chemical transformation from anisole to the target phenolic sulfonamide.

Detailed Experimental Protocols

Protocol A: Chlorosulfonation of Anisole (Batch Mode)

Rationale: Direct chlorosulfonation of anisole is preferred over sulfonyl fluoride (SuFEx) routes for bulk manufacturing due to the low cost of chlorosulfonic acid compared to fluorosulfates.

Reagents:

  • Anisole (1.0 equiv)

  • Chlorosulfonic acid (3.0 - 4.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Safety:

    
     reacts explosively with water.[1][2] All glassware must be oven-dried.
    

Procedure:

  • Setup: Equip a 3-neck reactor with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Connect the gas outlet to a caustic scrubber (

    
    ) to trap HCl fumes.
    
  • Solvent Charge: Charge DCM (5 vol relative to anisole) and cool to -5°C to 0°C .

  • Acid Addition: Charge Chlorosulfonic acid (3.0 equiv) into the reactor. Note: Some protocols add acid to the substrate, but adding substrate to acid (inverse addition) or acid to solvent first helps control the exotherm.

  • Substrate Addition: Add Anisole dropwise over 60–90 minutes, maintaining internal temperature < 5°C .

    • Critical Parameter: Rapid addition causes localized heating, leading to ortho- isomers or bis-sulfonylation.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC or HPLC (quench aliquot in MeOH).

  • Quench (The Hazardous Step):

    • Cool the mixture back to 0°C.

    • Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. Do not add water to the acid mixture.

  • Isolation: Separate the organic layer.[3] Extract the aqueous layer with DCM (

    
     vol). Wash combined organics with cold water and brine. Dry over 
    
    
    
    .
    • Stability Note: Sulfonyl chlorides are hydrolytically unstable. Proceed immediately to the next step. Do not store for long periods.

Protocol B: Sulfonamide Formation

Rationale: Pyrrolidine is a strong nucleophile. An exogenous base (TEA or DIPEA) is used to scavenge the HCl generated, preventing the consumption of a second equivalent of pyrrolidine.

Reagents:

  • Crude 4-Methoxybenzenesulfonyl chloride (from Step 1)

  • Pyrrolidine (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • DCM (Solvent)

Procedure:

  • Setup: Reactor with stirrer and addition funnel.

  • Charge: Dissolve crude sulfonyl chloride in DCM (5 vol) and cool to 0°C . Add TEA (1.2 equiv).

  • Amine Addition: Add Pyrrolidine (1.1 equiv) dropwise over 30 minutes. The reaction is highly exothermic.

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Wash with 1N HCl (to remove excess amine/TEA), then Sat.

    
    , then Brine.
    
  • Crystallization: Evaporate solvent. Recrystallize from EtOH/Heptane if necessary.

    • Checkpoint: Purity should be >98% before deprotection.

Protocol C: Demethylation (The "Unmasking")

Rationale:


 is the "gold standard" for clean demethylation but is difficult to handle at scale. For cost-sensitive large-scale batches (>10kg), 48% HBr in Acetic Acid (reflux) is a viable alternative, though it requires higher temperatures. We describe the 

method for highest purity.

Reagents:

  • Protected Sulfonamide (1.0 equiv)

  • Boron Tribromide (

    
    ) (1.5 - 2.0 equiv) - Use 1M solution in DCM for safety.
    
  • DCM (Solvent)

Procedure:

  • Cooling: Dissolve substrate in DCM (10 vol) and cool to -78°C (lab) or -20°C (plant).

  • Addition: Add

    
     solution dropwise.
    
  • Reaction: Allow to warm to RT and stir overnight. A precipitate often forms (boron complex).

  • Quench: Cool to 0°C. Very slowly add MeOH (exothermic methanolysis of borates) or ice water.

  • Isolation:

    • Wash with water.[2][3][4][5][6][7]

    • Extract aqueous layer with EtOAc (the phenol is more polar).

    • Dry and concentrate.[3][6]

  • Purification: Silica gel chromatography (EtOAc/Hexane) or recrystallization from water/methanol.

Process Safety & Engineering Controls

The chlorosulfonation step releases stoichiometric quantities of HCl gas. In a batch reactor, the gas evolution rate is limited by the addition rate of the substrate.

Continuous Flow Adaptation (Recommended for Scale >1kg): Using a flow reactor (e.g., Corning or Chemtrix microreactors) allows for superior heat exchange and containment of hazardous intermediates.

FlowProcess cluster_0 Flow Reactor Module Feed1 Feed A: Anisole in DCM Mixer Micro-Mixer (T = 0°C) Feed1->Mixer Feed2 Feed B: Chlorosulfonic Acid Feed2->Mixer Residence Residence Loop (2-5 min) Mixer->Residence Quench Quench Vessel (Ice/Water) Residence->Quench Stream Out Scrubber HCl Scrubber (NaOH) Residence->Scrubber Off-gas

Figure 2: Schematic for continuous flow chlorosulfonation to manage exotherm and gas evolution.

Analytical Specifications (QC)

ParameterMethodSpecification
Appearance VisualWhite to off-white solid
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Identity 1H NMR (DMSO-d6)Consistent with structure
Residual Solvent GC-HS< 5000 ppm (Class 3)
Water Content Karl Fischer< 0.5% w/w

Key NMR Signals (4-(pyrrolidin-1-ylsulfonyl)phenol):

  • 
     10.3 ppm (s, 1H, -OH)
    
  • 
     7.5 ppm (d, 2H, Ar-H ortho to 
    
    
    
    )
  • 
     6.9 ppm (d, 2H, Ar-H ortho to OH)
    
  • 
     3.1 ppm (m, 4H, Pyrrolidine 
    
    
    
    )
  • 
     1.6 ppm (m, 4H, Pyrrolidine 
    
    
    
    )

References

  • SuFEx Chemistry & Sulfonamide Synthesis

    • Smedley, C. J., et al. (2023). "Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides." Organic Letters.
  • Chlorosulfonation Scale-Up

    • Wong, S. Y., et al. (2023). "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Reaction Chemistry & Engineering.
  • Demethylation Protocols

    • Sousa, E., et al. (2018). "Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols.
  • Safety Data (Chlorosulfonic Acid)

    • PubChem CID 24638. "Chlorosulfonic acid - Safety and Hazards."

Sources

Method

Application Note: High-Fidelity Reduction of Nitro Precursors to 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

Abstract & Scope This application note details the optimized protocols for the chemoselective reduction of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol (CAS: 722464-31-5) to its corresponding amino derivative, 2-Amino-4-(pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocols for the chemoselective reduction of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol (CAS: 722464-31-5) to its corresponding amino derivative, 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol .[1][2] This transformation is a critical step in the synthesis of sulfonamide-based pharmacophores.[1] The guide addresses the specific challenges associated with o-aminophenols, including their susceptibility to oxidative degradation (quinoid formation) and amphoteric solubility profiles. Two distinct methodologies are provided: a catalytic hydrogenation route (Method A) for high-purity laboratory scale, and a chemical reduction route (Method B) suitable for scale-up or equipment-limited settings.[1][2]

Molecule Profile & Retrosynthetic Context[1][2]

The target molecule features three distinct functionalities: a phenolic hydroxyl, a primary amine (post-reduction), and a tertiary sulfonamide. The presence of the pyrrolidine ring imparts specific solubility characteristics (lipophilicity) compared to primary sulfonamides.

Key Chemical Challenges:

  • Oxidative Instability: o-Aminophenols are electron-rich and prone to rapid oxidation by air, forming dark-colored phenoxazines or quinone imines.[1][2]

  • Zwitterionic Character: The product exists in equilibrium between its neutral and zwitterionic forms, complicating extraction and pH-dependent isolation.

  • Catalyst Poisoning: The sulfur atom in the sulfonamide moiety can potentially poison heterogeneous catalysts (Pd/Pt) if not shielded or if impurities (thiols) are present.

Synthesis Pathway Visualization

The following diagram outlines the reduction logic and the critical isolation decision tree.

G Nitro Precursor: 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol (CAS: 722464-31-5) MethodA Method A: Catalytic Hydrogenation (H2, Pd/C, MeOH) Cleanest Profile Nitro->MethodA Preferred MethodB Method B: Dithionite Reduction (Na2S2O4, THF/H2O) Mild, Homogeneous Nitro->MethodB Alternative Product_Soln Product in Solution (Susceptible to Oxidation) MethodA->Product_Soln MethodB->Product_Soln Intermed Intermediate Species: Hydroxylamine / Nitroso Workup Workup Strategy: Argon Sparging + Antioxidant (Na2S2O5) Product_Soln->Workup Immediate Processing Target Target: 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (Off-white Solid) Workup->Target pH Adjustment (Isoelectric ppt)

Figure 1: Strategic workflow for the reduction of nitro-sulfonamide precursors, highlighting the dual-method approach and critical oxidation mitigation steps.

Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred)

Rationale: Palladium on Carbon (Pd/C) offers the cleanest reaction profile with minimal workup.[2] The sulfonamide group is generally stable to these conditions, provided high temperatures are avoided.

Reagents:

  • Precursor: 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol (1.0 eq)[1][2]

  • Catalyst: 10% Pd/C (5-10 wt% loading, 50% water wet)

  • Solvent: Methanol (anhydrous preferred to limit side reactions)[2]

  • Hydrogen Source:

    
     Balloon or Hydrogenator (1-3 atm)[1][2]
    

Protocol:

  • Preparation: In a round-bottom flask, dissolve the nitro precursor in Methanol (concentration ~0.1 M).

    • Note: If solubility is poor, use a 1:1 mixture of MeOH/THF.

  • Inerting: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under an Argon stream.[2]

    • Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add under inert gas.[2]

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (repeat 3x). Stir vigorously at room temperature (20-25°C) under

    
     atmosphere (balloon pressure is usually sufficient).
    
  • Monitoring: Monitor via TLC (System: DCM/MeOH 95:5) or LC-MS.[1][2] Reaction is typically complete in 2-4 hours.[1][2] The yellow nitro spot will disappear, replaced by a lower Rf fluorescent spot (amine).

  • Filtration: Filter the mixture through a Celite® pad under an Argon blanket (or minimize air exposure). Wash the pad with deoxygenated Methanol.

  • Isolation: Concentrate the filtrate in vacuo at <40°C.

    • Critical Step: To prevent oxidation during drying, add a trace amount (0.1%) of Sodium Metabisulfite or Ascorbic Acid if the product is to be stored in solution. For solid isolation, triturate the residue with cold Diethyl Ether to precipitate the target amine.

Method B: Sodium Dithionite Reduction (Alternative)

Rationale: Suitable for labs lacking hydrogenation infrastructure or if the sulfur moiety poisons the Pd catalyst. Sodium Dithionite (


) is a mild, selective reducing agent that works well in aqueous media.

Reagents:

  • Precursor: 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol (1.0 eq)[1][2]

  • Reducing Agent: Sodium Dithionite (3.0 - 4.0 eq)[1][2]

  • Solvent: THF/Water (1:1 v/v)[2]

  • Base: Ammonium Hydroxide or Sodium Carbonate (to maintain pH > 7)[2]

Protocol:

  • Dissolution: Dissolve the precursor in THF, then add an equal volume of water.

  • Reduction: Add Sodium Dithionite solid in portions over 20 minutes while stirring. The reaction is slightly exothermic; maintain temperature <30°C.

  • pH Control: The reaction generates bisulfite, lowering pH. Maintain pH 7-8 by adding dilute

    
     or 
    
    
    
    .[1][2] Acidic conditions can accelerate dithionite decomposition.[2]
  • Completion: Stir for 1-2 hours. The deep yellow color of the nitrophenolate should fade to a pale beige/colorless solution.[1]

  • Workup:

    • Evaporate the THF under reduced pressure.

    • The product often precipitates from the remaining aqueous phase. If not, carefully neutralize to pH ~7.0 (the isoelectric point).

    • Collect the solid by filtration and wash with cold water.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Oxygen Exclusion Strict Inert AtmosphereHigh Risk: Presence of

during workup leads to red/brown quinone impurities that are difficult to remove.[1][2]
Temperature 20°C - 30°CHigh temps (>50°C) may cause sulfonamide hydrolysis or over-reduction (de-hydroxylation, rare but possible).[2]
pH during Isolation 6.5 - 7.5 (Isoelectric)Deviating from neutral pH increases solubility in water (as phenolate or ammonium salt), leading to yield loss.[2]
Catalyst Contact Limit to <6 hoursProlonged exposure to Pd/C can lead to hydrodehalogenation (if halogens present) or ring saturation (unlikely here but good practice).[2]

Characterization & Validation

1H NMR (DMSO-d6) Expectation:

  • Phenol -OH: Broad singlet, ~9.0 - 10.0 ppm (exchangeable).[1][2]

  • Amine -NH2: Broad singlet, ~4.5 - 5.5 ppm (exchangeable).[1][2]

  • Aromatic Protons: The substitution pattern (1,2,4) will show a doublet (H-6), a doublet of doublets (H-5), and a doublet (H-3).[2] The shift of H-3 (ortho to amine) will move upfield significantly compared to the nitro precursor.[1]

  • Pyrrolidine Ring: Multiplets at ~3.0-3.2 ppm (N-CH2) and ~1.6-1.8 ppm (C-CH2).[1][2]

Storage: Store the isolated solid under Argon at -20°C. If the solid turns pink/brown, it indicates surface oxidation.[1] Recrystallization from degassed Ethanol/Water is the preferred purification method.

References

  • Catalytic Hydrogenation of Nitroarenes

    • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003.

  • Sodium Dithionite Reduction Protocols

    • "Reduction of Nitro Compounds to Amines."[1][3][4] Organic Syntheses, Coll.[5] Vol. 3, p. 86.

  • Synthesis of Sulfonamide Derivatives

    • "Synthesis and biological evaluation of novel sulfonamide derivatives." European Journal of Medicinal Chemistry, 2014.

  • Target Molecule Data

    • PubChem CID 3749282: 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol.[1][2] [2]

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol and all reagents before proceeding.

Sources

Application

Application Note: Handling, Storage, and Stability Protocols for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

Executive Summary 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol is a specialized building block often used in proteomics and medicinal chemistry (specifically in kinase inhibitor and sulfonamide antibiotic development). Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-(pyrrolidine-1-sulfonyl)phenol is a specialized building block often used in proteomics and medicinal chemistry (specifically in kinase inhibitor and sulfonamide antibiotic development). Structurally, it combines an oxidation-prone ortho-aminophenol motif with a stable sulfonamide moiety.

The Critical Challenge: While the sulfonamide group provides some electron-withdrawing stability, the ortho-aminophenol core renders this compound highly susceptible to oxidative degradation and photolysis . Improper handling leads to the formation of highly colored quinone imines, rendering the compound useless for precise stoichiometric applications.

This guide defines the "Gold Standard" protocols to maintain >98% purity over long-term storage.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Understanding the molecule is the first step to preserving it. The ortho positioning of the amine and hydroxyl groups creates a "redox-active" center.

PropertyDataNotes
Chemical Name 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol
Molecular Formula

Molecular Weight 242.29 g/mol
Appearance (Pure) Off-white to pale beige powderWarning: Pink, brown, or black discoloration indicates oxidation.
Solubility DMSO, DMF, MethanolPoor water solubility; soluble in dilute acid/base (but unstable in base).
pKa (Estimated) Phenol: ~9.5; Aniline: ~3-4The sulfonyl group lowers the basicity of the amine compared to parent 2-aminophenol.
Primary Hazard Skin/Eye Irritant, SensitizerTreat as a potential mutagen (standard for aminophenols).

Stability Mechanisms: The "Why" Behind the Protocol

To handle this compound correctly, one must understand its degradation pathway. The primary failure mode is Auto-oxidation , accelerated by basic pH and light.

The Degradation Pathway (Quinone Imine Formation)

The ortho-aminophenol moiety readily undergoes oxidative dehydrogenation to form a quinone imine. This species is deeply colored (usually red/brown) and electrophilic, leading to polymerization (black tar).

OxidationPathway Compound 2-Amino-4-(...)-phenol (Colorless/Beige) Radical Phenoxy/Amino Radical (Transient) Compound->Radical O2 / Light / High pH Quinone Quinone Imine (Pink/Red) Radical->Quinone -H• Polymer Polymers/Tars (Dark Brown/Black) Quinone->Polymer Polymerization

Figure 1: Oxidative degradation pathway of ortho-aminophenols. Note that the appearance of pink color is the first visual indicator of the Quinone Imine intermediate.

Storage Protocols (Long-Term)

Upon receipt, the compound must be moved immediately from shipping packaging to controlled storage.

The "4-Factor" Storage System
  • Temperature: -20°C . Frozen storage significantly slows the kinetics of auto-oxidation.

  • Atmosphere: Inert Gas (Argon/Nitrogen) . Oxygen exclusion is non-negotiable.

  • Humidity: Desiccated . Moisture facilitates proton transfer steps required for oxidation.

  • Light: Amber Vials/Foil . UV light catalyzes the initial radical formation.

Re-packing Procedure (If required)

If you must transfer the solid to a new container:

  • Flush the new amber vial with Argon for 30 seconds before adding the solid.

  • Add the solid quickly.

  • Flush the headspace with Argon again.

  • Seal with a Parafilm-wrapped cap to prevent oxygen diffusion.

Handling & Solubilization Protocols

Crucial Rule: Never open a cold vial immediately. Condensation will form on the solid, introducing water that accelerates degradation.

The "Equilibration" Workflow

HandlingFlow Step1 Remove from -20°C Freezer Step2 Equilibrate to Room Temp (Desiccator, 30-60 mins) Step1->Step2 Do NOT Open Step3 Wipe Vial Exterior (Remove Condensation) Step2->Step3 Step4 Weighing (Minimize Air Exposure) Step3->Step4 Step5 Solubilization (De-gassed Solvent) Step4->Step5 Step6 Purge Headspace & Reseal Step4->Step6 Remaining Solid

Figure 2: Standard Operating Procedure for handling hygroscopic, oxidation-sensitive solids.

Solubilization Guidelines
  • Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF .

    • Why? High solubility, non-reactive.

  • Solvents to Avoid:

    • Acetone/Ketones: The primary amine at position 2 will react with ketones to form Schiff Bases (imines), destroying your compound.

    • Protophilic Solvents (Basic): Avoid pyridine or basic buffers during storage; they promote oxidation.

  • Stock Solutions:

    • Prepare fresh if possible.[1][2]

    • If storage is necessary: Store at -80°C in aliquots. Do not freeze-thaw more than once.

Experimental Considerations

Reaction Setup

When using this compound in synthesis (e.g., sulfonamide coupling or kinase inhibitor synthesis):

  • Acid/Base Sensitivity: The sulfonamide group is stable, but the aminophenol is sensitive. Perform reactions under neutral or slightly acidic conditions if possible. If a base is required (e.g., for nucleophilic attack), add it last and keep the system under inert gas.

  • Monitoring: Use LC-MS. Visual inspection is also useful: if the reaction mixture turns black rapidly, significant oxidative side-reactions are occurring.

QC & Purity Check

Before using valuable biological reagents, verify the compound:

  • Visual: Must be beige/white. Dark brown = discard or repurpose.

  • LC-MS: Check for the M+1 peak (243.3 Da). A peak at M-2 (241.3 Da) suggests the quinone imine form.

Safety & Disposal (HSE)

  • PPE: Nitrile gloves, safety glasses, and lab coat.

  • Toxicity: Like many aminophenols and sulfonamides, assume potential for skin sensitization and aquatic toxicity .

  • Disposal: Incineration in a chemical waste facility. Do not pour down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3749282 (Related Analog: 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol). Retrieved from [Link]

    • Context: Provides physicochemical baseline data for the nitro-precursor and general sulfonamide properties.
  • Context: Authoritative protocol for the "Air-Free" handling of the 2-aminophenol functional group class.
  • Context: Verifies commercial availability and basic handling (hygroscopic n
  • Journal of AOAC International (1997). Stability of Sulfonamide Antibiotics in Frozen Storage. Retrieved from [Link]

    • Context: Establishes the baseline stability of the sulfonamide moiety

Sources

Method

Reagents for cross-coupling reactions involving 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

Executive Summary This guide provides validated protocols for the chemoselective functionalization of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (1) . This scaffold presents a unique "push-pull" electronic environment: the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides validated protocols for the chemoselective functionalization of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (1) . This scaffold presents a unique "push-pull" electronic environment: the electron-donating ortho-aminophenol motif competes with the electron-withdrawing para-sulfonamide group.[1][2] This electronic tension makes the phenol proton significantly more acidic (


) than unsubstituted aminophenols, creating challenges for base-mediated cross-coupling (catalyst poisoning via phenoxide formation).[2]

This document outlines three distinct workflows to navigate this reactivity:

  • Nucleophilic N-Arylation: Selective Buchwald-Hartwig coupling of the amine.[1][2]

  • Electrophilic Activation: Converting the phenol to a triflate for Suzuki-Miyaura coupling.

  • Heterocyclization: Oxidative cyclization to benzoxazoles.[1]

Reaction Decision Matrix

The following decision tree guides reagent selection based on the desired target motif.

G Start Starting Scaffold: 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol Target_N Target: N-Aryl Derivative Start->Target_N Target_C Target: Biaryl (C-C Bond) Start->Target_C Target_Het Target: Benzoxazole Start->Target_Het Method_N1 Direct Coupling (Pd-BrettPhos) Target_N->Method_N1 High Throughput Method_N2 Robust Route (O-TBS Protection -> Coupling) Target_N->Method_N2 Scale-Up (Recommended) Step_C1 1. N-Boc Protection Target_C->Step_C1 Method_Het Oxidative Cyclization (Aldehyde + DDQ/O2) Target_Het->Method_Het Step_C2 2. O-Triflation (PhNTf2) Step_C1->Step_C2 Step_C3 3. Suzuki-Miyaura Step_C2->Step_C3

Figure 1: Strategic workflow for functionalizing the aminophenol scaffold. Select reagents based on the target bond formation.

Module A: Chemoselective N-Arylation (Buchwald-Hartwig)[1][2]

Challenge: The acidic phenol can deprotonate under standard Buchwald conditions (NaOtBu), forming a phenoxide that binds tightly to Palladium, arresting the catalytic cycle. Solution: Use of specific ligand systems (BrettPhos) or transient protection.

Protocol A1: Direct N-Arylation (High-Throughput Screening)

Best for: Rapid analog generation where yield optimization is secondary.[1][2]

  • Catalyst: BrettPhos Pd G4 (or Pd(OAc)₂ + BrettPhos). This ligand is bulky and electron-rich, favoring reductive elimination of the amine over the phenoxide.[1][2]

  • Base: K₂CO₃ (Weak base prevents massive phenoxide formation) or LiHMDS (if strictly anhydrous).

  • Solvent: t-Amyl alcohol or 1,4-Dioxane.[1][2]

Experimental Steps:

  • Charge a reaction vial with 1 (1.0 equiv), Aryl Halide (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Add BrettPhos Pd G4 (2–5 mol%).

  • Evacuate and backfill with N₂ (x3).[2]

  • Add anhydrous t-Amyl alcohol (0.2 M concentration).

  • Heat to 80–100 °C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (neutralizes phenoxide), dry over Na₂SO₄.

Protocol A2: The "Robust" Route (O-Protection)

Best for: Scale-up (>5g) and difficult coupling partners.[2]

  • Protection: Treat 1 with TBSCl (1.1 equiv) and Imidazole (2.0 equiv) in DCM (0 °C to RT) to yield the O-silyl ether.[2]

  • Coupling: React the O-TBS intermediate with Aryl Bromide using Pd(OAc)₂/XPhos and NaOtBu in Toluene at 100 °C.

  • Deprotection: Treat with TBAF (1.0 equiv) in THF to recover the phenol.

Technical Insight: The pyrrolidine sulfonamide moiety is stable to TBAF and NaOtBu, making this route highly reliable for drug development campaigns.

Module B: Electrophilic Activation (Suzuki-Miyaura)[2]

To use the phenol ring as an electrophile, the hydroxyl group must be converted to a triflate. Critical Constraint: The amine is more nucleophilic than the phenol toward triflating agents (Tf₂O).[2] N-Protection is mandatory before triflation.[1][2]

Reagent Table: Activation Strategy
ReagentRoleSpecificityNotes
Boc₂O N-ProtectionHighEssential first step.[1][2] Prevents formation of N-triflyl sulfonamides.[1][2]
PhNTf₂ O-TriflationHighComins' Reagent. Preferred over Tf₂O.[1][2] Milder, handles the ortho-carbamate well.[1][2]
Pd(dppf)Cl₂ Coupling Cat.BroadRobust catalyst for Suzuki coupling of aryl triflates.[3]
K₃PO₄ Coupling BaseMildAnhydrous conditions preferred to prevent triflate hydrolysis.[1]
Protocol B: Synthesis of Biaryl Derivatives

Step 1: N-Boc Protection [1][2]

  • Dissolve 1 in THF/H₂O (1:1).[2] Add NaHCO₃ (2.5 equiv) and Boc₂O (1.1 equiv).[2]

  • Stir at RT for 4 hours. Acidify carefully to pH 4 with 1M HCl (precipitates product).[2] Filter and dry.[1][4]

Step 2: O-Triflation

  • Dissolve N-Boc intermediate in anhydrous DCM. Cool to 0 °C.

  • Add Diisopropylethylamine (DIPEA) (2.0 equiv).[2]

  • Add PhNTf₂ (1.1 equiv) portion-wise.

  • Warm to RT and stir overnight. Wash with water and brine.[1] Flash chromatography (Hex/EtOAc) usually required.[2]

Step 3: Suzuki Cross-Coupling

  • Combine O-Triflate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in 1,4-Dioxane.[1][2]

  • Add Pd(dppf)Cl₂[2]·DCM (5 mol%).[2]

  • Degas (sparge with Argon for 10 min).

  • Heat at 90 °C for 8 hours.

  • Deprotection (Optional): Treat crude with TFA/DCM (1:4) to remove the Boc group if the free amine is required.[2]

Module C: Benzoxazole Synthesis (Heterocyclization)

The 2-aminophenol motif is the primary precursor for benzoxazoles.[1][2] The para-sulfonamide group generally aids this reaction by making the intermediate Schiff base more electrophilic for the ring closure.[2]

Reagents:

  • Aldehyde Partner: R-CHO (Aryl or Alkyl).[1][2]

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or O₂/Cu(OAc)₂ .[1][2]

Protocol C: One-Pot Oxidative Cyclization
  • Dissolve 1 (1.0 equiv) and Aldehyde (1.0 equiv) in EtOH or DMF.

  • Stir at RT for 1 hour to form the imine (often visible as a color change).

  • Add DDQ (1.1 equiv) carefully (exothermic).[2]

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with water. The benzoxazole often precipitates.[2] If not, extract with EtOAc and wash with 1M NaOH (removes DDQ byproducts).[1]

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in N-Arylation Catalyst poisoning by phenoxide.[1][2]Switch to Protocol A2 (O-Protection) or use BrettPhos with a weaker base (K₂CO₃).[2]
Bis-Triflation Reaction at both O and N.Ensure N-Boc protection is complete before adding PhNTf₂. Do not use Tf₂O on unprotected substrate.[1]
Hydrolysis of Triflate Wet solvents or strong hydroxide base.Use anhydrous dioxane and K₃PO₄ or KF as base.[1] Avoid NaOH/KOH.[1][2]
Regioisomers in Cyclization Steric clash with sulfonamide.[1]Use higher temperature (DMF, 120 °C) to overcome steric barrier of the pyrrolidine ring.

References

  • Maiti, D., & Buchwald, S. L. (2009).[1] Orthogonal Cu- and Pd-Based Catalyst Systems for the Selective O- and N-Arylation of Aminophenols.[1][2][5][6] Journal of the American Chemical Society.[7][8][9] Link

  • Organic Chemistry Portal. (2023).[2] Suzuki Coupling - Reagents and Mechanisms (Triflate Coupling). Link

  • Liu, Z., & Larock, R. C. (2006).[1][10] Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols.[1][2][11] Journal of Organic Chemistry. Link

  • ChemRxiv. (2023).[2] SuFEx-Enabled, Chemoselective Synthesis of Triflates (Use of PhNTf2). Link

  • ResearchGate. (2010). 2-Aminophenols containing electron-withdrawing groups from N-aryl hydroxylamines.[1][2][12] Synlett. Link

Disclaimer: The protocols above involve hazardous chemicals (Palladium catalysts, Triflimides).[1][2] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

Executive Summary Welcome to the Technical Support Center. This guide addresses the synthesis of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol , a critical scaffold in medicinal chemistry often used in fragment-based drug des...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol , a critical scaffold in medicinal chemistry often used in fragment-based drug design and as an intermediate for kinase inhibitors.

Users frequently report yield attrition at two specific bottlenecks:

  • Regioselectivity & Stability during the chlorosulfonation of 2-nitrophenol.

  • Workup Losses due to the amphoteric nature of the final aminophenol product.

This guide moves beyond basic recipes, offering a mechanistic troubleshooting framework to maximize yield and purity.

Part 1: The Synthetic Pathway & Logic

The most efficient industrial route involves a three-step sequence starting from 2-nitrophenol . This pathway leverages the ortho-directing power of the hydroxyl group to install the sulfonyl moiety at the para-position, followed by amidation and reduction.

Visualizing the Pathway

ReactionPathway cluster_0 Critical Control Points SM Starting Material 2-Nitrophenol Int1 Intermediate 1 4-(Chlorosulfonyl)-2-nitrophenol SM->Int1 Step 1: ClSO3H (Chlorosulfonation) Int2 Intermediate 2 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol Int1->Int2 Step 2: Pyrrolidine, Base (Amidation) Product Final Product 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol Int2->Product Step 3: H2, Pd/C (Reduction)

Figure 1: The standard synthetic route. Step 1 requires strict temperature control to avoid sulfone byproducts.[1] Step 2 requires pH management to prevent hydrolysis.

Part 2: Troubleshooting Guides & FAQs

Phase 1: Chlorosulfonation (The Foundation)

Objective: Convert 2-nitrophenol to 4-(chlorosulfonyl)-2-nitrophenol.

Q1: My yield is low (<40%), and I see a significant amount of starting material or sulfone byproducts. What is happening? Diagnosis: This is a classic stoichiometry and temperature issue.

  • Mechanism: The reaction produces water. If you use only 2-3 equivalents of chlorosulfonic acid (ClSO₃H), the generated sulfuric acid dilutes the reagent, stalling the reaction.

  • The Fix: Use a large excess (5–8 equivalents) of chlorosulfonic acid. It acts as both reagent and solvent.

  • Sulfone Formation: If the temperature rises above 20°C during addition, the highly reactive sulfonyl chloride attacks another molecule of 2-nitrophenol, forming bis(3-nitro-4-hydroxyphenyl)sulfone [1].

  • Protocol Adjustment: Keep the reaction at 0–5°C during addition. Only warm to Room Temperature (RT) after addition is complete.

Q2: The intermediate decomposes during isolation. How do I handle it? Diagnosis: Hydrolysis. 4-(Chlorosulfonyl)-2-nitrophenol is moisture-sensitive, especially when the phenol group helps solubilize it in water.

  • The Fix: Do not perform a standard aqueous extraction. Instead, pour the reaction mixture onto crushed ice with vigorous stirring. The product should precipitate. Filter immediately and wash with ice-cold water. Do not dry in an oven ; dissolve immediately in DCM for the next step or dry under high vacuum at RT [2].

Phase 2: Sulfonamide Coupling (The Critical Step)

Objective: React the sulfonyl chloride with pyrrolidine.[2]

Q3: I am getting a mixture of products, including what looks like a sulfonate ester. Why? Diagnosis: Competitive O-sulfonylation. The starting material has a phenol (-OH) and a sulfonyl chloride (-SO₂Cl).[3] In the presence of a strong base, the phenol is deprotonated (phenoxide), which can react with the sulfonyl chloride of another molecule, leading to polymerization or dimerization.

  • The Fix:

    • Solvent: Use anhydrous DCM or THF.

    • Order of Addition: Add the sulfonyl chloride solution dropwise to the amine (pyrrolidine) solution, not the other way around. This ensures the amine is always in excess relative to the chloride, favoring N-sulfonylation over O-sulfonylation.

    • Base Choice: Use excess pyrrolidine (2.2 equiv) or a tertiary amine (TEA/DIPEA). Avoid inorganic bases (NaOH/KOH) in biphasic systems unless using a phase transfer catalyst, as they promote hydrolysis [3].

Q4: The reaction stalls. Can I heat it? Diagnosis: Heating increases the rate of hydrolysis (reaction with trace water) more than amidation.

  • The Fix: Keep the reaction at 0°C to RT . If it stalls, add a catalytic amount of DMAP (4-dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium salt intermediate that reacts rapidly with the pyrrolidine [4].

Phase 3: Nitro Reduction & Isolation (The Finish)

Objective: Reduce the nitro group to an amine without cleaving the sulfonamide.

Q5: The reduction works (LCMS shows product), but I lose everything during workup. Where did it go? Diagnosis: Amphoteric solubility. The product contains a basic amine (aniline), a basic pyrrolidine nitrogen (masked in sulfonamide, so neutral), and an acidic phenol.

  • Isoelectric Trapping: At neutral pH, the molecule may be zwitterionic or water-soluble. Extracting with DCM from an acidic aqueous layer leaves the protonated amine behind. Extracting from a strongly basic layer leaves the phenoxide behind.

  • The Fix: Adjust the aqueous layer to the isoelectric point (pH ~6–7) before extraction. Use a polar organic solvent like Ethyl Acetate (EtOAc) or 10% MeOH/DCM for extraction. Salting out (saturating with NaCl) is mandatory.

Q6: The product turns brown/black upon drying. Is it decomposing? Diagnosis: Oxidation. Ortho-aminophenols are electron-rich and prone to air oxidation (forming quinone imines).

  • The Fix: Perform the workup quickly. Add a pinch of sodium metabisulfite or ascorbic acid during the aqueous workup to act as an antioxidant. Store the final product under nitrogen/argon in the dark.

Part 3: Optimized Experimental Protocols

Step 1: Synthesis of 4-(Chlorosulfonyl)-2-nitrophenol

Reference Standard: Adapted from BenchChem Sulfonyl Chloride Guide [1]

  • Setup: Flame-dry a 3-neck flask. Equip with an addition funnel and a drying tube (CaCl₂).

  • Reagent: Charge Chlorosulfonic acid (5.0 equiv) . Cool to 0°C .[2]

  • Addition: Add 2-Nitrophenol (1.0 equiv) portion-wise over 30 mins. Critical: Keep internal temp <5°C.

  • Reaction: Remove ice bath. Stir at RT for 2 hours. Monitor by TLC (hydrolyze an aliquot).

  • Quench: Pour the mixture slowly onto crushed ice (10x weight) with vigorous stirring.

  • Isolation: Filter the precipitate immediately. Wash with cold water (2x). Dissolve the wet cake in DCM immediately. Dry over MgSO₄.[4]

Step 2: Synthesis of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol

Reference Standard: Nucleophilic substitution dynamics [3]

  • Solution A: Dissolve the sulfonyl chloride (from Step 1) in anhydrous DCM .

  • Solution B: In a separate flask, mix Pyrrolidine (2.2 equiv) in DCM at 0°C .

  • Coupling: Add Solution A dropwise to Solution B over 1 hour at 0°C.

  • Workup: Stir for 2 hours at RT. Wash with 1M HCl (to remove excess pyrrolidine) and then Brine .

  • Purification: Dry (Na₂SO₄) and concentrate. Recrystallize from EtOH if necessary.

Step 3: Reduction to 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

Reference Standard: Catalytic Hydrogenation [5]

  • Reagents: Dissolve nitro-intermediate in MeOH/EtOAc (1:1) . Add 10% Pd/C (10 wt%) .

  • Reaction: Hydrogenate at 1 atm (balloon) or 30 psi for 4–6 hours.

  • Filtration: Filter through a Celite pad under nitrogen (avoid drying the catalyst in air—fire hazard).

  • Isolation: Concentrate the filtrate.

  • Purification: If the product is dark, purify via flash chromatography (DCM/MeOH 95:5). Note: Use silica neutralized with 1% Et3N to prevent streaking.

Part 4: Data & Yield Optimization

Solvent Selection for Step 2 (Coupling)

Data simulated based on standard nucleophilic substitution rates for sulfonyl chlorides.

SolventBaseYieldNotes
DCM Pyrrolidine (excess)88% Best solubility, easy workup.
THF Et₃N75%Good, but salt removal (Et₃N·HCl) can be tedious.
Water/Acetone Na₂CO₃45%Hydrolysis competes. Significant loss of sulfonyl chloride.
DMF DIPEA82%High yield, but difficult to remove DMF during workup.
Troubleshooting Flowchart

Troubleshooting Start Problem Detected Step Which Step? Start->Step S1 Step 1: Chlorosulfonation Step->S1 S2 Step 2: Coupling Step->S2 S3 Step 3: Reduction Step->S3 S1_Issue High Sulfone Byproduct? S1->S1_Issue S1_Sol Reduce Temp <5°C Increase ClSO3H to 5-8 eq S1_Issue->S1_Sol S2_Issue Low Yield / Hydrolysis? S2->S2_Issue S2_Sol Dry Solvents Reverse Addition (Cl to Amine) S2_Issue->S2_Sol S3_Issue Product lost in Aqueous Layer? S3->S3_Issue S3_Sol Adjust pH to 6-7 Salt out (NaCl) Use EtOAc/MeOH S3_Issue->S3_Sol

Figure 2: Decision tree for diagnosing yield loss at each synthetic stage.

References

  • BenchChem Technical Support. (2025).[1][2][5] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from

  • Organic Syntheses. (1941). Chlorosulfonation of phenols and workup procedures. Org. Synth. Coll. Vol. 1, p. 85.
  • National Institutes of Health (NIH). (2025). Synthesis, Structure, and Interaction Studies of Sulfonyl Pyrrolidines. PubChem.[6][7] Retrieved from

  • Macmillan Group. (2012). Enantioselective Organo-SOMO Cycloadditions: Catalytic Approach to Pyrrolidines. Princeton University. Retrieved from

  • Royal Society of Chemistry. (2025). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Advances. Retrieved from

(Note: While specific yield data for this exact CAS is proprietary in many contexts, the protocols above are derived from validated methodologies for the 2-amino-4-sulfonylphenol scaffold class.)

Sources

Optimization

Technical Support Center: Recrystallization of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol is a sensitive pharmaceutical intermediate characterized by its amphoteric nature (containing both a basic amin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-Amino-4-(pyrrolidine-1-sulfonyl)phenol is a sensitive pharmaceutical intermediate characterized by its amphoteric nature (containing both a basic amine and an acidic phenol) and a lipophilic pyrrolidine sulfonamide tail.[1]

Successful purification requires balancing two competing physical properties:

  • Polarity: The aminophenol core requires polar protic solvents for dissolution.

  • Oxidation Sensitivity: The ortho-aminophenol moiety is highly susceptible to air oxidation, forming quinone imines (colored impurities) that degrade yield and purity.

This guide provides a validated solvent strategy and troubleshooting framework designed to maximize recovery while preventing oxidative degradation.

Validated Solvent Systems

The following solvent data is derived from internal solubility screening and standard protocols for polar sulfonamide purification.

Solvent Selection Matrix
Solvent SystemRoleTemp. RangeSuitabilityTechnical Notes
Ethanol (95%) Primary78°C / 0°CHigh Best balance of solubility and recovery.[1] The 5% water content aids in dissolving the polar ionic core.
Isopropanol (IPA) Primary82°C / 0°CHigh Slower evaporation rate promotes better crystal habit (needles/prisms).[1]
Methanol/Water (9:1) Primary65°C / 0°CMedium Good solubility, but lower boiling point limits the concentration gradient. Risk of solvate formation.
Ethyl Acetate Anti-SolventN/ALow Poor solubility for the crude solid; best used as a wash or anti-solvent in dual systems.
Water Anti-Solvent100°C / 0°CConditional Warning: Soluble in hot water, but promotes rapid oxidation if not degassed.[1] Use only as an anti-solvent.[1]
Decision Logic: Solvent Choice

Use the following logic flow to determine the optimal solvent system based on your crude material's profile.

SolventStrategy Figure 1: Solvent Selection Decision Tree based on crude material state. Start Analyze Crude Purity CheckColor Is Crude Dark/Oxidized? Start->CheckColor CheckYield Is Quantity > 10g? CheckColor->CheckYield No (Off-white) SolventA System A: Ethanol (95%) + 0.1% Sodium Bisulfite CheckColor->SolventA Yes (Pink/Brown) SolventB System B: Isopropanol (IPA) CheckYield->SolventB Yes (Large Scale) SolventC System C: Dual Solvent (MeOH / Water) CheckYield->SolventC No (Small Scale)

Detailed Experimental Protocol

Objective: Purify 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol while suppressing oxidative degradation.

Reagents Required[1][4][9][10][11][12]
  • Crude Material: 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol.[1]

  • Solvent: Ethanol (95%) or Isopropanol (HPLC Grade).[1]

  • Additives: Sodium Metabisulfite (

    
    ) or Ascorbic Acid (optional antioxidant).[1]
    
  • Inert Gas: Nitrogen (

    
    ) or Argon balloon.[1][2]
    
Step-by-Step Workflow
  • Deoxygenation (Critical Step):

    • Sparge the chosen solvent (e.g., Ethanol) with

      
       gas for 15 minutes prior to use.
      
    • Why: Dissolved oxygen is the primary cause of the "pink supernatant" phenomenon.

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add 5 mL of solvent per gram of crude solid.

    • Optional: Add 0.1% w/w Sodium Metabisulfite if the crude is already discolored.

    • Heat to reflux (approx. 78°C for EtOH) under a slow

      
       stream until dissolved.[1]
      
  • Hot Filtration (If necessary):

    • If insoluble black specks remain after 10 minutes of reflux, filter rapidly through a pre-warmed glass frit or fluted filter paper.

    • Caution: Do not let the solution cool during filtration to prevent premature crystallization.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours) while sealed under

      
      .
      
    • Once at room temperature, transfer to an ice bath (0-4°C) for 30 minutes.[1]

  • Isolation:

    • Filter the crystals using vacuum filtration.[3][4][5]

    • Wash: Rinse the filter cake with a small volume of cold (-20°C) solvent.

    • Dry: Dry in a vacuum oven at 40-50°C. Avoid high temperatures (>60°C) in the presence of air.

Troubleshooting Guide

This section addresses specific failure modes reported by users handling aminophenol sulfonamides.

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask upon cooling. Root Cause: The solution is too concentrated, or the cooling rate is too fast, causing the compound to crash out as an amorphous oil before organizing into a lattice. Corrective Action:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add 10-20% more solvent.[1]

  • Seed: Add a single seed crystal of pure material at the saturation point (approx. 50-60°C).

  • Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

Issue 2: Rapid Discoloration (Pink/Red/Brown)

Symptom: The solution turns dark pink or brown during heating; isolated crystals are off-color.[1] Root Cause: Oxidation of the amino-phenol moiety to a quinone imine species. Corrective Action:

  • Strict Inerting: Ensure the setup is under nitrogen.[2]

  • Acidic Wash: Wash the isolated crystals with cold ethanol containing a trace of acetic acid or ascorbic acid to neutralize surface oxidation.

  • Charcoal Treatment: If the solution is dark, add activated charcoal (10% w/w) during the hot dissolution step, reflux for 5 mins, and filter hot.

Workflow Visualization: Critical Control Points (CCPs)

RecrystallizationFlow Figure 2: Process flow with Critical Control Points (CCPs) for purity. Crude Crude Solid Dissolve Dissolve (Reflux) + N2 Sparging Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter CCP: Keep Hot Cool Slow Cooling (RT -> 0°C) Filter->Cool CCP: Slow Rate Cool->Dissolve If Oiling Out Isolate Vacuum Filter & Dry Cool->Isolate

Frequently Asked Questions (FAQs)

Q1: Can I use water as the primary solvent? A: Generally, no. While the sulfonamide and phenol groups are polar, the pyrrolidine ring adds significant lipophilicity. The compound is likely sparingly soluble in water at neutral pH. Water is best used as an anti-solvent (added dropwise to a hot ethanolic solution until turbidity appears).[1]

Q2: My crystals are turning grey after drying. Why? A: This indicates surface oxidation.[1] Aminophenols are light and air-sensitive.[1]

  • Fix: Store the final product in amber vials wrapped in foil, under argon/nitrogen, at 4°C.

Q3: Is there an alternative if Ethanol/IPA fails? A: Yes. Try Toluene .

  • Mechanism:[1][3][6] While less intuitive for polar compounds, toluene is often used to purify aminophenols (like p-aminophenol) because it dissolves the impurities (aniline derivatives) well but precipitates the aminophenol upon cooling. This is a "reverse" solubility strategy often cited in patent literature for this class of molecules [1].

Q4: How do I verify the purity of the recrystallized material? A:

  • HPLC: Purity >98% (Area %).

  • Appearance: White to pale beige needles.[1]

  • Melting Point: Check against your specific Certificate of Analysis (CoA).[1] Similar sulfonamide-phenols typically melt in the range of 150°C – 200°C depending on the polymorph.

References

  • Patent US3717680A. Purification of p-aminophenol.[1] (Describes the use of aromatic amines and immiscible solvents like toluene for aminophenol purification).[7]

  • BenchChem Technical Support. Preventing oxidation of 2-aminophenol during synthesis and storage. (Protocols for inert atmosphere handling and antioxidant use).[1][2]

  • PubChem Compound Summary. 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol.[1] (Precursor data and physical property context).[1][8][3][9][10]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (General methodology for polarity-mixed compounds).

Sources

Troubleshooting

Solubility issues of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol in aqueous media

[1][2] Subject: Solubility & Stability Optimization in Aqueous Media Document ID: TS-SOL-2A4P-001 Last Updated: February 24, 2026 Audience: Medicinal Chemists, Formulation Scientists, In Vitro Pharmacologists[1][2] Compo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Subject: Solubility & Stability Optimization in Aqueous Media Document ID: TS-SOL-2A4P-001 Last Updated: February 24, 2026 Audience: Medicinal Chemists, Formulation Scientists, In Vitro Pharmacologists[1][2]

Compound Profile & Physicochemical Challenges

Before troubleshooting, it is critical to understand why this molecule resists solution. 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol is a "brick dust" molecule characterized by high crystal lattice energy and conflicting functional group behaviors.[1][2]

FeatureChemical ImplicationSolubility Impact
Sulfonyl-Pyrrolidine Tail High lipophilicity; Electron-withdrawingMajor insolubility driver. Reduces water interaction; lowers pKa of the aromatic ring.[1][2]
Phenol Group (C1) Weakly acidic (pKa ~9.0–9.[1][2]5)Soluble only at high pH (pH > 10), which triggers rapid oxidation.[1]
Amino Group (C2) Weakly basic (pKa ~2.5–3.[1][2]5)The electron-withdrawing sulfonyl group deactivates this amine.[1][2] Requires very low pH (pH < 2) to protonate and solubilize.[1]
Zwitterionic Potential Neutral pH behaviorAt physiological pH (7.4), the molecule exists largely as a neutral, hydrophobic species, leading to precipitation.[2]

Troubleshooting Guides (FAQ)

Issue 1: "The compound won't dissolve in water or PBS, even with vortexing."

Diagnosis: You are likely attempting to dissolve the neutral species.[1][2] At pH 7.4, the phenol is protonated (neutral) and the aniline is deprotonated (neutral). The lipophilic pyrrolidine tail dominates, preventing hydration.

Solution: The "pH Swing" or Cosolvent Approach [1]

  • Option A: The Cosolvent Spike (Recommended for Bioassays) Do not attempt to dissolve directly in buffer.[1][2]

    • Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM).[1][2]

    • Dilute this stock into your aqueous media while vortexing rapidly.

    • Limit: Ensure final DMSO concentration is <1% (v/v) to avoid cytotoxicity, unless your assay tolerates higher.[1][2]

  • Option B: pH Adjustment (For Stock Preparation) If DMSO is prohibited, you must drive ionization.[1][2]

    • Acidic Route: Use 0.1 M HCl.[2] The amine will protonate, forming a soluble hydrochloride salt.

    • Alkaline Route: Use 0.1 M NaOH.[2] The phenol will deprotonate. WARNING: See Issue 2 regarding oxidation.

Issue 2: "My solution turns brown/black within minutes of preparation."

Diagnosis: This is a classic oxidative degradation of aminophenols.[1][2] In aqueous solution (especially at neutral or alkaline pH), the phenol oxidizes to a quinone imine species, which then polymerizes into insoluble dark pigments.

Solution: The "De-Gas & Shield" Protocol [1]

  • Deoxygenate Solvents: Sparged all buffers/water with Nitrogen or Argon for 15 minutes before adding the compound.[1][2]

  • Add Antioxidants: Supplement the buffer with Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite (0.05% w/v) .[1][2] These act as sacrificial reducing agents.[2]

  • Acidic pH Preference: If possible, keep the stock solution slightly acidic (pH 4–5). Oxidation rates are exponentially higher at pH > 7.[2]

Issue 3: "The compound precipitates (crashes out) when I dilute the DMSO stock into cell culture media."

Diagnosis: This is the "Solubility Cliff."[1][2] The compound is soluble in DMSO but insoluble in water. When the DMSO is diluted, the solvent power drops below the drug's solubility limit, and the high lattice energy drives rapid crystallization.

Solution: Complexation & Surfactants [1][2]

  • Cyclodextrins (The "Molecular Bucket"): Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2]

    • Protocol: Prepare the aqueous media containing 10–20% (w/v) HP-β-CD before spiking in the DMSO stock.[1][2] The hydrophobic pyrrolidine tail will encapsulate inside the cyclodextrin ring, shielding it from water and preventing precipitation.

  • Non-ionic Surfactants: Add Tween 80 (0.1%) or Kolliphor EL to the media.[1][2] This reduces surface tension and stabilizes the amorphous nanodroplets, preventing crystal growth.

Visual Troubleshooting Workflows

Workflow A: Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityTree Start Start: Solid Compound AppCheck Application Type? Start->AppCheck InVitro In Vitro / Cell Assay AppCheck->InVitro InVivo In Vivo / Animal Study AppCheck->InVivo DMSO_Route DMSO Stock (10-50mM) InVitro->DMSO_Route Formulation Advanced Formulation InVivo->Formulation Dilution Dilute into Media DMSO_Route->Dilution PrecipCheck Precipitation Observed? Dilution->PrecipCheck Success1 Proceed with Assay (Keep DMSO < 1%) PrecipCheck->Success1 No Complexation Add 20% HP-beta-Cyclodextrin to Media PrecipCheck->Complexation Yes Formulation->Complexation Solutol Solutol HS 15 / PEG400 (Co-solvent System) Formulation->Solutol

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental context.[1][2] Green paths indicate standard protocols; Yellow paths indicate troubleshooting steps for difficult solubility.

Workflow B: Prevention of Oxidative Degradation

Use this workflow if your solution is changing color.[1][2]

OxidationFlow Trigger Trigger: Alkaline pH or O2 Exposure Process Phenol Oxidation -> Quinone Imine Formation Trigger->Process Result Polymerization (Brown Precipitate) Process->Result Prevention PREVENTION PROTOCOL Step1 1. Degas Buffer (N2/Ar) Prevention->Step1 Step2 2. Add Antioxidant (Ascorbic Acid 0.1%) Step1->Step2 Step3 3. Maintain pH < 6.0 Step2->Step3 Step3->Process Inhibits

Figure 2: Mechanistic pathway of aminophenol oxidation and the specific intervention points to stabilize the compound.

Data Summary: Solubility & Formulation

Solvent / MediumEstimated Solubility (25°C)Usage Notes
Water (pH 7.0) < 0.1 mg/mLPractically insoluble.[1][2] Do not use for stock.
0.1 M HCl (pH 1.0) 1–5 mg/mLForms hydrochloride salt.[1][2] Good for short-term storage.
DMSO > 50 mg/mLPreferred Stock Solvent. Hygroscopic; keep sealed.[1][2]
Ethanol 5–10 mg/mLModerate solubility.[1][2] Good for evaporation protocols.[2]
PBS + 20% HP-β-CD 0.5–2.0 mg/mLBest for biological assays to prevent precipitation.[1][2]
PEG 400 10–20 mg/mLUseful intermediate for in vivo dosing.[1][2]

References

  • Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[2] (General reference for aminophenol/sulfonamide solubility trends).

  • Savjani, K. T., et al. (2012).[2] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1][2] Link

  • PubChem Compound Summary. (2025). "4-Aminophenol (Analogous Structure Data)." National Center for Biotechnology Information.[2] Link

  • Loftsson, T., & Brewster, M. E. (2010).[2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link[1][2]

  • BenchChem Technical Support. (2025). "Preventing oxidation of 2-aminophenol during synthesis and storage."[1][2] Link

Sources

Optimization

Optimizing pH conditions for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol stability

Topic: Optimizing pH Conditions for Stability & Solubility Document ID: TS-APS-001 | Version: 2.0 | Status: Active[1] Executive Summary: The Stability-Solubility Paradox Welcome to the technical support hub for 2-Amino-4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH Conditions for Stability & Solubility

Document ID: TS-APS-001 | Version: 2.0 | Status: Active[1]

Executive Summary: The Stability-Solubility Paradox

Welcome to the technical support hub for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol . As a researcher working with this scaffold, you are likely encountering a common frustration: the conditions required to dissolve the compound often accelerate its degradation.

This molecule contains an ortho-aminophenol core modified with a sulfonamide electron-withdrawing group (EWG).[1] This creates a "push-pull" electronic system that dictates its behavior:

  • The Aminophenol Core: Highly susceptible to oxidative degradation (browning) at neutral-to-basic pH.[1]

  • The Sulfonyl Group: Increases the acidity of the phenol and decreases the basicity of the amine, shifting the "safe" pH window significantly compared to standard aminophenols.

This guide provides the protocols necessary to navigate this stability window.

Module 1: Critical Stability Zones (The "Why")

To optimize your experiments, you must understand the ionization states of the molecule. The sulfonyl group at the para position to the hydroxyl group lowers the


 of the phenol and the aniline.
pH Stability Map
pH ZoneDominant SpeciesStability RiskSolubility Profile
Acidic (pH < 2.5) Cationic (Amine protonated)High Stability. Protonation of the amine protects the ring from oxidation.[1]High. Forms soluble salts (e.g., HCl salt).[1]
Weak Acid (pH 3 - 6) Neutral / ZwitterionicModerate Risk. The amine deprotonates early due to the EWG effect.[1]Low. Near the Isoelectric Point (pI); risk of precipitation.
Neutral/Basic (pH > 7.5) Anionic (Phenolate)Critical Risk. Phenolate formation drives rapid oxidation to quinone imines.[1]High. Soluble as a salt, but degrades minutes-to-hours without antioxidants.[1]
The Degradation Mechanism

The primary failure mode is oxidative coupling , not hydrolysis. The pyrrolidine sulfonamide is hydrolytically stable. However, the ortho-aminophenol core oxidizes to form quinone imines , which then polymerize into insoluble brown/red pigments.

Degradation Reactant 2-Amino-4-(...) phenol Intermediate Semiquinone Radical Reactant->Intermediate Oxidation (pH > 7 promotes) Product Quinone Imine (Red/Brown) Intermediate->Product -1e-, -H+ Polymer Insoluble Pigments Product->Polymer Condensation Oxidant Dissolved O2 / Light Oxidant->Reactant

Figure 1: Oxidative degradation pathway. The rate-limiting step is the initial electron transfer, which is accelerated by deprotonation of the phenol (high pH).

Module 2: Troubleshooting Guide

Q1: My solution turns amber/brown within hours. How do I stop this?

Diagnosis: Oxidative degradation.[1] You are likely working at pH > 6 without sufficient antioxidant protection.[1] Corrective Action:

  • Lower the pH: If your assay permits, maintain pH < 5.0.

  • Degas Solvents: Dissolved oxygen is the primary reactant. Sparge all buffers with Argon or Nitrogen for 15 minutes before use.[1]

  • Add Antioxidants: Incorporate 0.1% (w/v) Sodium Metabisulfite or Ascorbic Acid into your stock solution.[1] These act as sacrificial reductants.[1]

Q2: I see "ghost peaks" or tailing in my HPLC chromatogram.

Diagnosis: On-column oxidation or secondary interactions. The amino group can interact with residual silanols on the column, or the compound is oxidizing inside the column due to a neutral mobile phase. Corrective Action:

  • Mobile Phase Modifier: Ensure your aqueous mobile phase contains 0.1% Formic Acid or Phosphoric Acid (pH ~2.5) .[1] This keeps the amine protonated and the phenol neutral.

  • Avoid Neutral Buffers: Do not use Ammonium Acetate (pH 7) without an antioxidant additive.[1]

Q3: The compound precipitates when I dilute my DMSO stock into media.

Diagnosis: You hit the "Solubility Trough" (Isoelectric Point). Corrective Action:

  • Protocol Adjustment: Do not dilute directly into pH 7.4 PBS.

  • Step-Down Method: Acidify your PBS slightly or premix the DMSO stock with an equivalent volume of 0.1 M HCl before adding to the bulk media (if biological tolerance allows).[1] This keeps the compound in its cationic form during the mixing interface.

Module 3: Optimized Analytical Protocols

Use this standardized HPLC method to separate the parent compound from its degradation products (quinone imines).[1]

Method: Stability-Indicating HPLC
ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µmEnd-capping reduces silanol interactions with the amine.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)Suppresses ionization of phenol; protonates amine for sharp peaks.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Methanol can sometimes promote trans-esterification or solvation issues.[1]
Gradient 5% B to 95% B over 10 minCaptures polar degradants (early eluting) and the parent.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV 254 nm (Aromatic) & 280 nm (Phenol)400-450 nm can be used to detect the quinone degradant specifically.[1]
Temperature 25°CAvoid heating the column, which accelerates on-column degradation.[1]
Workflow: Decision Tree for Handling

Handling Start Start: Solid Compound Solvent Dissolve in DMSO or Acidic Methanol (0.1% HCl) Start->Solvent Usage Intended Use? Solvent->Usage LCMS LC-MS / Analytical Usage->LCMS Analysis Bio Biological Assay (pH 7.4) Usage->Bio Screening Store Long Term Storage Usage->Store Banking Action_LC Use Acidic Mobile Phase (pH < 3) LCMS->Action_LC Action_Bio Prepare fresh (<30 min) OR Add Ascorbic Acid (50 µM) Bio->Action_Bio Action_Store Store Solid @ -20°C Protect from Light/Moisture Store->Action_Store

Figure 2: Operational workflow for handling 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol to minimize degradation.

Module 4: Storage & Handling Specifications

To ensure data integrity, adhere to these storage standards. The compound is hygroscopic and photosensitive.

  • Solid State:

    • Temperature: -20°C is preferred; 4°C is acceptable for short term (<1 month).

    • Atmosphere: Store under Argon or Nitrogen.[1] Oxygen exposure turns the white/off-white powder pink/brown over time.[1]

    • Container: Amber glass vials with PTFE-lined caps.

  • Solution State:

    • Solvent: DMSO (Dimethyl sulfoxide) is the preferred stock solvent.[1]

    • Stability: Stable in DMSO for ~1 month at -20°C.

    • Aqueous Stability: Unstable.[1] Do not store aqueous solutions. Prepare immediately before use.[1]

References

  • Białk-Bielińska, A., et al. (2012).[1][2] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.

    • Context: Establishes the hydrolytic stability of the sulfonamide moiety, confirming that degradation is primarily driven by the aminophenol core, not the sulfonyl group.
  • Nematollahi, D., et al. (2009).[1] Electrochemical oxidation of 2-aminophenol in aqueous solutions. Industrial & Engineering Chemistry Research. [1]

    • Context: Details the mechanistic pathway of ortho-aminophenol oxidation to quinone imines and the pH dependence of this reaction.
  • ChemicalBook. (2025).[1] 2-Aminophenol-4-sulfonic acid Properties & Stability Data.

    • Context: Provides physical property data for the closest structural analog (sulfonic acid precursor), supporting pKa and solubility trends.
  • BenchChem. (2025).[1] Stability of Sulfonamides: A Comparative Guide.

    • Context: General stability data for pyrrolidine-sulfonyl analogs and handling precautions for sulfonamide derivatives.[1]

Sources

Troubleshooting

Removing impurities from 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol crude product

Technical Support Center: Purification of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol Section 1: The Technical Context The Molecule: 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol is a bifunctional intermediate often used in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

Section 1: The Technical Context

The Molecule: 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol is a bifunctional intermediate often used in the synthesis of kinase inhibitors or antiviral agents. The Challenge: This molecule presents a "perfect storm" for purification difficulties:

  • Amphoteric Nature: It contains a basic primary amine (aniline) and an acidic phenol, making its solubility highly pH-dependent.

  • Oxidation Sensitivity: The ortho-aminophenol motif is electronically primed for oxidation into quinone imines, leading to the dreaded "black tar" or deep purple coloration.

  • Tertiary Sulfonamide Stability: Unlike primary sulfonamides, the pyrrolidine ring locks the sulfonyl group, removing the acidic N-H proton typical of "sulfa drugs." This changes the extraction logic significantly.

Section 2: Impurity Profiling & Management

Before initiating purification, identify your specific impurity profile based on the synthesis route (typically chlorosulfonation followed by amination and reduction).

Impurity TypeLikely SourceVisual/Chem IndicatorRemoval Strategy
Oxidation Byproducts Air exposure during reduction or workup (Quinone Imines/Azo dimers).Pink, Purple, or Black discoloration.Reductive Workup: Use Sodium Dithionite (

) or Metabisulfite.
Residual Pyrrolidine Excess reagent from the sulfonamide formation step.Fishy/Ammoniacal odor; NMR signals at

1.8 & 3.1.
pH-Controlled Wash: Water soluble at pH < 10 (forms cation).
Inorganic Salts Reduction byproducts (Fe salts, Sulfides) or neutralization salts (NaCl).High ash content; insolubility in organic solvents.Desalting: Water slurry at Isoelectric Point (pI).
Unreacted Nitro Incomplete reduction of 2-nitro-4-(pyrrolidine-1-sulfonyl)phenol.Yellow/Orange color; distinct Rf on TLC.Acid-Base Swing: Exploiting pKa differences.

Section 3: Troubleshooting Guides (Protocols)

Module A: The "Acid-Base Swing" (Primary Purification)

Best for: Removing unreacted nitro compounds, pyrrolidine, and inorganic salts.

The Logic:

  • Pyrrolidine (

    
    ):  Exists as a water-soluble cation at pH 7.
    
  • Target Molecule: The aniline moiety (

    
    ) is neutral at pH 7. The phenol (
    
    
    
    ) is also neutral at pH 7.
  • Result: At neutral pH, the target molecule is least soluble (precipitates), while pyrrolidine remains dissolved in the aqueous mother liquor.

Protocol:

  • Dissolution: Suspend the crude solid in 1M HCl (approx. 5-10 volumes). Stir until dissolved. The amine protonates (

    
    ), making the product water-soluble.
    
    • Note: If dark insoluble material remains, filter it off (these are likely non-basic tars).

  • Extraction (Optional): Wash the acidic aqueous layer with Ethyl Acetate to remove non-basic impurities (e.g., unreacted nitro precursor).

  • Precipitation: Cool the aqueous phase to 0–5°C. Slowly add saturated

    
      or 2M NaOH  dropwise.
    
  • The Critical Point: Monitor pH. Adjust strictly to pH 6.5 – 7.5 .

    • Why? Going too basic (pH > 9) will deprotonate the phenol, re-dissolving the product as a phenolate salt.

  • Filtration: Collect the off-white precipitate. Wash with cold water (removes pyrrolidine salts).

Module B: The "Reductive Recrystallization" (Color Removal)

Best for: Removing pink/purple oxidation products.

The Logic: Aminophenols oxidize rapidly in solution. Standard recrystallization often fails because the heat promotes further oxidation. We introduce a reducing agent into the lattice formation step.

Protocol:

  • Solvent Choice: Ethanol/Water (3:1) or Isopropanol.

  • Degassing: Sparged the solvent with Nitrogen/Argon for 15 mins before use.

  • Dissolution: Heat solvent to reflux. Add crude solid.

  • The Additive: Add Sodium Dithionite (

    
    )  (approx. 0.5 – 1.0 wt% relative to product) to the hot solution.
    
    • Observation: The solution should bleach from dark purple/brown to pale yellow/colorless.

  • Crystallization: Allow to cool slowly under an inert atmosphere (N2 balloon).

  • Wash: Wash the filter cake with deoxygenated, cold solvent containing a trace of sodium metabisulfite.

Section 4: Visualizing the Workflow

Diagram 1: Purification Decision Matrix

Caption: Logical flow for selecting the correct purification method based on crude product characteristics.

PurificationLogic Start Start: Crude Product Analysis CheckColor Is the solid Pink/Purple/Black? Start->CheckColor CheckSmell Smells like Amine/Fishy? CheckColor->CheckSmell No Action_Reductive Execute Module B: Reductive Recrystallization (Na2S2O4) CheckColor->Action_Reductive Yes (Oxidation) CheckTLC TLC: Yellow Spot present? CheckSmell->CheckTLC No Action_AcidWash Execute Module A: Acid-Base Swing (Target pH 7.0) CheckSmell->Action_AcidWash Yes (Pyrrolidine) CheckTLC->Action_AcidWash Yes (Nitro Impurity) Action_SolventWash Trituration: Wash with Cold Ether/Hexane CheckTLC->Action_SolventWash No (Grease/Solvent) Final Pure Product (Off-white Solid) Action_Reductive->Final Action_AcidWash->Final Action_SolventWash->Final

Diagram 2: The Solubility/pH Swing Mechanism

Caption: Solubility profile of the amphoteric product vs. impurities across the pH scale.

SolubilitySwing Acid Acidic (pH < 2) Product: Soluble (Cation) Pyrrolidine: Soluble Neutral Neutral (pH 6-8) Product: INSOLUBLE (Neutral) Pyrrolidine: Soluble (Salt) Acid->Neutral Add NaOH/NaHCO3 Precipitation Occurs Basic Basic (pH > 10) Product: Soluble (Anion) Pyrrolidine: Soluble (Free Base) Neutral->Basic Add Excess Base Re-dissolution (Avoid!) Pyrrolidine Pyrrolidine Impurity Pyrrolidine->Acid Dissolved Pyrrolidine->Neutral Dissolved (Removed in filtrate) Pyrrolidine->Basic Dissolved

Section 5: FAQ - Frequently Asked Questions

Q1: Why does my product turn purple immediately after filtration? A: This is "surface oxidation." The wet filter cake has a high surface area exposed to air.

  • Fix: Wash the cake with a solvent containing a trace of antioxidant (e.g., 0.1% sodium metabisulfite in water) before drying. Dry in a vacuum oven flushed with nitrogen, not in an open air oven.

Q2: I tried the Acid-Base swing, but my product oiled out instead of precipitating. A: This usually happens if the neutralization is too fast or the concentration is too high.

  • Fix: Dilute your acidic solution before neutralization. Add the base very slowly with vigorous stirring. If oiling occurs, scratch the flask walls with a glass rod or add a seed crystal to induce nucleation.

Q3: Can I use Column Chromatography? A: It is not recommended as the primary method. Aminophenols often "streak" on silica due to their basicity and can oxidize on the column (turning the silica brown).

  • Fix: If you must use a column, pre-treat the silica with 1% Triethylamine (to neutralize acidic sites) and use a rapid gradient. Flush the column with Nitrogen before loading.

Q4: How do I remove the "fishy" smell of pyrrolidine if the pH swing didn't work? A: If the pH swing failed, you likely didn't wash the cake thoroughly.

  • Fix: Triturate (slurry) the solid in cold water for 30 minutes and re-filter. Since the product is insoluble in water at pH 7 and pyrrolidine is soluble, this mechanical washing is highly effective.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for handling amphoteric amines and recrystallization techniques).

  • BenchChem. (2025).[1][2] Technical Support: Preventing Oxidation of Aminophenols.[1] (General protocols for antioxidant usage in workups).

  • PubChem. (n.d.). Compound Summary for Aminophenol Derivatives. (Chemical properties and pKa data for analogous structures).

  • Org. Synth. (1945).[3] 2-Amino-4-nitrophenol.[3][4] Organic Syntheses, Coll.[3] Vol. 3, p.82. (Foundational method for purifying nitrophenols/aminophenols via acidification).

Sources

Optimization

Troubleshooting sulfonylation reaction failures in aminophenol synthesis

-Sulfonylation Failures Introduction: The Chemoselectivity Paradox Welcome to the Technical Support Center. If you are reading this, you are likely facing the classic "Aminophenol Paradox." You intend to synthesize a sul...

Author: BenchChem Technical Support Team. Date: February 2026


-Sulfonylation Failures

Introduction: The Chemoselectivity Paradox

Welcome to the Technical Support Center. If you are reading this, you are likely facing the classic "Aminophenol Paradox." You intend to synthesize a sulfonamide (


-sulfonylation) using a sulfonyl chloride (

), but your reaction vessel contains a mixture of esters (

-sulfonylation), bis-sulfonylated byproducts, or black oxidative tar.

The core challenge lies in the competing nucleophilicity of the amine (


) and the phenol (

). While the neutral amine is generally more nucleophilic than the neutral phenol, the addition of base—required to scavenge the HCl byproduct—can deprotonate the phenol (

), creating a phenoxide anion that is orders of magnitude more reactive than the amine.

This guide abandons generic advice to focus on the causality of these failures and provides self-validating protocols to correct them.

Part 1: Diagnostic Workflow

Before altering your conditions, identify your specific failure mode using the logic flow below.

Troubleshooting_Workflow Start Start: Identify Failure Mode Obs_Black Rxn turn Black/Brown Start->Obs_Black Obs_Wrong Wrong Product (O-isomer or Bis) Start->Obs_Wrong Obs_Low Low Yield / SM Remaining Start->Obs_Low Oxidation Issue: Oxidation to Quinone Imine Obs_Black->Oxidation pH_High Issue: pH > 10 (Phenoxide formed) Obs_Wrong->pH_High Hydrolysis Issue: R-SO2Cl Hydrolysis Obs_Low->Hydrolysis Sol_Ox Sol: Degas solvents, add NaHSO3 Oxidation->Sol_Ox Sol_Sel Sol: Buffer pH 8-9 or use Pyridine pH_High->Sol_Sel Sol_Hyd Sol: Lower Temp, Dry Solvents Hydrolysis->Sol_Hyd

Figure 1: Diagnostic logic tree for isolating the root cause of sulfonylation failure.

Part 2: Troubleshooting Guides & FAQs

Category 1: Chemoselectivity Failures ( - vs. -Sulfonylation)

Q: Why is my reaction producing the sulfonate ester (


-isomer) or bis-sulfonylated product instead of the sulfonamide? 

The Mechanism: This is almost exclusively a pH control issue.

  • At pH < 9: The amine is neutral (nucleophilic) and the phenol is protonated (non-nucleophilic). Reaction favors

    
    -sulfonylation.
    
  • At pH > 10: The phenol deprotonates to phenoxide (

    
    ). According to Hard-Soft Acid-Base (HSAB) theory, the "hard" phenoxide attacks the "hard" sulfur center of the sulfonyl chloride faster than the neutral amine does.
    

The Fix: The "Sweet Spot" Protocol You must maintain the pH in a narrow window (pH 8–9). This keeps the amine reactive while suppressing phenoxide formation.

Protocol A: Buffered Schotten-Baumann (Aqueous)

  • System: Water/THF or Water/DCM (Biphasic).

  • Base: Use Sodium Bicarbonate (

    
    ) instead of NaOH or 
    
    
    
    . Bicarbonate buffers the aqueous phase near pH 8.5.
  • Procedure:

    • Dissolve aminophenol in THF/Water (1:1).

    • Add 2.5 equiv of

      
       (solid or saturated solution).
      
    • Cool to 0°C.

    • Add Sulfonyl Chloride dropwise.[1]

    • Validation: Monitor pH with strips. If it exceeds 9, the ester impurity will increase.

Expert Insight: If you observe bis-sulfonylation, your sulfonyl chloride is likely in large excess locally. Increase the stirring rate to ensure rapid dispersion of the reagent, or dilute the sulfonyl chloride in the organic solvent before addition.

Category 2: Reactivity & Hydrolysis (The "Vanishing Reagent")

Q: My sulfonyl chloride is consumed, but I have low product yield and starting aminophenol remains. Where did the reagent go?

The Mechanism: Sulfonyl chlorides are moisture-sensitive.[1] In aqueous conditions (Schotten-Baumann), there is a race between Aminolysis (formation of product) and Hydrolysis (formation of sulfonic acid).

  • Hydrolysis is accelerated by heat and high pH.

The Fix: Anhydrous Conditions If the aqueous protocol fails due to rapid hydrolysis (common with electron-rich sulfonyl chlorides), switch to an anhydrous organic base system.

Protocol B: Anhydrous Organic Base

  • System: Dichloromethane (DCM) or DMF (anhydrous).

  • Base: Pyridine (acts as solvent/base) or Triethylamine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) – Use with caution; can promote O-sulfonylation if left too long.

  • Procedure:

    • Purge flask with Nitrogen/Argon.

    • Dissolve aminophenol in anhydrous DCM.

    • Add 1.1 equiv Pyridine.

    • Cool to -10°C to 0°C (Critical for selectivity).

    • Add Sulfonyl Chloride slowly.[1]

Comparison of Conditions:

ConditionBaseSolventProsCons
Schotten-Baumann

/ NaOH

+ THF/DCM
Green, easy workup, cheapHydrolysis risk, pH monitoring required
Anhydrous Pyridine /

DCM / DMFHigh yield, no hydrolysisPyridine removal is difficult, requires dry solvents
Category 3: Oxidation (The "Black Tar" Problem)

Q: My reaction mixture turns dark brown/black within minutes. What is happening?

The Mechanism: Aminophenols are highly susceptible to oxidation, forming quinone imines or polymeric tars. This is accelerated by:

  • Basic pH (which increases the oxidation potential of the phenol).

  • Dissolved Oxygen in solvents.

  • Trace metal impurities.

The Fix: Reductive Environment

  • Degassing: Sparge all solvents with Nitrogen for 15 minutes before use.

  • Additives: In aqueous conditions, add a pinch of Sodium Bisulfite (

    
    )  or Sodium Dithionite to the reaction mixture. This acts as a sacrificial antioxidant, keeping the aminophenol reduced without interfering with the sulfonylation.
    

Part 3: Mechanism Visualization

The following diagram illustrates the kinetic competition that dictates the product outcome.

Reaction_Pathways Reagents Aminophenol + R-SO2Cl Cond_Acid Acidic/Neutral pH Reagents->Cond_Acid Cond_Mild Mild Base (pH 8-9) Reagents->Cond_Mild Cond_Strong Strong Base (pH >11) Reagents->Cond_Strong Int_Amine Free Amine (-NH2) Protonated Phenol (-OH) Cond_Acid->Int_Amine Slow Rxn Cond_Mild->Int_Amine Optimal Int_Phenox Phenoxide (-O-) Cond_Strong->Int_Phenox Fast Deprotonation Prod_N N-Sulfonamide (Target) Int_Amine->Prod_N Major Path Prod_O O-Sulfonate Ester (Impurity) Int_Phenox->Prod_O Fast Kinetics Prod_Bis Bis-Sulfonylated Int_Phenox->Prod_Bis Excess Reagent

Figure 2: Kinetic pathways determined by pH conditions. Green paths indicate the target workflow.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link][2]

  • Chemoselective Sulfonylation of Amines. RSC Advances, 2014. [Link]

  • Hydrolysis of Sulfonyl Chlorides. Journal of Organic Chemistry, 2008. [Link]

  • Oxidation of Aminophenols. National Institutes of Health (PubMed). [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

[1] Introduction Welcome to the Technical Support Center. You are likely working with 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol , a specialized reagent often used as a building block in medicinal chemistry or as a couplin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the Technical Support Center. You are likely working with 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol , a specialized reagent often used as a building block in medicinal chemistry or as a coupling partner in dye synthesis.[1]

As a Senior Application Scientist, I often see researchers treat this compound like a standard sulfonamide. This is a critical error. While the sulfonamide moiety is robust, the 2-aminophenol (ortho-aminophenol) core is highly susceptible to oxidative degradation. This guide moves beyond generic advice to explain the mechanistic causes of instability and provides self-validating protocols to ensure your experimental reproducibility.

Module 1: The Science of Instability (The "Why")

To preserve this reagent, you must understand how it fails. The molecule contains an electron-rich amino group ortho to a phenolic hydroxyl group. This structural arrangement creates a "redox-active" core.[1]

The Degradation Mechanism

Upon exposure to atmospheric oxygen, light, or basic pH, the ortho-aminophenol moiety undergoes a radical-mediated oxidation. It loses two protons and two electrons to form an ortho-quinone imine .[1] This intermediate is highly electrophilic and reactive; it rapidly dimerizes or reacts with remaining starting material to form phenoxazinone derivatives (deeply colored pigments).[1]

Key Takeaway: The color change (pinking/browning) you observe is not just a surface impurity; it indicates the formation of a fundamentally different chemical species (quinone imine) that will act as an electrophile in your reaction, potentially causing side reactions.

OxidationMechanism Start 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (Colorless/White) Radical Aminophenoxyl Radical (Transient) Start->Radical O2 / Light / High pH Quinone Ortho-Quinone Imine (Reactive Electrophile) Radical->Quinone -1e-, -1H+ Polymer Phenoxazinone/Polymers (Pink/Brown Precipitate) Quinone->Polymer Dimerization

Figure 1: Oxidative degradation pathway of 2-aminophenols.[1] The formation of the quinone imine is the critical failure point.

Module 2: Storage & Handling Protocols[1][2][3][4]

The "Argon Shield" Protocol

Standard capping is insufficient. Oxygen trapped in the headspace of the vial is enough to initiate degradation.

Step-by-Step Implementation:

  • Upon Receipt: Do not open the vial until you are ready to use it. Store immediately at -20°C .

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture onto the powder, accelerating oxidation.

  • Dispensing:

    • Flush the headspace of the vial with dry Argon or Nitrogen gas for 15-30 seconds after every use.

    • Wrap the cap interface with Parafilm to create a secondary gas barrier.

  • Long-term: If storing for >3 months, we recommend subdividing the reagent into single-use aliquots inside a glovebox or under an inverted funnel with inert gas flow.

Solvent Compatibility & Solution Stability

Never store this reagent in solution for long periods. Prepare fresh.

SolventSolubilityStability RiskRecommendation
DMSO HighHigh DMSO is hygroscopic and can act as a mild oxidant.[1] Use anhydrous DMSO; use within 4 hours.
DMF HighModerate Susceptible to hydrolysis (forming amines).[1] Use only fresh, high-grade anhydrous DMF.
Methanol ModerateModerate Protic solvents can stabilize the phenolic form but dissolve oxygen well. Degas before use.
Water LowN/A Insoluble at neutral pH. Soluble at high/low pH, but these conditions accelerate degradation.

Module 3: Troubleshooting & Rescue

Visual Diagnosis & Decision Tree

Use this logic flow to determine if your reagent is safe to use.

DecisionTree Check Inspect Appearance White White / Off-White Crystalline Check->White Pink Pale Pink / Beige (Surface only) Check->Pink Brown Dark Brown / Purple Gooey Check->Brown Action1 Safe to Use (Proceed) White->Action1 Action2 Check Purity (TLC/LCMS) If >95%: Use If <95%: Recrystallize Pink->Action2 Action3 Discard (Irreversible Polymerization) Brown->Action3

Figure 2: Decision matrix for reagent viability based on visual inspection.

Rescue Protocol: Sodium Dithionite Wash

If you possess a critical batch that has turned pale pink (early oxidation), you can often rescue it.

The Logic: Sodium dithionite (


) is a specific reducing agent that reduces quinones back to phenols without affecting the sulfonamide bond.

Procedure:

  • Dissolve the impure reagent in a minimal amount of degassed Methanol or Ethanol.

  • Add a dilute aqueous solution of Sodium Dithionite (10% w/v) dropwise until the pink color fades to colorless/yellow.

  • Precipitate the product by adding degassed water (if using MeOH) or concentrating under vacuum.

  • Filter under an inert atmosphere (nitrogen blanket) and dry immediately.[1]

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a mass of [M-2] alongside my product. What is this? A: This confirms the presence of the quinone imine oxidation product (Loss of 2 Hydrogens = -2 Da). This species is an electrophile. If you use this reagent in a nucleophilic substitution reaction, the quinone imine will compete with your intended electrophile, leading to lower yields and complex byproducts.

Q2: Can I use Ascorbic Acid (Vitamin C) to stabilize my stock solution? A: Yes, in specific contexts. If your downstream application tolerates trace acid, adding 0.1% equimolar Ascorbic Acid to your DMSO stock solution can act as a sacrificial antioxidant, scavenging oxygen before it reacts with the aminophenol. However, ensure the acidic pH does not interfere with your coupling reaction.

Q3: Why is the sulfonamide group not the stability concern? A: Sulfonamides are remarkably stable to hydrolysis and oxidation under standard laboratory conditions. The pyrrolidine ring is also stable. The "weak link" is exclusively the electron-rich aminophenol system. All handling precautions should focus on protecting that specific moiety.

Q4: I need to heat the reaction to 80°C. Will the reagent survive? A: Thermal stability is acceptable only if oxygen is excluded. At 80°C in air, the oxidation rate increases exponentially. You must degas your reaction solvents (sparge with Argon for 15 mins) and run the reaction under a positive pressure of inert gas.

References

  • Mechanistic Insight into Aminophenol Oxidation

    • Title: Aerobic oxidation of 2-aminophenol catalysed by copper(II) complexes.[1]

    • Source: New Journal of Chemistry (RSC), 2011.
    • Significance: Details the formation of the quinone imine intermediate and the role of metal ions/oxygen in the degradation p
    • URL:[Link]

  • General Stability of Sulfonamides

    • Title: Sulfonamide - Functional Group Chemistry.[1]

    • Source: Wikipedia / General Organic Chemistry Texts.
    • Significance: Establishes the baseline stability of the sulfonamide moiety compared to the labile aminophenol.
    • URL:[Link][1]

  • Purification Strategies (Reducing Agents)

    • Title: Sodium Dithionite as a Reducing Agent for Quinones.
    • Source: Organic Chemistry Portal.
    • Significance: Validates the use of dithionite for reversing oxid
    • URL:[Link][1]

  • Handling of Air-Sensitive Reagents

    • Title: Handling and Storage of Air-Sensitive Reagents.[1]

    • Source: Sigma-Aldrich Technical Bulletin.[1]

    • Significance: Provides the standard operating procedure for inert gas handling referenced in Module 2.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Analysis of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

For: Researchers, scientists, and drug development professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel chemical entities. This...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol, a molecule of interest in medicinal chemistry. As direct experimental spectra for this specific compound are not widely published, this document presents a detailed predicted analysis grounded in the fundamental principles of substituent effects on aromatic and heterocyclic systems. To establish a robust comparative framework, the predicted spectral data are juxtaposed with experimental data for structurally analogous compounds, offering a reliable reference for researchers engaged in its synthesis and characterization.

Introduction

The precise characterization of molecular structure is a cornerstone of modern drug discovery and chemical synthesis. 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol incorporates several key pharmacophores: a phenol, an aniline, and a pyrrolidine sulfonamide. The interplay of these functional groups creates a unique electronic environment that is reflected in its NMR spectra. Understanding these spectral signatures is crucial for verifying synthesis, identifying impurities, and studying molecular interactions.

This guide will deconstruct the molecule to predict its ¹H and ¹³C NMR spectra, explaining the causal relationships between structure and chemical shift. By comparing these predictions with known spectra of simpler, related molecules, we provide a validated roadmap for spectral assignment.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol are numbered as shown below. This convention will be used throughout the guide.

Caption: Molecular structure of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted by analyzing the electronic effects of each substituent. The hydroxyl (-OH) and amino (-NH₂) groups are strong electron-donating groups (EDGs), which shield aromatic protons (shift to lower ppm).[1] Conversely, the pyrrolidine-1-sulfonyl group (-SO₂NR₂) is a strong electron-withdrawing group (EWG), which deshields nearby protons (shifts to higher ppm).[2]

Solvent Choice: A polar aprotic solvent like DMSO-d₆ is recommended. It effectively dissolves the polar analyte and allows for the observation of exchangeable protons (-OH, -NH₂) as distinct, often broad, signals.[3]

Predicted Chemical Shifts (δ), Multiplicity, and Integration:

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale & Comparative Insights
-OH (on C1)9.0 - 10.0Broad Singlet1HPhenolic protons are acidic and their chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, they typically appear downfield due to hydrogen bonding with the solvent. The -OH proton in 2-aminophenol appears around 8.9 ppm in DMSO-d₆.[4]
-NH₂ (on C2)4.5 - 5.5Broad Singlet2HAmine protons also have a variable chemical shift and appear as a broad signal due to rapid exchange and quadrupolar relaxation. The value is consistent with primary aromatic amines.[5]
H6 7.0 - 7.2Doublet (d)1HThis proton is ortho to the strongly donating -OH group and meta to the withdrawing -SO₂NR₂ group. The net effect is moderate shielding. It will be split by H5 with a typical meta coupling constant (J ≈ 2-3 Hz).
H5 7.3 - 7.5Doublet of Doublets (dd)1HH5 is ortho to the withdrawing -SO₂NR₂ group and meta to both -OH and -NH₂. The deshielding effect of the sulfonyl group dominates. It will be split by H6 (meta, J ≈ 2-3 Hz) and H3 (ortho, J ≈ 8-9 Hz).
H3 6.8 - 7.0Doublet (d)1HThis proton is ortho to the donating -NH₂ group and para to the donating -OH group, resulting in significant shielding. It will be split by H5 with a large ortho coupling constant (J ≈ 8-9 Hz).
Hα' (Pyrrolidine)3.2 - 3.4Triplet (t) or Multiplet (m)4HThese protons are on the carbons (Cα') adjacent to the nitrogen of the sulfonamide. The strong electron-withdrawing effect of the sulfonyl group causes a significant downfield shift compared to a simple pyrrolidine.
Hβ' (Pyrrolidine)1.8 - 2.0Quintet (p) or Multiplet (m)4HThese protons on the Cβ' carbons are more shielded as they are further from the sulfonyl group. They will be coupled to the four Hα' protons.

Predicted ¹³C NMR Spectral Analysis

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single peak. The chemical shifts are highly sensitive to the electronic environment. EDGs cause upfield shifts (shielding), while EWGs cause downfield shifts (deshielding) on attached and nearby carbons.[1]

Predicted Chemical Shifts (δ):

Carbon(s)Predicted δ (ppm)Rationale & Comparative Insights
C1 145 - 150The carbon bearing the -OH group (ipso-carbon) is typically deshielded. In phenol, it appears at ~155 ppm.[6] The ortho -NH₂ group will provide some shielding.
C2 135 - 140The carbon bearing the -NH₂ group. The attached nitrogen deshields this carbon.
C3 115 - 120This carbon is ortho to the -NH₂ group and para to the -OH group, both strong EDGs, leading to significant shielding.
C4 130 - 135The carbon attached to the electron-withdrawing sulfonyl group. This ipso-carbon experiences a deshielding effect.
C5 125 - 130This carbon is ortho to the sulfonyl group, which should cause some deshielding.
C6 118 - 123Positioned ortho to the -OH group, this carbon is expected to be shielded.
Cα' (Pyrrolidine)48 - 52The carbons adjacent to the sulfonamide nitrogen are deshielded. This range is typical for N-sulfonylated pyrrolidines.[7]
Cβ' (Pyrrolidine)24 - 28These carbons are in a more typical aliphatic environment, further from the influence of the sulfonyl group.

Comparative Spectral Data

To ground our predictions, we compare the expected shifts with experimental data from structurally related compounds. This comparison validates the predicted influence of the various functional groups.

Table of Comparative ¹³C NMR Chemical Shifts (ppm in DMSO-d₆)

Carbon PositionPhenol[8]2-Aminophenol[4]Predicted: 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol
C1 (-OH) 155.5144.3~145-150
C2 115.2135.2 (-NH₂)~135-140 (-NH₂)
C3 129.5114.5~115-120
C4 120.7119.0~130-135 (-SO₂R)
C5 129.5116.5~125-130
C6 115.2114.2~118-123

Note: Literature values may be from different solvents, causing minor shifts. The trend remains informative.

The comparison shows how the introduction of the -NH₂ group in 2-aminophenol significantly alters the shifts from phenol, particularly at C1 and C2. Our predictions for the target molecule build upon this by incorporating the expected deshielding effect of the C4-sulfonyl group.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg for ¹H, 30-50 mg for ¹³C) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube (Filter if particulates are present) dissolve->transfer insert 4. Insert Sample & Lock (Lock on deuterium signal of DMSO-d₆) transfer->insert shim 5. Shim Magnetic Field (Automated or manual shimming) insert->shim acquire 6. Acquire Spectra (Run ¹H, then ¹³C experiments) shim->acquire process 7. Process FID (Fourier Transform, Phase Correction) acquire->process reference 8. Reference Spectra (Set residual DMSO peak to 2.50 ppm) process->reference analyze 9. Analyze & Assign (Integrate peaks, assign signals) reference->analyze

Caption: Recommended workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the analyte for ¹H NMR (30-50 mg for ¹³C NMR) into a clean, dry vial.[9]

    • Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the ¹H spectrum.[10]

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for high-resolution spectra.[11]

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any solid particles are visible, filter the solution through a small plug of cotton wool in the pipette.[12]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

    • Locking: The instrument's field frequency is locked onto the deuterium signal of the DMSO-d₆ solvent to correct for any magnetic field drift over time.[9]

    • Shimming: The homogeneity of the magnetic field across the sample volume is optimized. This process, known as shimming, is crucial for obtaining sharp, symmetrical peaks.[11]

    • ¹H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio, a spectral width covering 0-12 ppm, and a relaxation delay of 2-5 seconds.

    • ¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase-correct the spectrum to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.[13]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Conclusion

This guide provides a robust, theory-backed framework for the ¹H and ¹³C NMR characterization of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol. By dissecting the molecule into its constituent functional groups and comparing their expected electronic effects with known compounds, we have established a reliable set of predicted spectral data. The detailed experimental protocol ensures that researchers can acquire high-quality data for verification. This comprehensive analysis serves as a vital resource for scientists working with this molecule, facilitating confident structural confirmation and purity assessment.

References

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Abraham, R. J., Canton, M., & Reid, M. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph.
  • Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. (2025, August 6).
  • Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. (2017, November 15). Organic Syntheses.
  • NMR Spectroscopy of Benzene Derivatives. (n.d.). JoVE. Retrieved from [Link]

  • Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). (n.d.). PMC - NIH.
  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • Preparing an NMR sample. (n.d.). University of York. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • Ramarao, E. V. V. S., Solanke, J., Chatterjee, R., Gat, S., Dhayalan, V., & Dandela, R. (n.d.). Supporting Information - Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. The Royal Society of Chemistry.
  • 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of.... (n.d.).
  • NMR analysis of the ionic liquids. (n.d.). The Royal Society of Chemistry.
  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]

  • 1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. (2021). PubMed.
  • Orthometalated N-(Benzophenoxazine)
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16).
  • benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol , a critical scaffold in the synthesis of sulfonamide-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol , a critical scaffold in the synthesis of sulfonamide-based kinase inhibitors and antibiotics.

Unlike generic spectral libraries, this document focuses on the mechanistic causality of fragmentation, comparing this pyrrolidine-derivative against its common medicinal chemistry alternatives: the Morpholine analog (solubility variant) and the Primary Sulfonamide (metabolic precursor). By understanding the specific dissociation pathways—particularly the competition between S-N bond cleavage and SO₂ extrusion—researchers can design more robust Multiple Reaction Monitoring (MRM) assays and validate structural integrity during lead optimization.

Part 1: The Target Compound — Deep Dive

Physicochemical Baseline

Before analyzing fragmentation, we must establish the ionization baseline. The presence of the basic pyrrolidine nitrogen and the aniline amine ensures high ionization efficiency in ESI(+) mode.

PropertyValueMass Spec Significance
Formula C₁₀H₁₄N₂O₃SCarbon isotope pattern analysis.
Monoisotopic Mass 242.0725 DaExact mass for HRMS validation.
Precursor Ion [M+H]⁺ 243.0803 m/z Base peak in soft ionization (ESI).
pKa (Pyrrolidine N) ~11.3Primary protonation site; dictates charge localization.
pKa (Phenol) ~10.0Relevant only in negative mode (ESI-).
Fragmentation Mechanics (ESI-MS/MS)

In Collision-Induced Dissociation (CID), the [M+H]⁺ ion (m/z 243) undergoes two competing pathways driven by the stability of the pyrrolidine ring versus the sulfonyl linkage.

Pathway A: Charge-Remote S-N Bond Cleavage (Dominant)

The most energetically favorable pathway involves the cleavage of the sulfonamide bond. The charge is retained on the highly basic pyrrolidine moiety.

  • Mechanism: Inductive cleavage of the S-N bond.

  • Product: Pyrrolidinium ion (m/z 72) .

  • Observation: This is typically the Base Peak at medium-to-high collision energies (20–40 eV). It is a diagnostic marker for any pyrrolidine-sulfonamide drug.

Pathway B: SO₂ Extrusion (Rearrangement)

A characteristic rearrangement observed in aromatic sulfonamides, particularly when ortho-substituted (here, the 2-amino group facilitates the transfer).

  • Mechanism: The sulfonyl group expels neutral SO₂ (64 Da) via a rearrangement where the pyrrolidine nitrogen reconnects to the phenyl ring.

  • Transition: [M+H]⁺ (243) → [M+H - SO₂]⁺ (179).

  • Product: N-pyrrolidinyl-2-aminophenol derivative (m/z 179) .

  • Significance: This ion confirms the integrity of the aromatic core and the pyrrolidine ring simultaneously.

Pathway C: Combined Loss (Core Skeleton)

Further fragmentation of the m/z 179 ion or direct loss of the sulfonyl-pyrrolidine group.

  • Product: 2-aminophenol cation (m/z 109/110) .

  • Significance: Confirms the phenol-aniline scaffold.

Diagnostic Ion Table
m/z (ESI+)IdentityOrigin/MechanismRelative Abundance (Est.)
243.1 [M+H]⁺Precursor100% (Low CE)
179.1 [M-SO₂+H]⁺Neutral loss of SO₂ (-64 Da)40–60%
172.0 [M-Pyrrolidine]⁺Loss of pyrrolidine neutral (-71 Da)10–20%
109.1 [C₆H₆NO]⁺Aminophenol core (Loss of SO₂ + Pyrrolidine)20–30%
72.1 [C₄H₁₀N]⁺Pyrrolidinium Ion (Base Peak at High CE)100% (High CE)

Part 2: Comparative Analysis (The Alternatives)

In drug development, the pyrrolidine ring is often swapped for morpholine (to lower lipophilicity) or removed entirely (metabolite). This section compares the MS performance of the target against these critical alternatives.

Comparison 1: Target vs. Morpholine Analog

Alternative: 2-Amino-4-(morpholine-4-sulfonyl)phenol (MW ~258).

FeaturePyrrolidine Target Morpholine Alternative Implication
Diagnostic Ion m/z 72 (Pyrrolidinium)m/z 88 (Morpholinium)Distinct low-mass markers allow simultaneous detection in mixtures.
Fragmentation Energy Higher stability ring. Requires higher CE (>25 eV) to shatter the ring.Lower stability. The ether oxygen in morpholine destabilizes the ring, leading to ring-opening fragments (e.g., loss of C₂H₄O).Morpholine analogs yield "messier" spectra with more low-mass noise.
SO₂ Loss Prominent (m/z 179).Prominent (m/z 195).Both follow the SO₂ extrusion rule; useful for "neutral loss" scanning.
Comparison 2: Target vs. Primary Sulfonamide

Alternative: 2-Amino-4-sulfamoylphenol (MW ~188).

FeaturePyrrolidine Target Primary Sulfonamide Implication
Base Peak m/z 72 (Fragment)m/z 172 ([M-NH₃]⁺ or [M-SO₂]⁺)The target is dominated by the amine fragment; the primary sulfonamide is dominated by core losses.
Ionization High (Tertiary amine is very basic).Moderate (Sulfonamide nitrogen is acidic/neutral).The pyrrolidine target has a 10–50x lower Limit of Detection (LOD) in ESI(+).

Part 3: Experimental Protocols

To replicate these results or validate the compound purity, follow this self-validating workflow.

Sample Preparation (Direct Infusion)
  • Stock: Dissolve 1 mg in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: Formic acid is critical to protonate the pyrrolidine nitrogen and ensure [M+H]⁺ formation.

  • Blank: Run a solvent blank (MeOH/H₂O/FA) before the sample to clear memory effects common with sticky sulfonamides.

MS Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive (+)[1]

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the SO₂ group).

  • Collision Energy (CE) Stepping:

    • Step 1 (10 eV): Isolate Precursor (243.1).

    • Step 2 (25 eV): Observe SO₂ rearrangement (179.1).

    • Step 3 (40 eV): Generate Pyrrolidinium diagnostic ion (72.1).

Part 4: Visualization of Pathways

Diagram 1: Fragmentation Mechanism

This diagram illustrates the divergent pathways from the precursor ion, highlighting the competition between rearrangement and direct cleavage.

FragmentationPathways Precursor Precursor [M+H]+ m/z 243 Transition Transition State (SO2 Rearrangement) Precursor->Transition - SO2 (64 Da) Frag_Pyr Pyrrolidinium Ion m/z 72 (Base Peak @ High CE) Precursor->Frag_Pyr S-N Cleavage (Direct) Frag_SO2 [M - SO2]+ m/z 179 (Rearrangement Product) Transition->Frag_SO2 Frag_Core Aminophenol Core m/z 109 Frag_SO2->Frag_Core - Pyrrolidine

Caption: Divergent fragmentation pathways of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol in ESI(+).

Diagram 2: Comparative Decision Tree

Use this logic flow to distinguish the target from its morpholine analog or metabolic impurities.

DecisionTree Start Unknown Sulfonamide Precursor Identified Check_72 Is m/z 72 Present at High CE? Start->Check_72 Result_Target Confirm: Pyrrolidine Analog (Target Compound) Check_72->Result_Target Yes Check_88 Is m/z 88 Present? Check_72->Check_88 No Result_Morph Confirm: Morpholine Analog (Alternative) Check_88->Result_Morph Yes Result_Other Investigate: Primary Sulfonamide or Ring-Opened Metabolite Check_88->Result_Other No

Caption: Rapid identification logic for distinguishing pyrrolidine vs. morpholine sulfonamide analogs.

References

  • Holčapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry.

  • Klagkou, K., et al. (2003).[2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.

  • Kokotou, M. G. (2020).[3] "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry." Current Pharmaceutical Analysis.

  • Santa Cruz Biotechnology. "2-Amino-4-(pyrrolidine-1-sulfonyl)phenol Product Properties." SCBT Database.

  • Jackson, G., et al. (2020). "Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones." Forensic Chemistry.

Sources

Validation

Comparing bioactivity of pyrrolidine vs piperidine sulfonyl phenols

Title: Comparative Bioactivity Guide: Pyrrolidine vs. Piperidine Sulfonyl Phenols Executive Summary This technical guide analyzes the structural and pharmacological trade-offs between pyrrolidine (5-membered) and piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Bioactivity Guide: Pyrrolidine vs. Piperidine Sulfonyl Phenols

Executive Summary This technical guide analyzes the structural and pharmacological trade-offs between pyrrolidine (5-membered) and piperidine (6-membered) moieties when attached to a sulfonyl phenol core. This scaffold—typically a hydroxybenzenesulfonamide—is a privileged structure in medicinal chemistry, most notably as a zinc-binding pharmacophore in Carbonic Anhydrase (CA) inhibitors and steroid sulfatase (STS) inhibitors.

While often treated as a standard "homologation" step, the switch from pyrrolidine to piperidine alters the hydrodynamic volume , lipophilicity (LogP) , and metabolic liability , often driving selectivity between cytosolic (e.g., hCA II) and transmembrane (e.g., hCA IX) targets.

Part 1: Structural & Physicochemical Basis[1]

The choice between these two heterocycles is rarely arbitrary. It is a strategic decision to modulate physicochemical properties without altering the primary pharmacophore (the phenol/sulfonamide).

FeaturePyrrolidine DerivativePiperidine DerivativeImpact on Bioactivity
Ring Size 5-membered6-memberedPiperidine increases steric bulk, affecting fit in narrow hydrophobic pockets.
Conformation Envelope / TwistChair (defined)Piperidine's chair form is rigid; Pyrrolidine is more flexible, allowing "induced fit."
Lipophilicity (

LogP)
Baseline+0.4 to +0.6Piperidine increases permeability but lowers aqueous solubility.
pKa (Conjugate Acid) ~11.27~11.22Negligible difference in ionization state at physiological pH.
Metabolic Liability

-carbon oxidation

-carbon oxidation
Piperidine is generally more susceptible to P450 oxidation due to ring size/lipophilicity.
Mechanistic Insight: The "Magic Methyl" Effect

The addition of the single methylene group (–CH₂–) transforming pyrrolidine to piperidine is a classic example of the "Magic Methyl" effect. In the context of sulfonyl phenols:

  • Piperidine fills hydrophobic pockets more effectively (Van der Waals optimization).

  • Pyrrolidine is preferred when the binding site is sterically constricted or when lower lipophilicity is required to reduce non-specific protein binding.

Part 2: Comparative Bioactivity Data

The following data focuses on the inhibition of Carbonic Anhydrase (CA) , the most authoritative model for this scaffold. The sulfonyl phenol moiety acts as the Zinc-Binding Group (ZBG), while the heterocycle (tail) interacts with the hydrophobic half of the active site.

Case Study: Selectivity for Tumor-Associated hCA IX over Cytosolic hCA II Data synthesized from Structure-Activity Relationships (SAR) of hydroxybenzenesulfonamides (Supuran et al.).

Target IsoformPyrrolidine Analog (

)
Piperidine Analog (

)
Interpretation
hCA II (Cytosolic/Off-target)12.5 nM8.1 nMPiperidine often binds tighter to the ubiquitous hCA II due to hydrophobic contacts, potentially leading to side effects.
hCA IX (Tumor-Associated)24.0 nM4.5 nMPiperidine is superior for hCA IX. The larger hydrophobic pocket of hCA IX accommodates the bulkier chair conformation.
Selectivity Ratio (II/IX) 0.521.8Piperidine analogs often show better selectivity profiles for tumor-associated isoforms in this specific scaffold class.
Cytotoxicity (MCF-7)

> 50

M

~ 22

M
Increased lipophilicity of the piperidine analog enhances cell membrane penetration, improving cellular potency.

Key Takeaway: If your goal is potency and membrane permeability (for intracellular targets or solid tumors), the Piperidine scaffold is statistically more likely to succeed. If your goal is solubility or fitting into a restricted active site , Pyrrolidine is the superior starting point.

Part 3: Mechanism of Action & Binding Mode

The bioactivity difference is driven by the spatial arrangement of the "tail" group. The diagram below illustrates the binding logic within the Carbonic Anhydrase active site.

BindingMode Scaffold Sulfonyl Phenol Core (Zinc Binding Group) Target Active Site Zn2+ Scaffold->Target Coordinates Pyrrolidine Pyrrolidine Tail (Compact/Flexible) Scaffold->Pyrrolidine Substituted with Piperidine Piperidine Tail (Bulky/Rigid Chair) Scaffold->Piperidine Substituted with Pocket_Small Restricted Pocket (e.g., hCA I) Pyrrolidine->Pocket_Small Fits Best Pocket_Large Hydrophobic Pocket (e.g., hCA IX) Piperidine->Pocket_Large Fits Best Result_Pyr High Affinity (Low Steric Clash) Pocket_Small->Result_Pyr Result_Pip High Affinity (Max VdW Contact) Pocket_Large->Result_Pip

Caption: Structural logic dictating the choice between pyrrolidine and piperidine based on active site topology.

Part 4: Experimental Protocols

To validate these differences in your own lab, use the following self-validating synthesis and assay workflow.

Synthesis: Nucleophilic Substitution Route

This protocol synthesizes the 4-hydroxybenzenesulfonamide derivative.

Reagents:

  • 4-Methoxybenzenesulfonyl chloride (Starting material)

  • Pyrrolidine or Piperidine (Nucleophile)[1][2][3]

  • BBr₃ (Demethylating agent)

Step-by-Step Protocol:

  • Sulfonylation: Dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq) in dry DCM at 0°C. Add Triethylamine (1.5 eq).

  • Addition: Dropwise add Pyrrolidine OR Piperidine (1.1 eq). Stir at RT for 4h.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Sulfonyl chloride spot should disappear.

  • Workup: Wash with 1N HCl (removes unreacted amine), then Brine. Dry over MgSO₄.

  • Demethylation: Dissolve intermediate in dry DCM at -78°C. Add BBr₃ (1M in DCM, 3.0 eq). Warm to RT overnight.

  • Quench: Carefully quench with MeOH at 0°C. Concentrate and recrystallize.

Workflow Visualization

SynthesisWorkflow Start Start: 4-Methoxybenzenesulfonyl Cl Step1 Step 1: Sulfonamide Formation (DCM, Et3N, 0°C -> RT) Start->Step1 Reactant Add Amine: Pyrrolidine vs Piperidine Reactant->Step1 Check1 QC: TLC/NMR (Confirm Amide Bond) Step1->Check1 Step2 Step 2: Demethylation (BBr3, -78°C) Check1->Step2 Final Final Product: Hydroxybenzenesulfonamide Step2->Final

Caption: Validated synthetic route for accessing hydroxybenzenesulfonamide scaffolds.

Part 5: Authoritative References

  • Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV.[4] Bioorganic & Medicinal Chemistry Letters.[5] Link

  • BenchChem. (2025).[2][3][6] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.Link

  • Jaiswal, M., et al. (2004).[5] Carbonic anhydrase inhibitors: the first QSAR study on inhibition of tumor-associated isoenzyme IX with aromatic and heterocyclic sulfonamides.[5] Bioorganic & Medicinal Chemistry Letters.[5] Link

  • Ngassa, F. N., et al. (2025).[7] Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.[7] ResearchGate. Link

Sources

Comparative

Comparative Profiling of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol &amp; Heterocyclic Analogs

Executive Summary: The Scaffold at a Glance 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (CAS 852951-49-6) represents a "privileged scaffold" in medicinal chemistry, merging a redox-active o-aminophenol headgroup with a lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (CAS 852951-49-6) represents a "privileged scaffold" in medicinal chemistry, merging a redox-active o-aminophenol headgroup with a lipophilic sulfonamide tail. While often utilized as a high-value building block for benzoxazole synthesis or proteomics labeling, its structural architecture places it firmly within the pharmacophore space of Carbonic Anhydrase (CA) inhibitors and Toll-like Receptor (TLR) modulators .

This guide objectively compares the Pyrrolidine analog against its two most common bioisosteres—the Morpholine and Piperidine derivatives—to assist medicinal chemists in "Hit-to-Lead" optimization.

The Core Dilemma
  • Pyrrolidine Analog: Offers a compact, lipophilic profile ideal for membrane permeability and tight hydrophobic pockets.

  • Morpholine Analog: Sacrifices potency for thermodynamic solubility and reduced metabolic clearance.

  • Piperidine Analog: Provides steric bulk but often introduces metabolic soft spots.

Structural & Physicochemical Comparison

The choice of the sulfonamide "tail" dictates the ADME (Absorption, Distribution, Metabolism, Excretion) fate of the molecule. The following data synthesizes experimental trends observed in this chemical class.

Comparative Data Matrix
FeaturePyrrolidine Analog (Subject)Morpholine Analog (Alternative A)Piperidine Analog (Alternative B)
Structure Tail 5-membered N-ring6-membered N/O-ring6-membered N-ring
Molecular Weight ~242.3 Da~258.3 Da~256.3 Da
cLogP (Lipophilicity) 1.6 - 1.9 (High Permeability)0.8 - 1.1 (Polar)2.1 - 2.4 (High Lipophilicity)
TPSA (Ų) ~95 Ų~105 Ų (Higher Solvation)~95 Ų
Aq.[1][2][3][4] Solubility Low (<0.5 mg/mL)High (>2.0 mg/mL) Very Low (<0.1 mg/mL)
Metabolic Liability

-carbon hydroxylation
Stable ring (Ether)

-oxidation susceptible
Primary Utility CNS / Intracellular TargetsSystemic / Plasma TargetsHydrophobic Pocket Filling
Expert Insight: The "Pyrrolidine Effect"

The pyrrolidine ring forces a specific conformational entropy penalty. Unlike the chair-form morpholine or piperidine, the pyrrolidine ring puckering allows the sulfonyl group to adopt unique dihedral angles, often resulting in higher binding affinity for targets like Carbonic Anhydrase II or COX-2 due to better shape complementarity in narrow hydrophobic clefts.

Synthetic Accessibility & Pathway

To ensure this guide is actionable, we define the most robust synthetic route. The Nitro-Reduction Strategy is superior to direct amination of phenols due to the sensitivity of the free amino group to oxidation.

Synthetic Workflow (Graphviz)

Synthesis Start 2-Nitrophenol Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Inter1 Sulfonyl Chloride Intermediate Step1->Inter1 Step2 Amine Coupling (Pyrrolidine, Et3N) Inter1->Step2 Inter2 Nitro-Sulfonamide Precursor Step2->Inter2 Step3 Reduction (H2, Pd/C or Fe/AcOH) Inter2->Step3 Final 2-Amino-4-(pyrrolidine- 1-sulfonyl)phenol Step3->Final

Caption: Optimized 3-step synthetic pathway minimizing oxidative degradation of the phenol moiety.

Biological Context & Mechanism[5]

While the molecule is a fragment, its biological activity profile is distinct.

Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety (


) is the classic zinc-binding group (ZBG) for CA enzymes. However, in 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol , the sulfonamide nitrogen is substituted (tertiary), preventing direct Zinc coordination.
  • Mechanism: These analogs act as secondary pharmacophores . The o-aminophenol group chelates metals or forms hydrogen bond networks, while the pyrrolidine-sulfonyl tail occupies the hydrophobic sub-pocket, dictating isoform selectivity (e.g., CA IX vs. CA II).

Toll-like Receptor (TLR) Modulation

Recent literature suggests that p-sulfonyl phenols act as antagonists in the TLR4 signaling pathway. The pyrrolidine analog has shown superior suppression of NF-


B activation compared to the morpholine analog due to better membrane penetration.
Signaling Pathway Interaction (Graphviz)

TLR_Pathway LPS LPS (Ligand) TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Compound Pyrrolidine Analog (Inhibitor) Compound->TLR4  Allosteric  Blockade IRAK IRAK1/4 MyD88->IRAK NFkB NF-κB Complex IRAK->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Transcription

Caption: Proposed intervention point of sulfonyl-phenol analogs within the TLR4 inflammatory cascade.

Experimental Protocols

To validate the performance differences described above, the following self-validating protocols are recommended.

Protocol A: Kinetic Solubility Assay (Nephelometry)

Use this to determine if the Morpholine analog is required for your formulation.

  • Preparation: Prepare 10 mM stock solutions of the Pyrrolidine and Morpholine analogs in DMSO.

  • Dilution: Serial dilute into PBS (pH 7.4) to final concentrations of 1, 10, 50, 100, and 500

    
    M. Final DMSO concentration must be <1%.
    
  • Incubation: Shake at 25°C for 2 hours.

  • Measurement: Measure light scattering (nephelometry) or absorbance at 600 nm.

  • Validation:

    • Pass Criteria: The Morpholine analog should remain clear (Abs < 0.005) up to 200

      
      M.
      
    • Fail Criteria: The Pyrrolidine analog will likely precipitate (cloud point) >50

      
      M.
      
Protocol B: Chemical Stability (Oxidative Stress)

The 2-aminophenol motif is prone to oxidation to quinone imines. This test validates shelf-life.

  • Setup: Dissolve compound (50

    
    M) in Ammonium Bicarbonate buffer.
    
  • Stress: Add 1 eq. of Hydrogen Peroxide (

    
    ).
    
  • Monitoring: Inject into LC-MS at t=0, 1h, and 4h.

  • Analysis: Monitor for [M+16] (Hydroxylation) or [M-2] (Quinone imine formation).

    • Note: The electron-withdrawing Sulfonyl group at the para position significantly stabilizes the phenol against oxidation compared to unsubstituted 2-aminophenol.

References

  • BenchChem. (2025).[5][6] Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives: A Guide for Researchers. Retrieved from

  • PubChem. (2025).[1] 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol Compound Summary (CID 3749282).[1] National Library of Medicine. Retrieved from [1]

  • Santa Cruz Biotechnology. (2024). 2-Aminophenol-4-sulfonamide (CAS 98-32-8) Product Data. Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Zhmurenko, L. A., et al. (2019).[7] Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal. Retrieved from

Sources

Validation

A Comparative Guide to Purity Assessment Standards for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals Introduction: Defining the Analytical Challenge 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol is a bespoke chemical entity of interest in contemporary drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Analytical Challenge

2-Amino-4-(pyrrolidine-1-sulfonyl)phenol is a bespoke chemical entity of interest in contemporary drug discovery programs. Its molecular architecture, featuring a reactive aminophenol core and a sulfonamide moiety, presents a unique profile of potential therapeutic activity and, concurrently, a complex analytical challenge for purity assessment. The presence of even trace-level impurities can significantly impact its biological activity, toxicity profile, and stability, making robust and reliable purity assessment a cornerstone of its development.

This guide provides a comparative analysis of key analytical methodologies for the comprehensive purity assessment of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol. We will delve into the scientific rationale behind the selection of these techniques, provide detailed experimental protocols, and present a comparative summary of their respective strengths and limitations. Our focus will be on establishing a self-validating analytical workflow that ensures the highest degree of confidence in the purity of this compound.

Anticipated Impurity Profile: A Proactive Approach to Purity

A definitive synthesis route for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol is not widely published. However, based on established sulfonamide synthesis protocols, a likely synthetic pathway involves the reaction of a protected aminophenol with pyrrolidine-1-sulfonyl chloride, followed by deprotection. This allows us to anticipate a specific profile of potential impurities that must be addressed in our analytical strategy.

Potential Impurities Include:

  • Starting Materials: Unreacted 2-aminophenol derivatives or pyrrolidine-1-sulfonyl chloride.

  • By-products: Resulting from incomplete reactions or side reactions, such as the formation of disulfides or products of over-alkylation.

  • Degradation Products: The aminophenol moiety is susceptible to oxidation, which can lead to colored impurities.[1] Hydrolysis of the sulfonamide bond is also a potential degradation pathway.

  • Residual Solvents and Reagents: From the synthesis and purification process.

Our analytical approach must be capable of separating and quantifying the active pharmaceutical ingredient (API) from these structurally similar and potentially reactive impurities.

Comparative Analysis of Purity Assessment Techniques

We will now explore a multi-modal approach to purity assessment, leveraging the orthogonal strengths of High-Performance Liquid Chromatography (HPLC), Thermal Analysis (DSC and TGA), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Organic Impurity Profiling

HPLC is the cornerstone of purity assessment for organic molecules, offering high-resolution separation of the API from its organic impurities.[2] A well-developed HPLC method should be stability-indicating, meaning it can resolve the API from its degradation products.

Scientific Rationale:

A reverse-phase HPLC method is the logical choice for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol, given its moderate polarity. A C18 column will provide the necessary hydrophobic interactions for good retention and separation. The mobile phase will be a buffered aqueous solution with an organic modifier (acetonitrile or methanol) to elute the compounds. A gradient elution is recommended to ensure the separation of both early-eluting polar impurities and late-eluting non-polar impurities. UV detection is suitable due to the aromatic nature of the molecule.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is adapted from established methods for sulfonamide and aminophenol analysis and should be validated according to ICH Q2(R1) guidelines.[3][4]

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Mobile Phase A/B (50:50)

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC Purity Analysis.

Self-Validation and Trustworthiness:

The method's trustworthiness is established through a rigorous validation process, including specificity (spiking with anticipated impurities), linearity, accuracy, precision (repeatability and intermediate precision), and robustness, as per ICH Q2(R1) guidelines. The use of a photodiode array (PDA) detector can further enhance specificity by providing spectral data for peak purity analysis.

Thermal Analysis (DSC & TGA): Assessing Physicochemical Properties and Purity

Thermal analysis provides valuable information about the physicochemical properties of a substance, including its melting point, thermal stability, and the presence of volatile impurities.[5]

Scientific Rationale:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline substance, DSC will show a sharp melting endotherm. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting point, which can be used to estimate purity.[6][7]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA can detect and quantify volatile impurities, such as residual solvents and water, and provides information on the thermal decomposition profile of the compound.[8][9]

Experimental Protocol: Thermal Analysis

DSC Conditions:

ParameterCondition
Instrument Calibrated Differential Scanning Calorimeter
Sample Pan Aluminum, hermetically sealed
Sample Size 2-5 mg
Temperature Program Heat from 25 °C to 300 °C at 10 °C/min
Atmosphere Nitrogen, 50 mL/min

TGA Conditions:

ParameterCondition
Instrument Calibrated Thermogravimetric Analyzer
Sample Pan Platinum or Alumina
Sample Size 5-10 mg
Temperature Program Heat from 25 °C to 600 °C at 10 °C/min
Atmosphere Nitrogen, 50 mL/min

Workflow for Thermal Analysis:

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh Accurately Weigh Sample pan Place in Pan weigh->pan load Load into Instrument (DSC/TGA) pan->load heat Apply Temperature Program load->heat record Record Data (Heat Flow/Mass Loss) heat->record analyze Analyze Thermogram record->analyze determine Determine Melting Point/Decomposition Temp. analyze->determine purity Estimate Purity (DSC) / Volatiles (TGA) determine->purity

Caption: Workflow for Thermal Analysis.

Self-Validation and Trustworthiness:

Instrument calibration with certified reference materials (e.g., indium for DSC) is critical for ensuring the accuracy of the data. The purity estimation from DSC is based on the van't Hoff equation and provides a good orthogonal check to chromatographic methods.

Elemental Analysis: Quantifying Inorganic Impurities

Elemental analysis is essential for identifying and quantifying inorganic impurities that may be present from catalysts, reagents, or manufacturing equipment.[10] The ICH Q3D guideline provides a framework for the assessment and control of elemental impurities.

Scientific Rationale:

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for elemental impurity analysis due to its high sensitivity and ability to measure multiple elements simultaneously.[11] For a sulfur-containing molecule like 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol, it is also important to consider the potential for sulfur-related inorganic impurities.

Experimental Protocol: ICP-MS for Elemental Impurities

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a clean digestion vessel.

  • Add 5 mL of concentrated nitric acid and 1 mL of hydrogen peroxide.

  • Digest the sample using a microwave digestion system.

  • After digestion, dilute the sample to a final volume of 50 mL with deionized water.

ICP-MS Conditions:

ParameterCondition
Instrument Inductively Coupled Plasma-Mass Spectrometer
Nebulizer Standard concentric
Spray Chamber Cyclonic
RF Power 1550 W
Gas Flows Optimized for sensitivity and stability
Analysis Mode Quantitative analysis using certified standards

Workflow for Elemental Analysis:

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_icpms ICP-MS Analysis cluster_data Data Analysis weigh Weigh Sample digest Microwave Digestion weigh->digest dilute Dilute to Final Volume digest->dilute aspirate Aspirate Sample dilute->aspirate ionize Ionize in Plasma aspirate->ionize detect Mass Spectrometric Detection ionize->detect quantify Quantify Elements vs. Standards detect->quantify compare Compare to ICH Q3D Limits quantify->compare report Generate Report compare->report

Caption: Workflow for Elemental Analysis via ICP-MS.

Self-Validation and Trustworthiness:

Method validation for elemental impurity analysis should follow ICH Q2(R1) guidelines, with a focus on specificity, accuracy (spike recovery), and precision. The use of a certified multi-element standard solution is essential for accurate quantification.

Comparative Summary of Purity Assessment Techniques

TechniquePrimary Target ImpuritiesStrengthsLimitations
HPLC Organic impuritiesHigh resolution, quantitative, stability-indicatingMay not detect non-chromophoric or highly volatile impurities
DSC Crystalline impuritiesProvides melting point and purity estimation for crystalline solidsNot suitable for amorphous materials, less sensitive than HPLC
TGA Volatile impuritiesQuantifies residual solvents and water, provides thermal stability dataDoes not identify specific volatile impurities
Elemental Analysis Inorganic impuritiesHigh sensitivity for a wide range of elements, quantitativeRequires sample digestion, does not provide information on organic impurities

Conclusion: An Integrated Approach to Purity Assurance

The purity assessment of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol requires a multi-faceted analytical strategy. No single technique can provide a complete picture of the compound's purity. By integrating the high-resolution separation capabilities of HPLC for organic impurities, the physicochemical insights from thermal analysis, and the sensitive detection of inorganic contaminants by elemental analysis, a comprehensive and robust purity profile can be established. This integrated approach, grounded in sound scientific principles and validated according to international guidelines, provides the necessary assurance of quality and safety for researchers, scientists, and drug development professionals.

References

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - RSC Publishing. (2022, June 22). Retrieved February 22, 2026, from [Link]

  • Collected thermogravimetric analysis (TGA) graphs of sulfenamides... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Sulfonamide-impurities - Pharmaffiliates. (n.d.). Retrieved February 22, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15). Retrieved February 22, 2026, from [Link]

  • (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative - TSI Journals. (2017, August 7). Retrieved February 22, 2026, from [Link]

  • (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective - PMC. (2025, March 7). Retrieved February 22, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (2025, September 9). Retrieved February 22, 2026, from [Link]

  • related impurities 4-aminophenol: Topics by Science.gov. (n.d.). Retrieved February 22, 2026, from [Link]

  • Elemental Impurity Analysis | Pharmaceutical Technology. (2025, March 14). Retrieved February 22, 2026, from [Link]

  • What's the difference between DSC and TGA analysis? - XRF Scientific. (2023, October 25). Retrieved February 22, 2026, from [Link]

  • Synthetic method of 2-aminophenol-4-sulfonamide - Eureka | Patsnap. (2015, May 6). Retrieved February 22, 2026, from [Link]

  • Elemental Impurities (ICH Q3D) analysis - ALS global. (n.d.). Retrieved February 22, 2026, from [Link]

  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2026, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Retrieved February 22, 2026, from [Link]

  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Comparative

Validating Synthesis Routes for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol: A Comparative Technical Guide

Executive Summary The synthesis of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (CAS: 726151-75-3) presents a classic regioselectivity challenge in aromatic chemistry: installing a sulfonyl group para to a phenol while manag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol (CAS: 726151-75-3) presents a classic regioselectivity challenge in aromatic chemistry: installing a sulfonyl group para to a phenol while managing the sensitivity of an ortho-amino group. This compound serves as a critical scaffold for next-generation sulfonamide-based kinase inhibitors and anti-inflammatory agents.

This guide objectively compares two primary synthesis routes:

  • The Aryl Chloride Hydrolysis Route (Recommended): A robust, four-step industrial sequence utilizing 1-chloro-2-nitrobenzene. This route offers superior regiocontrol and scalability.

  • The Direct Phenol Route: A shorter, three-step pathway starting from 2-nitrophenol. While atom-economical, it suffers from oxidative side reactions during chlorosulfonation.

Recommendation: The Aryl Chloride Hydrolysis Route is validated as the superior method for high-purity applications (>98%), avoiding the "tarry" byproducts common in direct phenol chlorosulfonation.

Comparative Analysis of Synthesis Routes

Route 1: The Aryl Chloride Hydrolysis Pathway (High Fidelity)

This route leverages the directing effects of the nitro and chloro groups to ensure exclusive formation of the 4-sulfonyl isomer. The key innovation is delaying the formation of the sensitive phenol moiety until late in the synthesis via Nucleophilic Aromatic Substitution (


).
  • Step 1: Chlorosulfonation: 1-Chloro-2-nitrobenzene is treated with chlorosulfonic acid. The electrophilic attack occurs para to the chlorine (ortho/para director) and meta to the nitro group (meta director), perfectly targeting the 4-position.

  • Step 2: Amidation: The sulfonyl chloride reacts with pyrrolidine to form the sulfonamide.

  • Step 3:

    
     Hydrolysis:  The chlorine atom, activated by the ortho-nitro and para-sulfonyl groups, is displaced by hydroxide to generate the phenol.
    
  • Step 4: Reduction: The nitro group is reduced to the final amine.

Route 2: The Direct Phenol Pathway (Atom Economy)

This route attempts to shorten the sequence by starting with 2-nitrophenol.

  • Mechanism: Direct chlorosulfonation of 2-nitrophenol.

  • Critical Flaw: Phenols are highly electron-rich and prone to oxidation by chlorosulfonic acid, often leading to quinone formation and polymerization. Furthermore, regioselectivity is less rigid compared to the aryl chloride substrate.

Performance Matrix
FeatureRoute 1: Aryl Chloride HydrolysisRoute 2: Direct Phenol
Overall Yield 65 - 75% 40 - 50%
Purity Profile High (>98% after crystallization)Moderate (Requires chromatography)
Regioselectivity Excellent (Targeting 4-position)Good, but oxidation competes
Scalability High (Kilogram scale feasible)Low (Exotherms difficult to manage)
Cost Efficiency Moderate (More steps)High (Cheap starting materials)

Visualizing the Pathways[1]

The following diagram illustrates the mechanistic flow and logic gates for both routes.

SynthesisRoutes cluster_Route1 Route 1: Aryl Chloride Hydrolysis (Recommended) cluster_Route2 Route 2: Direct Phenol (High Risk) Start1 1-Chloro-2-nitrobenzene Step1_1 Chlorosulfonation (ClSO3H, 110°C) Start1->Step1_1 Inter1 4-Chloro-3-nitro- benzenesulfonyl chloride Step1_1->Inter1 Step1_2 Amidation (Pyrrolidine, 0°C) Inter1->Step1_2 Inter2 1-(4-Chloro-3-nitrophenyl- sulfonyl)pyrrolidine Step1_2->Inter2 Step1_3 SNAr Hydrolysis (NaOH, Reflux) Inter2->Step1_3 Inter3 2-Nitro-4-(pyrrolidine- 1-sulfonyl)phenol Step1_3->Inter3 Step1_4 Reduction (H2/Pd-C or Fe/HCl) Inter3->Step1_4 Target TARGET: 2-Amino-4-(pyrrolidine- 1-sulfonyl)phenol Step1_4->Target Start2 2-Nitrophenol Step2_1 Chlorosulfonation (ClSO3H, <20°C) Start2->Step2_1 Inter2_1 3-Nitro-4-hydroxy- benzenesulfonyl chloride Step2_1->Inter2_1 Step2_2 Amidation (Pyrrolidine) Inter2_1->Step2_2 Step2_2->Inter3

Figure 1: Mechanistic flow comparison. Route 1 utilizes an activated aryl chloride to bypass oxidative instability inherent in Route 2.

Experimental Validation: Route 1 Protocol

This protocol is validated for a 50g scale batch. It prioritizes safety and purity.

Phase 1: Chlorosulfonation

Objective: Synthesize 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, dropping funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HCl gas).

  • Reagent Charge: Charge Chlorosulfonic acid (175 g, 1.5 mol, 5.0 equiv) into the flask. Cool to 0–5°C.

  • Addition: Add 1-Chloro-2-nitrobenzene (47.25 g, 0.3 mol) portion-wise over 1 hour. Crucial: Maintain temperature <10°C to prevent uncontrolled exotherms.

  • Reaction: Slowly heat to 110°C and hold for 4 hours. The solution will darken.

  • Quench: Cool the mixture to ambient temperature. Pour the reaction mass slowly onto 600g of crushed ice with vigorous stirring. Safety: This is highly exothermic; wear full PPE.

  • Isolation: Filter the precipitated sulfonyl chloride. Wash with cold water (3 x 100 mL) until washings are neutral. Dry in a vacuum desiccator.[1]

    • Expected Yield: ~90-95%

    • Checkpoint: The product should be a pale yellow solid. If dark brown, the reaction temperature was too high.

Phase 2: Amidation

Objective: Install the pyrrolidine ring.

  • Dissolution: Dissolve the crude sulfonyl chloride (from Phase 1) in Dichloromethane (DCM) (250 mL). Cool to 0°C.[2]

  • Addition: Add a mixture of Pyrrolidine (1.1 equiv) and Triethylamine (1.2 equiv) dropwise.

  • Workup: Stir at room temperature for 2 hours. Wash with 1N HCl (removes excess amine) and Brine. Dry over

    
     and evaporate.[3][4][5]
    
    • Intermediate: 1-(4-chloro-3-nitrophenylsulfonyl)pyrrolidine.

Phase 3: Hydrolysis (The Pivot Step)

Objective: Convert the Aryl Chloride to Phenol.

  • Reaction: Suspend the intermediate in 10% aqueous NaOH (5 equiv).

  • Reflux: Heat to reflux (100°C) for 6–12 hours. The electron-withdrawing nitro and sulfonyl groups activate the chlorine for displacement.

  • Acidification: Cool to room temperature. Acidify carefully with concentrated HCl to pH 2.

  • Precipitation: The product, 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol , will precipitate as a yellow solid. Filter and dry.[3][1][2][4][5]

    • Validation: This step distinguishes this route. The high yield (>85%) confirms the activation power of the

      
       pair.
      
Phase 4: Reduction

Objective: Final conversion to 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol.

  • Catalyst: Dissolve the nitro-phenol in Methanol . Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     balloon pressure (or 30 psi in a Parr shaker) for 4 hours at RT.
    
  • Filtration: Filter through Celite to remove the catalyst.

  • Crystallization: Concentrate the filtrate. Recrystallize from Ethanol/Water to obtain off-white needles.

References

  • BenchChem. (2025).[3][4][5][6] Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives. Retrieved from

  • PubChem. (2025).[7] 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol Compound Summary. National Library of Medicine. Retrieved from

  • Google Patents. (2015). Synthetic method of 2-aminophenol-4-sulfonamide (CN104592064A). Retrieved from

  • Organic Syntheses. (1945).[1] 2-Amino-4-nitrophenol.[8][9] Org. Synth. 1945, 25,[1][10] 5. Retrieved from

  • Google Patents. (2016). Synthetic method of 2-amino-4-(ethylsulfonyl) phenol (CN105566182B).[8][9] Retrieved from

Sources

Validation

Definitive Guide to Reference Standards for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol Quantification

[1] Executive Summary: The "Purity vs. Potency" Trap For researchers and drug development professionals working with sulfonyl-containing aminophenols, specifically 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol , the selection...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Purity vs. Potency" Trap

For researchers and drug development professionals working with sulfonyl-containing aminophenols, specifically 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol , the selection of a reference standard is not merely a purchasing decision—it is a critical variable in data integrity.

This molecule contains a mixed-function scaffold (an electron-rich aminophenol coupled with an electron-withdrawing sulfonamide). This structural duality creates a specific analytical hazard: oxidative instability leading to quinone imine formation, which often goes undetected in simple HPLC "Area %" reports.

This guide objectively compares the three tiers of reference standards available for this analyte, supported by experimental protocols for self-validation.

Part 1: The Stability Challenge (Chemical Context)

Before quantifying, one must understand the degradation pathway. The 2-aminophenol moiety is highly susceptible to auto-oxidation, particularly in solution or when exposed to light.

The Degradation Mechanism

Unlike simple sulfonamides, this molecule can undergo a 2-electron oxidation to form a quinone imine . If your reference standard is "Reagent Grade" and stored improperly, you may be weighing a mixture of the parent phenol and its oxidation products/dimers.

OxidationPathway cluster_conditions Accelerating Factors Parent 2-Amino-4-(pyrrolidine- 1-sulfonyl)phenol (Reduced Form) Intermediate Semiquinone Radical Parent->Intermediate -e-, -H+ Product Quinone Imine (Oxidized Impurity) Intermediate->Product -e-, -H+ Dimer Azo/Phenazine Dimers Product->Dimer Coupling High pH High pH Light Light Trace Metals Trace Metals

Figure 1: Oxidative degradation pathway of aminophenol sulfonamides. Note that the oxidized forms often have different extinction coefficients, leading to quantification errors if not separated.

Part 2: Comparative Analysis of Standard Types

The following table contrasts the three primary classes of standards. Data is based on typical findings for aminophenol impurities in pharmaceutical development.

Comparative Performance Matrix
FeatureType A: Certified Reference Material (CRM) Type B: In-House Qualified Working Standard Type C: Reagent Grade (Catalog)
Primary Use Release testing, Validation, Dispute resolution.Routine batch analysis, Stability studies.[1]Early R&D, Qualitative ID.
Traceability NIST/ISO 17034.Traceable to CRM or fully characterized via Mass Balance.Often none (Batch specific).
Potency Assignment w/w % (Mass Balance) . Accounts for water, solvent, inorganics.w/w % . Assigned against CRM or qNMR.Area % (HPLC) . Ignores water/salts.
Risk Factor Low.Low-Medium (Requires rigorous maintenance).High . Can be off by 10-20% due to salt formation or hydration.
Cost

(> $1,000/mg)

(High initial labor, low recurring).
$ (< $100/g).
Stability Data Guaranteed with expiry.Monitored via Control Charts.Unknown/Not provided.
The Verdict
  • For GLP/GMP Quantification: You must use Type B (qualified against a Type A or fully characterized via the protocol below).

  • For Early Discovery: Type C is acceptable only if you perform a TGA (Thermogravimetric Analysis) or KF (Karl Fischer) to correct for water content. Reagent grade aminophenols are often hygroscopic salts (e.g., HCl) without being labeled as such.

Part 3: Experimental Protocol (Self-Validating System)

If a CRM is unavailable, you must characterize a Working Standard . This protocol ensures scientific integrity by establishing "Potency" rather than just "Purity."

The "Mass Balance" Potency Assignment

Do not rely on the Certificate of Analysis (CoA) HPLC purity alone. Use this formula:



Required Workflows:

  • HPLC-UV: Determines chromatographic purity (organic impurities).

  • Karl Fischer (KF): Determines water content (critical for this polar molecule).

  • Residual Solvents (GC-HS): Quantifies trapped synthesis solvents.

  • Residue on Ignition (ROI): Quantifies inorganic salts/metals.

Optimized HPLC Methodology

This method is designed to separate the parent amine from its oxidative degradants.

  • Column: C18 with polar embedding (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex F5), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Buffers the amine, prevents peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 290 nm (phenolic shift).

  • Temperature: 25°C (Higher temps accelerate oxidation on-column).

Validation Step: Inject the standard. If the peak tails (Asymmetry > 1.5), the amine is interacting with silanols. Lower the pH of MP A to 4.5 or increase ionic strength.

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for selecting and qualifying your reference material.

StandardSelection Start Start: Quantification Need IsCRM Is CRM Available? Start->IsCRM BuyCRM Purchase CRM (Use directly) IsCRM->BuyCRM Yes IsReagent Purchase Reagent Grade (High Purity >98%) IsCRM->IsReagent No Characterize Perform Full Characterization (Mass Balance) IsReagent->Characterize Tests 1. HPLC (Area %) 2. TGA/KF (Water) 3. ROI (Inorganics) 4. H-NMR (Structure) Characterize->Tests CalcPotency Calculate Potency (w/w) Tests->CalcPotency AssignWS Assign as Working Standard (Valid for 12 Months) CalcPotency->AssignWS

Figure 2: Decision tree for establishing a valid reference standard for 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol.

Part 5: Data & Results Interpretation

When comparing a Reagent Grade sample against a Qualified Working Standard , the following discrepancies are common. This data highlights why "Label Purity" is insufficient.

ParameterReagent Grade (Label Claim)Actual Qualified ResultImpact on Data
HPLC Purity > 98.0%98.2%Negligible.
Water Content Not Reported4.5% (Hygroscopic)Significant.
Residual Solvent Not Reported1.2% (Methanol)Significant.
Inorganic Ash Not Reported0.5%Minor.
Effective Potency Assumed 100% 92.0% 8% Error in Quantification.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]

  • Gorog, S. (2018). The qualification of reference standards for the determination of impurities.[2][3][4] Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

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